Guazatine
説明
特性
IUPAC Name |
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41N7/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONFGUROBZGJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042015 | |
| Record name | Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13516-27-3, 115044-19-4 | |
| Record name | Iminoctadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13516-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iminoctadine [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013516273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guazatine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Guazatine, acetate (1:?) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMINOCTADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C376JTX506 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Guazatine's Mechanism of Action in Fungi: An In-depth Technical Guide
Abstract
Guazatine is a non-systemic, contact fungicide characterized by a multi-site mechanism of action that hinders the development of resistance in fungal pathogens. This technical guide provides a comprehensive overview of the molecular and cellular effects of this compound on fungi, with a focus on its primary and secondary modes of action. The core of its antifungal activity lies in the disruption of the fungal plasma membrane's integrity, leading to increased permeability and subsequent cellular dysfunction. Additionally, this compound is a potent inhibitor of polyamine oxidase, an enzyme critical for polyamine catabolism, further contributing to its fungicidal effects. This document synthesizes current knowledge, presents quantitative data on its efficacy, details relevant experimental methodologies, and provides visual representations of its mechanisms of action to serve as a resource for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is a fungicide belonging to the guanidine chemical class.[1] Commercially, it is not a single compound but a reaction mixture of polyamines, primarily composed of guanidated derivatives of octamethylenediamine, iminodi(octamethylene)diamine, and octamethylenebis(imino-octamethylene)diamine.[2][3] The most abundant and active components include the fully guanidated triamine (GGG) and the fully guanidated diamine (GG).[4][5] This complex composition contributes to its multi-site action against a broad spectrum of fungal pathogens.[2] this compound is primarily used as a non-systemic contact fungicide for seed treatment and post-harvest applications to control various fungal diseases in cereals and citrus fruits.[6][7]
Core Mechanism of Action: Disruption of Fungal Membrane Integrity
The principal mechanism of this compound's antifungal activity is the disruption of the fungal cell membrane's structure and function.[2][7] This leads to a significant increase in membrane permeability, compromising the cell's ability to maintain homeostasis and leading to cell death.[6] The cationic nature of the guanidinium groups in this compound's components is thought to facilitate interaction with the negatively charged components of the fungal cell membrane, such as phospholipids. This interaction disrupts the lipid bilayer, leading to the formation of pores or a general destabilization of the membrane.
The consequences of this membrane disruption include:
-
Leakage of intracellular components: Essential ions, metabolites, and macromolecules leak out of the cell.
-
Influx of extracellular substances: Uncontrolled entry of external molecules can disrupt cellular processes.
-
Dissipation of the membrane potential: The electrochemical gradient across the membrane, crucial for many cellular functions, is lost.
dot
Secondary Mechanism of Action: Inhibition of Polyamine Oxidase
In addition to its direct effects on the cell membrane, this compound is a potent inhibitor of polyamine oxidase (PAO).[8] PAOs are enzymes involved in the catabolism of polyamines, such as spermidine and spermine.[9] Polyamines are essential for various cellular processes in fungi, including growth, differentiation, and morphogenesis. By inhibiting PAO, this compound disrupts the homeostasis of polyamines, which can lead to the accumulation of toxic levels of these compounds or the depletion of their precursors, ultimately contributing to the cessation of fungal growth.[8] Iminoctadine, a component of the this compound mixture, has been identified as a good but non-selective inhibitor of both murine spermine oxidase (SMOX) and polyamine oxidase (PAOX).[8]
dot
Additional Fungal Processes Affected by this compound
Research suggests that this compound's antifungal activity may extend beyond membrane disruption and PAO inhibition. While less characterized, the following effects have also been reported:
-
Inhibition of Lipid Biosynthesis: There are indications that this compound may interfere with the synthesis of lipids, which are essential components of fungal cell membranes and are involved in various cellular processes.[10]
-
Decreased Oxidative Capacity: this compound has been observed to reduce the oxidative capacity of fungi. This is likely an indirect effect resulting from the inhibition of substrate uptake due to membrane damage, rather than a direct inhibition of respiratory enzymes.[2]
Multi-Site Action and Prevention of Resistance
A key advantage of this compound is its multi-site mechanism of action.[2] By targeting multiple cellular processes simultaneously—the cell membrane, polyamine metabolism, and potentially lipid biosynthesis—it is more difficult for fungi to develop resistance through a single gene mutation. This multi-pronged attack is a significant factor in its sustained efficacy as a fungicide. Fungal resistance to antifungal agents typically arises from modifications of the drug target, overexpression of efflux pumps, or alterations in the biosynthetic pathway.[11][12] The diverse modes of action of this compound present a formidable challenge to the development of such resistance mechanisms.
Quantitative Antifungal Activity of this compound and its Components
The antifungal efficacy of this compound and its individual components has been quantified against various fungal species. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Component | Candida albicans (ATCC 60193) MIC50 (µM) | Candida krusei (ATCC 14243) MIC50 (µM) | Candida tropicalis (86E) MIC50 (µM) |
| GN | >80 | >80 | 40 |
| GG | >80 | 20 | 1.25 |
| GNG | 80 | 40 | 20 |
| GGN | >80 | 10 | 1.25 |
| GGG | 5 | 80 | 10 |
| GGGG | >80 | 20 | 10 |
| Data from Dreassi et al., 2007.[4] |
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| This compound (Iminoctadine) | Murine SMOX and PAOX | ~0.5 µM |
| Data from Federico et al., 2007.[8] |
| Compound | Geotrichum candidum MIC (mg/mL) | Penicillium digitatum MIC (mg/mL) | Penicillium italicum MIC (mg/mL) |
| This compound | 4 | Not specified | Not specified |
| Data from El-Khoury et al., 2022.[13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.
Broth Microdilution Antifungal Susceptibility Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
This compound or its components
-
Sterile 96-well microtiter plates
-
Fungal isolate
-
Appropriate broth medium (e.g., RPMI-1640)
-
Sterile water or saline
-
Spectrophotometer or microplate reader
-
Positive control antifungal (e.g., Fluconazole)
-
Solvent for dissolving this compound (if necessary)
Protocol:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a suspension of the fungal cells in sterile water or saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Dilute the standardized suspension in the broth medium to achieve the desired final inoculum concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).[4]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of the stock solution in the broth medium in the 96-well plate to cover a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing the this compound dilutions.
-
Include a growth control (inoculum without this compound) and a sterility control (medium without inoculum).
-
Incubate the plates at the optimal temperature and duration for the specific fungus.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the growth control), which can be assessed visually or by measuring the absorbance using a microplate reader.[4]
-
dot
Fungal Plasma Membrane Permeability Assay (using Propidium Iodide)
This assay measures the integrity of the fungal plasma membrane. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes.
Materials:
-
Fungal cell suspension
-
This compound solution
-
Propidium iodide (PI) stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Fungal Cell Treatment:
-
Incubate a suspension of fungal cells with different concentrations of this compound for a defined period.
-
Include an untreated control.
-
-
Staining:
-
Wash the cells with PBS to remove the treatment solution.
-
Resuspend the cells in PBS containing PI at a final concentration of, for example, 2 µg/mL.
-
Incubate in the dark for a short period (e.g., 10-15 minutes).
-
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Cells with damaged membranes will exhibit red fluorescence.
-
Flow Cytometry: Quantify the percentage of fluorescent (permeabilized) cells in the population.
-
Fungal Plasma Membrane Potential Assay (using DiBAC₄(3))
This assay uses the fluorescent probe bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC₄(3)) to monitor changes in plasma membrane potential. This dye enters depolarized cells and exhibits increased fluorescence.
Materials:
-
Fungal cell suspension
-
This compound solution
-
DiBAC₄(3) stock solution
-
Appropriate buffer (e.g., MES-Tris)
-
Fluorometer or fluorescence microscope
Protocol:
-
Cell Loading:
-
Incubate a fungal cell suspension with DiBAC₄(3) at a low concentration (e.g., 0.5 µM) in the dark until a stable baseline fluorescence is achieved.
-
-
Treatment and Measurement:
-
Add this compound to the cell suspension while continuously monitoring the fluorescence.
-
An increase in fluorescence indicates membrane depolarization.
-
A known depolarizing agent (e.g., high extracellular K⁺) can be used as a positive control.
-
In Vitro Polyamine Oxidase (PAO) Inhibition Assay
This assay measures the activity of PAO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction.
Materials:
-
Purified fungal PAO or a crude cell lysate containing the enzyme
-
Spermine or spermidine (substrate)
-
This compound solutions of varying concentrations
-
Horseradish peroxidase (HRP)
-
Luminol (for chemiluminescence detection) or a suitable chromogenic substrate for HRP
-
Reaction buffer (e.g., glycine buffer, pH 8.0)
-
Luminometer or spectrophotometer
Protocol:
-
Reaction Mixture Preparation:
-
In a reaction vessel, combine the reaction buffer, PAO enzyme source, HRP, and luminol/chromogenic substrate.
-
-
Inhibition:
-
Add different concentrations of this compound to the reaction mixtures and pre-incubate for a short period.
-
Include a control without any inhibitor.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate (spermine or spermidine).
-
-
Detection:
-
Immediately measure the chemiluminescence or absorbance over time.
-
The rate of the reaction is proportional to the PAO activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).
-
Kinetic parameters such as the inhibition constant (Ki) can be determined by performing the assay with varying substrate and inhibitor concentrations and analyzing the data using appropriate models (e.g., Michaelis-Menten, Lineweaver-Burk).[8]
-
Conclusion
This compound's efficacy as a fungicide is rooted in its multi-site mechanism of action, which presents a significant advantage in managing and preventing the development of fungal resistance. Its primary mode of action is the disruption of the fungal plasma membrane, leading to a loss of integrity and cell death. This is complemented by a secondary mechanism involving the inhibition of polyamine oxidase, which interferes with essential metabolic pathways. The complex nature of the this compound mixture, with its various active components, likely contributes to its broad-spectrum activity. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is crucial for the continued effective use of this compound in agriculture and for the development of new antifungal strategies.
References
- 1. Determination of di−/Polyamine Oxidase Activity in Plants by an In-Gel Spermidine Oxidation Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. fao.org [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of this compound mixture by LC and LC-MS and antimycotic activity determination of principal components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. Infocris Pesticide Database - this compound acetates [nucleus.iaea.org]
- 8. Exploring the activity of polyamine analogues on polyamine and spermine oxidase: methoctramine, a potent and selective inhibitor of polyamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Assay for Mammalian Spermine Oxidase: A Polyamine Catabolic Enzyme Implicated in Drug Response and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of fungal resistance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Properties and Synthesis of Guazatine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guazatine is a broad-spectrum, non-systemic contact fungicide and bird repellent. It is not a single compound but a complex mixture of guanidinated polyamines. This technical guide provides a comprehensive overview of the chemical properties of this compound and its primary components, a detailed examination of its synthesis, and an exploration of its mechanism of action. The information is presented to support research, development, and application of this important agrochemical.
Chemical Properties of this compound
This compound is commercially produced through the amidination of technical iminodi(octamethylene)diamine, resulting in a complex mixture of guanidated polyamines with fungicidal properties.[1] The main components are derivatives of di-, tri-, and tetra-amines, with the most abundant being the fully guanidated triamine (GGG) and the fully guanidated diamine (GG).[2] The International Union of Pure and Applied Chemistry (IUPAC) name for the principal component, iminoctadine, is 1,1'-(iminodi(octane-8,1-diyl))diguanidine. The technical mixture is often formulated as acetate salts to enhance stability and facilitate application.[1]
Table 1: Physicochemical Properties of this compound (Iminoctadine - Principal Component)
| Property | Value | Source |
| IUPAC Name | 2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine | PubChem |
| CAS Number | 13516-27-3 (Iminoctadine); 108173-90-6 (this compound mixture); 115044-19-4 (this compound acetates) | PubChem, FAO |
| Molecular Formula | C18H41N7 | PubChem |
| Molecular Weight | 355.57 g/mol | MedKoo Biosciences |
| Appearance | Solid powder | MedKoo Biosciences |
| Boiling Point | 558.38 °C (estimated) | The Good Scents Company |
| Flash Point | 291.50 °C (estimated) | The Good Scents Company |
| Water Solubility | >600 g/L at ~20°C (for the acetate salt mixture) | EURL-SRM |
| Solubility in Organic Solvents | Methanol: 510 g/L; Ethyl acetate: <100 mg/L; n-hexane: <100 mg/L | EURL-SRM |
| pKa (calculated) | pKa1 = 12.8; pKa2 = 12.3; pKa3 = 11.8 (strongly basic) | EURL-SRM |
Synthesis of this compound
The industrial synthesis of this compound involves the guanidination of a mixture of polyamines, primarily iminodi(octamethylene)diamine. This process yields a heterogeneous mixture of oligomers containing guanylated primary and secondary amino groups linked by octamethylene bridges.[1]
Starting Materials
-
Iminodi(octamethylene)diamine (Technical Grade): This is the primary precursor, which itself may be a mixture of polyamines.
-
Guanidinating Agent: A source of the guanidino group, such as a guanidine salt (e.g., guanidine hydrochloride) or cyanamide.
General Synthesis Pathway
The synthesis can be conceptually understood as a two-step process, starting from the synthesis of the diamine precursor followed by the guanidination reaction.
Caption: General synthesis pathway of this compound.
Experimental Protocol: Guanidination of Polyamines (Illustrative)
While the precise industrial protocol is proprietary, a general laboratory-scale synthesis can be described as follows. This protocol is illustrative and adapted from general guanidination procedures.
Materials:
-
Technical iminodi(octamethylene)diamine
-
Guanidine hydrochloride
-
A suitable base (e.g., sodium ethoxide)
-
Anhydrous ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the technical iminodi(octamethylene)diamine in anhydrous ethanol.
-
Addition of Reagents: Add a stoichiometric excess of guanidine hydrochloride to the solution. Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Purification: The filtrate, containing the this compound mixture, can be purified by cation exchange chromatography. The column is eluted with a gradient of aqueous acid (e.g., acetic acid or hydrochloric acid) to separate the different guanidinated polyamines.
-
Isolation: The fractions containing the desired components are collected, and the solvent is removed under reduced pressure. The resulting product is a mixture of the acetate or hydrochloride salts of the various this compound components.
Mechanism of Action
This compound's primary mode of action as a fungicide is the disruption of the fungal cell membrane's structure and function. This is achieved through the inhibition of lipid biosynthesis, specifically targeting the ergosterol biosynthesis pathway.[3] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The inhibition of ergosterol biosynthesis leads to a depletion of this essential sterol and an accumulation of toxic sterol intermediates within the fungal cell. This disruption of the cell membrane results in increased permeability, leakage of cellular contents, and ultimately, cell death.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Experimental Methodologies
Analysis and Purification of this compound Components
The complex nature of the this compound mixture necessitates advanced analytical techniques for component separation and identification.
Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution containing a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is employed.
-
Detection: Electrospray ionization (ESI) in positive ion mode is used for mass spectrometric detection.
-
Purification: For preparative scale, the eluent corresponding to the peaks of the individual components can be collected.
Conclusion
This compound is a multifaceted fungicidal agent characterized by its complex composition of guanidinated polyamines. Its efficacy stems from the disruption of essential lipid biosynthesis pathways in fungi. This guide provides a foundational understanding of its chemical properties, synthesis, and mechanism of action, which is crucial for its effective and safe application in agriculture and for the development of new, more targeted antifungal agents. Further research into the specific enzymatic targets within the ergosterol pathway could lead to the design of more potent and selective fungicides.
References
An In-depth Technical Guide to the Biological Activity and Fungicidal Properties of Guazatine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guazatine is a non-systemic, contact fungicide with a broad spectrum of activity against a variety of plant pathogenic and clinically relevant fungi. Its fungicidal action is primarily attributed to its ability to disrupt fungal cell membrane integrity, leading to a cascade of detrimental intracellular events. A secondary mechanism involves the inhibition of polyamine biosynthesis, further contributing to its antifungal efficacy. This technical guide provides a comprehensive overview of the biological activity and fungicidal properties of this compound, with a focus on its mechanisms of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Introduction
This compound is a mixture of guanidated polyamines, with the active components being various reaction products from polyamines, including octamethylenediamine, iminodi(octamethylene)diamine, and octamethylenebis(imino-octamethylene)diamine.[1][2] It is utilized as a seed treatment for cereals and as a post-harvest treatment for citrus fruits to control a wide range of fungal diseases.[2][3] The multifaceted mode of action of this compound, targeting fundamental fungal cellular processes, makes it an effective fungicidal agent.
Fungicidal Spectrum and Efficacy
This compound exhibits potent activity against a diverse range of fungi. The following tables summarize the available quantitative data on its fungicidal efficacy, including Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Components against Various Fungi
| Fungal Species | This compound Component | MIC (µg/mL) | MIC (µM) | Reference |
| Candida albicans (Fluconazole-resistant clinical isolates) | Triguanide component | - | 5 | [4] |
| Candida krusei (Fluconazole-resistant clinical isolates) | Triguanide component | - | 10 | [4] |
| Candida tropicalis (Fluconazole-resistant clinical isolates) | Triguanide component | - | 1.25 | [4] |
| Candida spp. (11 species) | Cyclic analog of this compound | - | 1.25 - 20 | [4] |
| Aspergillus spp. (8 species) | Cyclic analog of this compound | - | 4 - 73 | [4] |
| Geotrichum candidum | This compound | 4000 | - | [5] |
| Fusarium spp. | Ethanolic extract of Vitis vinifera (for comparison) | 250 - 300 (ppm) | - | [6] |
| Rhizoctonia solani | Ethanolic extract of Vitis vinifera (for comparison) | 500 (ppm) | - | [6] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound against Plant Pathogenic Fungi
| Fungal Species | IC50 (mg/L) | Reference |
| Fusarium graminearum | <0.01 | [7] |
| Fusarium avenaceum | <2.2 | [8] |
| Fusarium culmorum | <1.6 | [8] |
| Fusarium sporotrichioides | <1.9 | [8] |
Mechanism of Action
This compound's fungicidal activity is primarily driven by a dual mechanism of action: disruption of the fungal plasma membrane and inhibition of polyamine metabolism.
Disruption of Fungal Cell Membrane Integrity
The cationic nature of the guanidinium groups in this compound facilitates its interaction with the negatively charged components of the fungal cell membrane, such as phospholipids. This interaction disrupts the membrane's structural integrity, leading to:
-
Increased Membrane Permeability: The compromised membrane allows for the unregulated leakage of essential intracellular components, including ions and small metabolites.
-
Membrane Depolarization: The disruption of the electrochemical gradient across the membrane.
-
Inhibition of Membrane-Bound Enzymes: The altered membrane environment can inhibit the function of essential membrane proteins, such as the plasma membrane H+-ATPase, which is crucial for maintaining intracellular pH and nutrient transport.[9][10][11]
This disruption of membrane function is a rapid and potent mechanism that contributes significantly to the fungicidal effect of this compound.[1]
Inhibition of Polyamine Biosynthesis
This compound is also a known inhibitor of polyamine oxidase (PAO), a key enzyme in the catabolism of polyamines.[12][13] Polyamines are essential for fungal growth, differentiation, and morphogenesis. By inhibiting PAO, this compound disrupts the delicate balance of polyamine homeostasis within the fungal cell, leading to the accumulation of toxic intermediates and the depletion of essential polyamines, ultimately inhibiting fungal growth.
Signaling Pathways and Cellular Effects
The primary and secondary mechanisms of this compound trigger a cascade of downstream cellular events that contribute to fungal cell death.
Disruption of Ion Homeostasis and Intracellular pH
The increased membrane permeability leads to an influx of protons and a disruption of the intracellular pH, which can inactivate cytosolic enzymes and interfere with various metabolic processes. The inhibition of the plasma membrane H+-ATPase further exacerbates this issue by preventing the cell from actively pumping out excess protons.[9][10][11]
Induction of Apoptosis-like Cell Death
Evidence suggests that the cellular stress induced by this compound, including membrane damage and oxidative stress, can trigger programmed cell death pathways in fungi.[14][15][16] This can involve the activation of metacaspases and other apoptotic factors, leading to characteristic morphological changes such as chromatin condensation and DNA fragmentation.
Diagram 1: Proposed Mechanism of Action of this compound
Caption: this compound's dual mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the fungicidal properties of this compound.
Antifungal Susceptibility Testing
The determination of Minimum Inhibitory Concentrations (MICs) is fundamental to assessing the antifungal activity of this compound. The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 5.1.1: Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38-A2) [1][4][17][18]
-
Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial twofold dilutions in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.
-
Inoculum Preparation: Grow the fungal isolate on a suitable agar medium (e.g., potato dextrose agar) to obtain sporulating colonies. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI 1640 medium using a spectrophotometer and a hemocytometer.
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.
-
Incubation: Incubate the plates at 35°C for 48-72 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth.
Protocol 5.1.2: EUCAST Broth Microdilution Method for Molds (Adapted from EUCAST guidelines) [2][19][20][21]
-
Preparation of Antifungal Agent: Similar to the CLSI method, prepare serial twofold dilutions of this compound in RPMI 1640 medium supplemented with 2% glucose.
-
Inoculum Preparation: Prepare a conidial suspension and adjust it to a final concentration of 2-5 x 10^5 CFU/mL in sterile saline.
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound.
-
Incubation: Incubate the plates at 35-37°C for 48 hours.
-
MIC Determination: Read the MIC as the lowest concentration of this compound showing no visible growth.
Assessment of Membrane Integrity
Protocol 5.2.1: Membrane Potential Assay using DiSC3(5) [5][22][23][24][25]
-
Cell Preparation: Grow the fungal cells to the mid-logarithmic phase in a suitable liquid medium. Harvest the cells by centrifugation and wash them with a buffer (e.g., 5 mM HEPES, pH 7.0).
-
Dye Loading: Resuspend the cells in the buffer to a defined optical density (e.g., OD600 of 0.05). Add the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to a final concentration of 0.2-2 µM and incubate in the dark for 15-30 minutes to allow the dye to accumulate in the polarized membranes.
-
Fluorescence Measurement: Transfer the cell suspension to a fluorometer cuvette. Record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).
-
This compound Treatment: Add this compound at the desired concentration and continue to record the fluorescence.
-
Data Analysis: An increase in fluorescence intensity indicates membrane depolarization, as the dye is released from the quenched state within the membrane into the extracellular medium.
Protocol 5.2.2: Intracellular pH Measurement using BCECF-AM [12][26][27][28][29]
-
Cell Preparation: Grow and wash the fungal cells as described in Protocol 5.2.1.
-
Dye Loading: Resuspend the cells in a suitable buffer and incubate with the cell-permeant fluorescent pH indicator, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM), at a final concentration of 2-10 µM for 30-60 minutes at 30°C.
-
Washing: Pellet the cells by centrifugation and wash twice with the buffer to remove extracellular dye.
-
Fluorescence Measurement: Resuspend the cells in the buffer and transfer to a fluorometer. Measure the fluorescence ratio at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (~535 nm).
-
This compound Treatment: Add this compound and monitor the change in the fluorescence ratio over time.
-
Calibration and Data Analysis: Create a calibration curve by equilibrating the intracellular and extracellular pH using a protonophore (e.g., nigericin) in buffers of known pH. A decrease in the fluorescence ratio typically corresponds to a decrease in intracellular pH.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for assessing the fungicidal properties of this compound and the logical relationships in its mechanism of action.
Diagram 2: Experimental Workflow for Assessing this compound's Fungicidal Activity
Caption: A typical workflow for evaluating this compound.
Diagram 3: Logical Relationship of this compound's Cellular Effects
Caption: Cascade of cellular events post-Guazatine.
Conclusion
This compound is a potent fungicide with a dual mechanism of action that targets both the fungal cell membrane and polyamine metabolism. This multi-targeted approach likely contributes to its broad-spectrum activity and may reduce the likelihood of resistance development. The experimental protocols detailed in this guide provide a framework for the robust evaluation of this compound's fungicidal properties. Further research into the specific molecular interactions and the downstream signaling pathways will provide a more complete understanding of its mode of action and may inform the development of novel antifungal agents.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 3. This compound (Ref: EM 379) [sitem.herts.ac.uk]
- 4. njccwei.com [njccwei.com]
- 5. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Antifungal H+-ATPase Inhibitors with Effect on Plasma Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fungal Plasma Membrane H+-ATPase: Structure, Mechanism, and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fungal Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspofungin Kills Candida albicans by Causing both Cellular Apoptosis and Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. intertekinform.com [intertekinform.com]
- 18. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST | Semantic Scholar [semanticscholar.org]
- 21. research.manchester.ac.uk [research.manchester.ac.uk]
- 22. The Membrane Activity of the Amphibian Temporin B Peptide Analog TB_KKG6K Sheds Light on the Mechanism That Kills Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
- 24. researchgate.net [researchgate.net]
- 25. microbiologyresearch.org [microbiologyresearch.org]
- 26. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. medchemexpress.com [medchemexpress.com]
- 28. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 29. Measurement of Vacuolar and Cytosolic pH In Vivo in Yeast Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
Guazatine: A Comprehensive Technical Review for Scientific Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Guazatine is a multifaceted fungicide and biocide with a history of use in agriculture for controlling a broad spectrum of plant pathogens. Its chemical nature as a complex mixture of guanidated polyamines presents unique challenges and opportunities for scientific investigation. This technical guide provides a comprehensive review of the existing scientific literature on this compound, with a focus on its chemical composition, mechanisms of action, antifungal efficacy, toxicological profile, and analytical methodologies. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of its biological interactions.
Chemical Composition
This compound is not a single chemical entity but a complex mixture of reaction products resulting from the amination of technical iminodi(octamethylene)diamine. This mixture primarily consists of various guanidated polyamines, including dimeric and trimeric guanidated octane-1,8-diyldiamine, alongside a range of oligomers and reaction byproducts.[1][2] The components of this compound are often denoted using a coding system where "G" represents a guanidated amino group and "N" represents a non-guanidated amino group.
The typical composition of the free base form of this compound is detailed in Table 1. The most abundant components are the fully guanidated triamine (GGG) and the fully guanidated diamine (GG).[2][3] It is important to note that commercial formulations of this compound are typically in the form of acetate salts.[4]
Table 1: Typical Composition of this compound Mixture
| Component | Abbreviation | Typical Content (%) |
|---|---|---|
| Fully Guanidated Triamine | GGG | 30.6 |
| Fully Guanidated Diamine | GG | 29.5 |
| Monoguanidated Diamine | GN | 9.8 |
| Diguanidated Triamine | GGN | 8.1 |
| Other components | - | 22.0 |
Data sourced from multiple literature reviews indicating a general consensus on the primary components and their relative abundance.[2][3]
Mechanisms of Action
This compound's primary mode of action as a fungicide is the disruption of fungal cell membrane integrity. This leads to a cascade of detrimental effects, ultimately resulting in cell death. Additionally, this compound has been identified as a potent inhibitor of polyamine oxidase, an enzyme involved in polyamine catabolism.
Fungal Membrane Disruption
The cationic nature of the guanidinium groups in this compound components is crucial for its interaction with the negatively charged components of the fungal cell membrane, such as phospholipids. This interaction disrupts the membrane's structure and function, leading to:
-
Increased Permeability: The compromised membrane allows for the leakage of essential intracellular components.
-
Inhibition of Substrate Uptake: The altered membrane potential and structure hinder the transport of nutrients into the cell.[1]
-
Reduced Oxidative Capacity: The disruption of membrane-bound enzymes and transport systems likely contributes to a decrease in cellular respiration.[1]
The multifaceted nature of its attack on the fungal membrane is a key factor in preventing the development of resistance.[1]
Inhibition of Polyamine Oxidase (PAO)
This compound is a potent inhibitor of polyamine oxidase (PAO) and spermine oxidase (SMO), enzymes that play a critical role in the catabolism of polyamines.[1] Polyamines are essential for cell growth, proliferation, and differentiation. The inhibition of PAO and SMO disrupts polyamine homeostasis, which can contribute to the antifungal activity of this compound.
Antifungal Efficacy
This compound is effective against a wide range of seed-borne and post-harvest fungal pathogens. Its primary applications are in the treatment of cereals and citrus fruits.
Table 2: Antifungal Spectrum of this compound
| Pathogen | Disease | Crop |
|---|---|---|
| Fusarium spp. | Seedling blight | Cereals |
| Septoria nodorum | Glume blotch | Cereals |
| Tilletia caries | Common bunt | Cereals |
| Helminthosporium spp. | Common root rot | Cereals |
| Ustilago spp. | Smut | Cereals |
| Geotrichum candidum | Sour rot | Citrus |
| Penicillium digitatum | Green mold | Citrus |
| Penicillium italicum | Blue mold | Citrus |
Information compiled from various sources detailing the fungicidal applications of this compound.[1][4][5]
Limited quantitative data is available for the minimum inhibitory concentrations (MIC) of this compound's individual components against various fungal species. One study investigated the antimycotic activity of purified this compound derivatives against several Candida species.
Table 3: MIC₅₀ Values of this compound Components against Candida Species (µM)
| Component | C. albicans | C. krusei | C. tropicalis |
|---|---|---|---|
| GGG | 5 | 10 | 1.25 |
| GG | >80 | >80 | >80 |
| GGN | 40 | 80 | 20 |
| GN | >80 | >80 | >80 |
| GNG | 20 | 40 | 10 |
| GGGG | 10 | 20 | 5 |
Data from a study by Dreassi et al. (2007), which highlights the superior activity of the triguanide (GGG) and other highly guanidated components.[2][6]
Toxicology Profile
The toxicological profile of this compound has been evaluated in various animal models. It is classified as moderately toxic upon single oral administration.[1]
Table 4: Summary of Toxicological Data for this compound
| Study Type | Species | Route | Key Findings | NOAEL | LD₅₀ |
|---|---|---|---|---|---|
| Acute Oral Toxicity | Rat | Oral | Moderate toxicity | - | ~280 mg/kg bw |
| 90-day Oral Toxicity | Rat | Dietary | Reduced body-weight gain, increased liver weights, alterations in erythrocyte parameters at higher doses. | 50 ppm (2.5 mg/kg bw/day) | - |
| Developmental Toxicity | Rat | Oral | No teratogenicity or fetotoxicity observed. | 20 mg/kg bw/day | - |
| Developmental Toxicity | Rabbit | Oral | Marked decreases in maternal body-weight gain at the highest dose. No fetotoxicity or teratogenicity. | 5.6 mg/kg bw/day | - |
NOAEL: No-Observed-Adverse-Effect Level; LD₅₀: Median Lethal Dose. Data compiled from toxicology reports.[1]
Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies in rats and cows have shown that this compound is poorly absorbed after oral administration, with the majority of the dose being eliminated unchanged in the feces.[2] The small fraction that is absorbed is rapidly excreted, primarily in the urine. The main metabolic pathway for the absorbed components is deamidination, which involves the conversion of the terminal guanidino groups to amino groups.[2] The highest tissue residues are typically found in the kidney and liver.[1]
Experimental Protocols
This section provides an overview of the methodologies used in key studies cited in this review.
Antifungal Susceptibility Testing (Broth Microdilution)
The determination of Minimum Inhibitory Concentrations (MICs) for the individual components of this compound against Candida species was performed using a broth microdilution method based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[7]
-
Organisms : A panel of clinically relevant Candida species, including reference strains and clinical isolates.[2][7]
-
Media : RPMI 1640 medium buffered with MOPS.[7]
-
Inoculum Preparation : Fungal suspensions are prepared and adjusted to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the microtiter plate wells.[7]
-
Drug Preparation : Stock solutions of the purified this compound components are prepared in DMSO and serially diluted in the assay medium to achieve the desired concentration range (e.g., 1.25–80 µM).[7]
-
Incubation : Microtiter plates are incubated at 37°C for 24 hours.[7]
-
Endpoint Determination : The MIC₅₀ is determined as the lowest drug concentration that causes a ≥50% reduction in turbidity compared to the growth control, as measured by a spectrophotometer at 450 nm.[7]
90-Day Oral Toxicity Study in Rodents (OECD 408 Guideline)
The subchronic oral toxicity of this compound was assessed in a 90-day study in rats, following a protocol similar to the OECD Guideline 408.[4][8]
-
Test Species : Typically Sprague-Dawley rats.[9]
-
Administration : The test substance is administered daily, either mixed in the diet, dissolved in drinking water, or by gavage, for 90 days.[8]
-
Dose Groups : At least three dose levels are used, along with a concurrent control group. The highest dose is selected to induce toxicity but not mortality.[8]
-
Observations :
-
Pathology : Gross necropsy of all animals. Histopathological examination of organs and tissues, particularly from the control and high-dose groups.[8]
Developmental Toxicity Study (Rat and Rabbit)
Developmental toxicity studies are conducted to assess the potential for adverse effects on the developing fetus.
-
Test Species : Typically one rodent (e.g., rat) and one non-rodent (e.g., rabbit) species.[10]
-
Administration : The test substance is administered daily by gavage to pregnant females during the period of organogenesis.[10]
-
Maternal Observations : Daily clinical observations, weekly body weight, and food consumption.[10]
-
Fetal Examinations : At the end of the gestation period, fetuses are delivered by caesarean section. The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[10]
Residue Analysis in Citrus (LC-MS/MS)
A method for the determination of this compound residues in citrus fruit has been developed and validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Sample Preparation : Extraction from citrus peels is performed using a mixture of 1% formic acid in water/acetone (1:2 v/v).[8]
-
Chromatography : Separation of the main this compound components (GG, GGN, GGG) and an internal standard (e.g., dodine) is achieved using a hydrophilic end-capped C18 column.[8]
-
Detection : Electrospray ionization tandem mass spectrometry (ESI/MS/MS) operating in positive ion mode is used for detection and quantification.[8]
-
Validation : The method is validated for linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]
Conclusion
This compound remains a relevant subject of scientific inquiry due to its complex chemical nature and multiple mechanisms of action. Its primary fungicidal activity through membrane disruption, coupled with its inhibition of polyamine oxidase, provides a robust defense against a range of plant pathogens. While its toxicological profile necessitates careful handling and adherence to regulatory guidelines, the available data suggest a low potential for teratogenicity and genotoxicity. The analytical methods developed for its detection and quantification are essential for monitoring its residues in agricultural products and the environment. Further research into the specific interactions of individual this compound components with fungal membranes and a broader quantitative assessment of their antifungal efficacy against key plant pathogens would provide valuable insights for the development of novel and more targeted antifungal strategies.
References
- 1. Analysis of this compound mixture by LC and LC-MS and antimycotic activity determination of principal components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. Infocris Pesticide Database - this compound acetates [nucleus.iaea.org]
- 6. Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aaem.pl [aaem.pl]
An In-depth Technical Guide to Guazatine: Discovery, Development, and Fungicidal Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Guazatine is a non-systemic, contact fungicide characterized by its unique multi-component composition and its primary mode of action involving the disruption of fungal cell membrane integrity. First described in 1968, this guanidine-based fungicide has a history of use in agriculture for the control of a range of seed-borne and post-harvest diseases, particularly in cereals and citrus fruits. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, mechanism of action, and fungicidal efficacy of this compound. Detailed experimental protocols and visual representations of key processes are included to support research and development efforts in the field of antifungal agents.
Discovery and Historical Development
The fungicidal properties of this compound were first reported in scientific literature in 1968.[1] The development and commercialization of this compound were pioneered by the French company Rhône-Poulenc.[2] The Joint Meeting on Pesticide Residues (JMPR) first evaluated this compound in 1978 and subsequently in 1980, establishing its role in agriculture.[3]
Initially, the common name "guanoctine" was used between 1970 and 1972, and the active substance was thought to be 1,1'-iminodi(octamethylene)diguanidine. However, it was later understood that commercial this compound is a complex reaction mixture.[3] This complexity has presented ongoing challenges for standardization and residue analysis.
Chemical Composition and Synthesis
This compound is not a single chemical entity but a mixture of guanidated polyamines. The commercial product is typically produced as acetate salts. The synthesis involves the amidination of technical grade iminodi(octamethylene)diamine.[3]
The resulting product is a heterogeneous mixture of oligomers. A typical composition of the free base form of this compound is detailed in the table below.
Table 1: Typical Composition of Commercial this compound
| Component Class | Percentage of Mixture | Key Individual Components | Individual Percentage |
| Diamines | 40% | GG (fully guanidated diamine) | 29.5% |
| GN (monoguanidated diamine) | 9.8% | ||
| NN (non-guanidated diamine) | 0.8% | ||
| Triamines | 46% | GGG (fully guanidated triamine) | 30.6% |
| GGN (diguanidated triamine) | 8.1% | ||
| GNG (diguanidated triamine) | 4.5% | ||
| GNN (monoguanidated triamine) | 1.7% | ||
| NGN (monoguanidated triamine) | 0.8% | ||
| Tetramines | 11% | GGGG, GNNG, GGGN, etc. | 11% |
| Other amines | 3% | Higher oligomers | 3% |
G represents a guanidated amino group, and N represents a non-guanidated amino group.
Synthesis Pathway
The synthesis of this compound involves the reaction of a mixture of polyamines, primarily based on octamethylenediamine, with a guanidinating agent.
Fungicidal Mode of Action
This compound is a multi-site contact fungicide. Its primary mechanism of action is the disruption of the fungal cell membrane's integrity. The cationic guanidinium groups of the this compound molecules interact with the negatively charged components of the fungal membrane, such as phospholipids. This interaction leads to a loss of membrane semi-permeability, resulting in the leakage of essential intracellular components and ultimately cell death. This direct physical disruption of the membrane makes the development of resistance less likely compared to fungicides with a specific single-site mode of action.
Fungicidal Efficacy
This compound has demonstrated efficacy against a range of plant pathogenic fungi, particularly those responsible for post-harvest decay of citrus fruits and seed-borne diseases of cereals. The following table summarizes available data on its in vitro activity.
Table 2: In Vitro Fungicidal Activity of this compound
| Fungal Species | Disease | Efficacy Metric | Value (µg/mL) | Reference |
| Geotrichum citri-aurantii | Sour rot of citrus | EC₅₀ | 0.26 | [4] |
| Penicillium digitatum | Green mold of citrus | MIC | >50 | [5] |
| Penicillium italicum | Blue mold of citrus | MIC | >50 | [5] |
| Diplodia natalensis | Stem-end rot of citrus | MIC | >50 | [5] |
| Phomopsis citri | Stem-end rot of citrus | MIC | >50 | [5] |
| Candida albicans (clinical isolate) | Candidiasis | MIC | 1.25 - 5 µM | [5] |
| Candida krusei (clinical isolate) | Candidiasis | MIC | 10 µM | [5] |
| Candida tropicalis (clinical isolate) | Candidiasis | MIC | 1.25 µM | [5] |
| Aspergillus species (clinical isolates) | Aspergillosis | MIC | 4 - 73 µM | [5] |
MIC: Minimum Inhibitory Concentration; EC₅₀: Half maximal effective concentration. Note that some data is presented in µM.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Fungal isolate
-
Appropriate broth medium (e.g., Potato Dextrose Broth for many plant pathogens, RPMI-1640 for clinical isolates)
-
This compound stock solution (in a suitable solvent, e.g., sterile distilled water)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on a suitable agar medium. Prepare a spore or yeast suspension in sterile saline and adjust the concentration to approximately 1 x 10⁶ CFU/mL.
-
Drug Dilution: Prepare serial twofold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate. The final concentration range should be appropriate to determine the MIC.
-
Inoculation: Inoculate each well with the fungal suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (inoculum without this compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C for many plant pathogens) for 24-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible growth, as determined visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm).
Assessment of Fungal Membrane Permeability
This protocol utilizes propidium iodide (PI) staining to assess membrane damage. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful indicator of membrane integrity.
Materials:
-
Fungal cells (treated with this compound and untreated controls)
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat fungal cells with various concentrations of this compound for a defined period. Include an untreated control.
-
Harvesting and Washing: Harvest the cells by centrifugation and wash them with PBS to remove residual this compound and medium.
-
Staining: Resuspend the cells in PBS containing PI at a final concentration of 1-5 µg/mL.
-
Incubation: Incubate the cell suspension in the dark at room temperature for 10-15 minutes.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Cells with compromised membranes will exhibit red fluorescence.
-
Flow Cytometry: Analyze the cell population using a flow cytometer to quantify the percentage of PI-positive (damaged) cells.
-
Conclusion
This compound remains a notable fungicide due to its broad-spectrum activity and multi-site mode of action, which is advantageous in managing fungicide resistance. Its complex chemical nature, however, necessitates robust analytical methods for its detection and quantification. The information presented in this technical guide provides a solid foundation for researchers and professionals working on the development of new antifungal strategies, offering insights into the historical context, synthesis, and biological activity of this important class of guanidine fungicides. Further research into the specific molecular interactions between this compound components and the fungal membrane could unveil more precise targets for the design of novel and more effective antifungal agents.
References
- 1. Fungicide resistance assays for fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review [mdpi.com]
An In-depth Technical Guide to the Molecular Structure and Function of Guazatine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guazatine is a non-systemic, contact fungicide and bactericide with additional bird-repellent properties.[1][2] It is not a single chemical entity but a complex, variable mixture of reaction products resulting from the amidination of technical iminodi(octamethylene)diamine.[3][4][5] This mixture primarily contains a range of guanidated polyamines, many of which are fungicidally active.[4] Commercially, this compound is produced and used in the form of acetate salts.[2][6] Its primary applications include seed treatment for cereals to control a wide spectrum of seed-borne diseases and post-harvest treatment of citrus fruits to manage decays like sour rot and green/blue molds.[2][4] The mode of action is characterized by its multi-site activity, primarily affecting fungal membrane function and inhibiting lipid biosynthesis.[1][5]
Molecular Structure and Composition
The chemical complexity of this compound is a defining characteristic. It is synthesized from polyamines, leading to a mixture of guanidines and polyamines.[3][6] The core structure consists of guanidino groups attached to an oligoamine chain of repeating octamethylene units.[7]
The common name "this compound" was originally intended for the specific compound 1,1'-iminodi(octamethylene)diguanidine (now known as iminoctadine or GNG), but it was later understood that the commercial product is a heterogeneous mixture.[2][4]
A coding system is used to describe the components, where 'N' represents an amino group (e.g., H₂N-(CH₂)₈-NH₂) and 'G' represents a guanidated amino group.[2][4] For example, 'GG' refers to the fully guanidated diamine, and 'GGG' is the fully guanidated triamine.[4]
Caption: Logical relationship of this compound's core chemical units and its major components.
Typical Composition
The relative abundance of the different components in a typical batch of free this compound (not the acetate salts) is summarized below. Diamine derivatives account for approximately 40% of the mixture, triamines for 46%, and tetramines for 11%.[4][8][9]
| Component Code | Chemical Structure Class | Typical Abundance (%)[4] |
| GGG | Fully Guanidated Triamine | 30.6 |
| GG | Fully Guanidated Diamine | 29.5 |
| GN | Monoguanidated Diamine | 9.8 |
| GGN | Diguanidated Triamine | 8.1 |
| GNG | Diguanidated Triamine (Iminoctadine) | 4.5 |
| GGGG | Fully Guanidated Tetramine | 5.1 |
| Other Components | Various other guanidated polyamines | ~12.4 |
Chemical and Physical Properties
The properties of this compound are those of the technical mixture, which is typically a 70% w/w solution of this compound acetates in water (GTA 70).[4]
| Property | Value | Source |
| Chemical Name | 1,1'-(iminodioctamethylene)diguanidine (for Iminoctadine component) | [5] |
| CAS Number | 13516-27-3; 108173-90-6 (Iminoctadine) | [3][5][10] |
| Molecular Formula | C₁₈H₄₁N₇ (for Iminoctadine) | [3][10] |
| Molecular Weight | 355.57 g/mol (for Iminoctadine) | [3][5] |
| Appearance | Solid powder (pure); aqueous solution (commercial) | [3][4] |
| Water Solubility | >600 g/L at ~20°C; 6,000,000 mg/L at 20°C | [2][5] |
| Organic Solvent Solubility | Methanol: 510 g/L; Ethanol: 2,000,000 mg/L | [2][5] |
| Vapour Pressure | < 10⁻⁵ Pa at 20°C | [4] |
| Hydrolysis | Stable in buffered solutions at pH 5, 7, and 9 (25°C for 30 days) | [4] |
Mechanism of Action
This compound's fungicidal activity is multi-faceted, a characteristic that helps in preventing the development of resistant fungal strains.[4] The primary mechanisms involve the disruption of the fungal cell membrane and the inhibition of key enzymes.
-
Membrane Disruption : The polycationic nature of the guanidated polyamines allows them to interact with and disrupt the integrity of the fungal plasma membrane. This leads to increased permeability, leakage of essential cellular components, and ultimately, cell death.[1]
-
Enzyme Inhibition : this compound is a potent inhibitor of polyamine oxidase (PAO), an enzyme involved in polyamine catabolism.[11][12] Polyamines are crucial for cell growth and proliferation, and the disruption of their metabolism interferes with fungal development. The mode of action also involves the inhibition of lipid biosynthesis.[5][13]
Caption: this compound targets multiple sites in the fungal cell, leading to its death.
Metabolism and Degradation
In mammals, this compound is poorly absorbed following oral administration, with the majority excreted in the faeces.[4] The primary metabolic pathway for the absorbed fraction is deamidination, where a guanidino group is converted to an amino group.[4] This biotransformation occurs for the various guanidated components of the mixture.[4] In soil, degradation is slow, with dequanidation (removal of the guanidino group) being the rate-limiting step, followed by mineralization to CO₂.[1]
Toxicological Data
This compound is classified as harmful if swallowed, harmful in contact with skin, and fatal if inhaled.[10]
| Parameter | Species | Value | Source |
| Acute Oral LD₅₀ | Rat | ~227-300 mg/kg | [1] |
| Acute Oral LD₅₀ | Rat | 260 mg/kg (for GG component) | [14] |
| Acute Dermal LD₅₀ | Rabbit | 1176 mg/kg | [1] |
| Acute Dermal LD₅₀ | Rabbit | 1100 mg/kg (for GG component) | [14] |
| Aquatic Toxicity (Fish) | Rainbow Trout (LC₅₀, 96h) | 36 mg/L (for GG component) | [14] |
| Aquatic Toxicity (Invertebrate) | Daphnia magna (EC₅₀, 48h) | 2.1 mg/L (for GG component) | [14] |
Experimental Protocols
Protocol: Quantification of this compound Residues in Citrus Fruit by LC-MS/MS
This protocol is based on methodologies developed for regulatory and quality assessment purposes.[6][13][15] It focuses on the quantification of four main indicator components: GG, GGG, GGN, and GNG.
1. Sample Preparation and Extraction: a. Homogenize the citrus peel or whole fruit sample. b. Weigh 5-10 g of the homogenate into a 50 mL polypropylene centrifuge tube. Note: Avoid glassware as this compound cations can adhere to glass surfaces.[6] c. Add an appropriate volume of an internal standard solution (e.g., Dodine).[6] d. Add 10 mL of extraction solvent (e.g., water acidified with 1% formic acid and acetone, 1:2 v/v).[6][13] e. Shake vigorously for 10-15 minutes using a mechanical shaker. f. Centrifuge at 4000 rpm for 5 minutes.
2. Purification (Liquid-Liquid Partitioning): a. Transfer the supernatant to a new polypropylene tube. b. Add 10 mL of hexane for purification and vortex for 1 minute to remove non-polar interferences.[13] c. Centrifuge at 4000 rpm for 5 minutes. d. Collect the lower aqueous/acetone phase for analysis.
3. LC-MS/MS Analysis: a. Chromatographic System: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. b. Column: Aquasil C18 or similar hydrophilic end-capped C18 column (e.g., 150 mm x 2.1 mm, 5 µm).[6][15] c. Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. d. Flow Rate: 0.2-0.4 mL/min. e. Injection Volume: 5-10 µL. f. MS/MS Detection: Operate in positive ion mode (ESI+) using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each this compound component and the internal standard.
4. Quantification: a. Prepare matrix-matched calibration standards. b. Construct a calibration curve for each analyte. c. Quantify the individual components (GG, GGG, GGN, GNG) in the sample.[6] d. The total this compound residue can be reported as the sum of these indicator components or extrapolated using a calculated factor based on the composition of the reference standard.[2][6]
Caption: A typical workflow for the analysis of this compound residues in agricultural samples.
Protocol: In Vitro Fungal Growth Inhibition Assay (Bioassay)
This generalized protocol can be used to assess the fungicidal efficacy of this compound against a target fungus, such as Geotrichum candidum, the causative agent of sour rot.[16]
1. Culture Preparation: a. Grow the target fungus (e.g., G. candidum) on a suitable agar medium (e.g., Potato Dextrose Agar, PDA) until sufficient sporulation occurs. b. Prepare a spore suspension by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.01% Tween 80) and gently scraping the surface. c. Adjust the spore concentration to a desired level (e.g., 1 x 10⁶ spores/mL) using a hemocytometer.
2. Assay Preparation: a. Prepare a serial dilution of this compound acetate in a liquid growth medium (e.g., Potato Dextrose Broth, PDB). b. Aliquot 180 µL of each this compound dilution into the wells of a 96-well microtiter plate. Include a negative control (medium only) and a positive control if applicable. c. Inoculate each well with 20 µL of the prepared spore suspension.
3. Incubation and Measurement: a. Incubate the plate at an optimal temperature for the fungus (e.g., 25°C) for 24-72 hours. b. Assess fungal growth by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. c. Alternatively, assess growth visually or by plating aliquots to determine the Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC).
4. Data Analysis: a. Calculate the percentage of growth inhibition for each this compound concentration relative to the negative control. b. Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) by plotting the inhibition percentage against the log of the this compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is an effective, broad-spectrum contact fungicide whose utility is derived from a complex mixture of guanidated polyamines. Its multi-site mechanism of action, primarily targeting fungal membrane integrity and polyamine metabolism, makes it a valuable tool for managing a range of plant pathogens, particularly in post-harvest applications. However, its complex and variable composition presents significant analytical challenges, necessitating the use of advanced techniques like LC-MS/MS and a focus on specific indicator components for accurate residue determination. For researchers, understanding this chemical complexity is crucial for the proper interpretation of toxicological data and the development of effective resistance management strategies.
References
- 1. Infocris Pesticide Database - this compound acetates [nucleus.iaea.org]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. medkoo.com [medkoo.com]
- 4. fao.org [fao.org]
- 5. This compound (Ref: EM 379) [sitem.herts.ac.uk]
- 6. relana-online.de [relana-online.de]
- 7. Plant Disease 1988 | Efficacy of this compound and Iminoctadine for Control of Postharvest Decays of Oranges [apsnet.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C18H41N7 | CID 3526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound [thegoodscentscompany.com]
- 13. tandfonline.com [tandfonline.com]
- 14. hpc-standards.com [hpc-standards.com]
- 15. LC/MS/MS detection of fungicide this compound residues for quality assessment of commercial citrus fruit | Semantic Scholar [semanticscholar.org]
- 16. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
The Impact of Guazatine on Non-Target Organisms: A Laboratory Perspective
A Technical Guide for Researchers and Drug Development Professionals
Guazatine, a fungicide and seed treatment with bird-repellent properties, is recognized for its efficacy against a range of plant pathogens. However, its introduction into the environment necessitates a thorough understanding of its potential effects on non-target organisms. This technical guide provides a comprehensive overview of the laboratory-assessed toxicological effects of this compound on various non-target species, presenting quantitative data, detailed experimental protocols, and visual representations of key experimental workflows.
Ecotoxicological Data Summary
The following tables summarize the acute and chronic toxicity of this compound to a range of non-target organisms, as determined in laboratory settings. These values, primarily expressed as LC50 (lethal concentration for 50% of the test population), EC50 (effective concentration causing a sub-lethal effect in 50% of the population), LD50 (lethal dose for 50% of the test population), and NOEC (no-observed-effect concentration), are crucial for environmental risk assessment.
Table 1: Acute Toxicity of this compound to Aquatic Organisms
| Organism | Species | Endpoint | Value | Exposure Duration |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 19 mg/L[1] | 96 hours |
| Aquatic Invertebrate | Daphnia magna (Water Flea) | EC50 (Immobilisation) | 0.15 mg/L | 48 hours |
| Aquatic Invertebrate | Daphnia magna (Water Flea) | Acute Oral Toxicity | ~0.1 mg/L[1] | - |
Table 2: Chronic Toxicity of this compound to Aquatic Organisms
| Organism | Species | Endpoint | Value | Exposure Duration |
| Aquatic Invertebrate | Daphnia magna (Water Flea) | NOEC | 3 µg/L[1] | - |
Table 3: Toxicity of this compound to Terrestrial Organisms
| Organism | Species | Endpoint | Value | Exposure Duration |
| Bird | (Species not specified) | Acute Oral LD50 | 228 mg/kg body weight[2] | - |
| Bird | Coturnix japonica (Japanese quail) | LD50 | 429 mg a.i./kg body weight[1] | - |
| Bird | Columba livia (Pigeon) | LD50 | 82 mg/kg (with emetic effect)[1] | - |
| Soil Organism | Eisenia fetida (Earthworm) | LC50 | > 1000 mg/kg[1] | 14 days |
| Beneficial Insect | Apis spp. (Honeybee) | Contact Acute LD50 | > 100 µ g/bee [2] | 72 hours |
Key Experimental Protocols
The toxicological data presented above are generated through standardized laboratory protocols, primarily following guidelines set by the Organisation for Economic Co-operation and Development (OECD) and the International Organisation for Biological and Integrated Control of Noxious Animals and Plants (IOBC/WPRS). Below are detailed methodologies for key experiments.
Aquatic Toxicity Testing
1. Fish Acute Toxicity Test (Following OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour period.
-
Test Organism: Oncorhynchus mykiss (Rainbow Trout) is a commonly used species.
-
Test Conditions: Fish are exposed to a range of this compound concentrations in a controlled aquatic environment. Key parameters such as temperature, pH, and dissolved oxygen are maintained within specified limits.
-
Procedure: A static, semi-static, or flow-through system can be used. In a static test, the test solution is not renewed. In a semi-static test, the solution is renewed at regular intervals. In a flow-through system, the test solution is continuously replaced.
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.
2. Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202)
This test assesses the acute toxicity of a substance to Daphnia magna, a key zooplankton species.
-
Test Organism: Young daphnids (less than 24 hours old) are used.
-
Test Conditions: Daphnids are exposed to various concentrations of this compound in a defined culture medium.
-
Procedure: The test is typically conducted in glass beakers under static conditions for 48 hours.
-
Observations: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.
-
Data Analysis: The EC50 for immobilization is calculated.
Terrestrial Toxicity Testing
1. Avian Acute Oral Toxicity Test (Following OECD Guideline 2123)
This study is designed to determine the acute oral toxicity of a substance to birds.
-
Test Organism: Commonly used species include Colinus virginianus (Bobwhite quail) or Anas platyrhynchos (Mallard duck).
-
Procedure: Birds are administered a single oral dose of this compound. A control group receives a placebo.
-
Observations: Mortalities and signs of toxicity are observed for at least 14 days. Body weight and food consumption are also monitored.
-
Data Analysis: The LD50 value is calculated based on the observed mortalities.
2. Earthworm Acute Toxicity Test (Following OECD Guideline 207)
This test evaluates the acute toxicity of a substance to earthworms in artificial soil.
-
Test Organism: Eisenia fetida is the standard test species.
-
Test Conditions: Earthworms are exposed to soil treated with a range of this compound concentrations.
-
Procedure: The test is conducted in containers with artificial soil for 14 days.
-
Observations: Mortality and changes in body weight are assessed at the end of the test.
-
Data Analysis: The LC50 is determined.
3. Honeybee Acute Contact and Oral Toxicity Tests (Following OECD Guidelines 214 and 213)
These tests assess the toxicity of a substance to honeybees through direct contact and ingestion.
-
Test Organism: Adult worker honeybees (Apis mellifera) are used.
-
Contact Toxicity (OECD 214): A small droplet of a this compound solution is applied to the dorsal thorax of each bee.
-
Oral Toxicity (OECD 213): Bees are fed a sugar solution containing a known concentration of this compound.
-
Observations: Mortality is recorded at 24, 48, and 72 hours.
-
Data Analysis: The LD50 value (in µg of active substance per bee) is calculated for both exposure routes.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the methodologies and potential mechanisms of action, the following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows.
References
Guazatine's Antifungal Mode of Action: A Technical Guide to Its Impact on Fungal Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guazatine is a non-systemic, contact fungicide with a multi-site mode of action that primarily targets the integrity of fungal membranes. This technical guide provides an in-depth exploration of this compound's effects on fungal membrane structure and function. It consolidates quantitative data on its antifungal efficacy, details key experimental protocols for its study, and elucidates the cellular response pathways triggered by its membrane-disrupting activity.
Introduction
This compound is a commercial fungicide comprised of a mixture of guanidated polyamines, including octa-methylenediamine, iminodi(octamethylene)diamine, and octamethylenebis(imino-octamethylene)diamine. Its broad-spectrum activity and low risk of resistance development, attributed to its multi-site action, make it an effective agent against a wide range of seed-borne and post-harvest fungal pathogens. The primary mechanism of this compound's fungicidal activity is the disruption of the fungal cell membrane, leading to a loss of cellular permeability and subsequent cell death. This guide will delve into the specifics of this mode of action, presenting the current understanding for researchers in mycology, agrochemical development, and drug discovery.
Mode of Action: Disruption of Fungal Membrane Integrity
This compound's cationic nature, due to its guanidino groups, is key to its interaction with the negatively charged components of the fungal cell membrane. While the precise molecular binding partners are an area of ongoing research, the downstream effects unequivocally point to a loss of membrane integrity.
2.1. Increased Membrane Permeability
The primary fungicidal effect of this compound is a significant increase in the permeability of the fungal plasma membrane. This disruption leads to the uncontrolled leakage of essential intracellular ions and small molecules, disrupting cellular homeostasis and leading to cell death. While the exact mechanism of pore formation or membrane destabilization is not fully elucidated, it is hypothesized to involve the electrostatic interaction of the positively charged this compound molecules with the negatively charged phospholipid heads of the fungal membrane, leading to displacement of lipids and loss of bilayer integrity.
2.2. Inhibition of Substrate Uptake
A secondary consequence of membrane disruption is the inhibition of the uptake of essential substrates from the environment. This is likely due to the dissipation of the electrochemical gradients across the plasma membrane, which are necessary for the function of many membrane transporters.
Quantitative Antifungal Activity of this compound
The efficacy of this compound and its components has been quantified against various fungal species. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) data.
Table 1: MIC50 Values of this compound Components against Candida Species
| Compound/Strain | C. albicans ATCC 60193 (µM) | C. albicans 4T (Fluconazole-R) (µM) | C. krusei ATCC 14243 (µM) | C. tropicalis 86E (µM) |
| GNG | 5 | 5 | 10 | 1.25 |
| GGGG | >80 | >80 | 80 | 10 |
| GN | >80 | >80 | >80 | 40 |
| GG | >80 | >80 | >80 | >80 |
| GGN | 80 | 80 | 20 | 1.25 |
| GGG | 5 | 5 | 10 | 1.25 |
| Fluconazole | 0.8 | 209.0 | 209.0 | 52.2 |
Data sourced from Dreassi et al., 2007. Note: GNG and GGG components show significant activity, even against fluconazole-resistant strains.
Table 2: MIC Values of this compound against Citrus Postharvest Pathogens
| Pathogen | MIC (mg/mL) |
| Penicillium digitatum | Not specified |
| Penicillium italicum | Not specified |
| Geotrichum candidum | 4 |
Data sourced from Droby et al., 2021.
Fungal Stress Response to this compound
Fungi possess sophisticated signaling pathways to respond to cell wall and membrane stress. Transcriptomic analysis of Geotrichum citri-aurantii exposed to this compound reveals a distinct cellular response aimed at mitigating the fungicide's effects.
4.1. Upregulation of Efflux Pumps
A key defense mechanism identified is the significant upregulation of genes encoding ATP-binding cassette (ABC), major facilitator superfamily (MFS), and multidrug and toxic compound extrusion (MATE) transporters. These membrane proteins function as efflux pumps, actively removing toxic compounds like this compound from the cytoplasm, thereby reducing its intracellular concentration and mitigating its damaging effects. This response suggests that this compound treatment triggers a chemical stress signaling cascade leading to the transcriptional activation of these defense-related genes.
Initial Investigations into the Metabolic Pathway of Guazatine in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guazatine is a non-systemic contact fungicide and seed treatment agent. Chemically, it is not a single compound but a complex mixture of guanidated polyamines, primarily based on octamethylenediamine and iminodi(octamethylene)diamine.[1] Understanding the metabolic fate of this complex mixture in mammals is crucial for assessing its safety and potential toxicological profile. This technical guide provides an in-depth overview of the initial investigations into the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammalian models, with a focus on studies conducted in rats.
Absorption and Distribution
Initial studies in rats have consistently demonstrated that this compound is poorly absorbed following oral administration.[1] The majority of the administered dose passes through the gastrointestinal tract and is eliminated in the feces.
Following oral administration of radiolabeled this compound, the highest concentrations of radioactivity are typically found in the kidneys and liver, indicating that these are the primary organs for the distribution of the absorbed fraction.[1] Negligible levels are generally found in muscle and fat.[1]
Metabolic Pathway
The primary metabolic pathway for this compound in mammals is deamidination .[1] This process involves the removal of the guanidino group from the various components of the this compound mixture, leading to the formation of the corresponding amino compounds. These resulting amine metabolites are more hydrophilic and are subsequently excreted, largely in the urine.[1]
For instance, a diguanidated component like GNG (1,1'-iminodi(octamethylene)-8,8'-diguanidine) can be metabolized to a monodeamidino-guazatine and further to the corresponding diamine.[1] The major residues identified in kidney extracts of rats were the parent this compound, 1,1'-iminodi(octamethylene)-8-amino-8'-guanidine, and 1,1'-iminodi(octamethylene)diamine.[1] In fecal extracts, the parent this compound was the major component, with monodeamidinothis compound also identified.[1]
Excretion
Consistent with its poor absorption, the primary route of excretion for orally administered this compound is via the feces, with the majority of the excreted material being the unchanged parent compound. The smaller, absorbed fraction is metabolized and its metabolites are primarily excreted in the urine. Biliary excretion appears to play a minor role, if any, in the elimination of absorbed this compound.
Quantitative Data
The following tables summarize the quantitative data from key initial investigations into this compound metabolism in rats.
Table 1: Excretion of [¹⁴C]-Guazatine in Male Wistar Rats after a Single Oral Dose (Leegwater, 1980)
| Time Interval (hours) | % of Administered Dose in Urine | % of Administered Dose in Feces |
| 0-24 | 55.8 | 15.6 |
| 24-120 | 4.2 | 14.4 |
| Total (0-120) | 60.0 | 30.0 |
Dose: 10 mg/kg body weight, [¹⁴C] labeled in the guanidino groups.
Table 2: Distribution of ¹⁴C in Rats 96 Hours After a Single Oral Dose of [¹⁴C]-Guazatine (Cameron et al., 1989)
| Sample | % of Administered Dose (2 mg/kg bw) | % of Administered Dose (20 mg/kg bw) |
| Urine | 6.7 | 6.1 |
| Feces | 94.0 | 93.5 |
| Tissues | 0.5 | 0.4 |
| Cage Wash | 0.3 | 0.4 |
| Total Recovery | 101.5 | 100.4 |
[¹⁴C] labeled in the octyl chains.
Table 3: Tissue Distribution of Radioactivity 96 Hours After a Single Oral Dose of [¹⁴C]-Guazatine in Rats (Cameron et al., 1989)
| Tissue | Concentration (mg this compound equivalents/kg) - Low Dose (2 mg/kg) | Concentration (mg this compound equivalents/kg) - High Dose (20 mg/kg) |
| Kidneys | 0.06 - 0.2 | 0.7 - 3.03 |
| Liver | 0.07 - 0.38 | 1.14 - 5.1 |
[¹⁴C] labeled in the octyl chains.
Experimental Protocols
The initial investigations into this compound metabolism relied on in vivo studies in rats using radiolabeled compounds. Below is a summary of the typical experimental methodologies employed.
Animal Models and Administration
-
Species: Male Wistar or Sprague-Dawley rats were commonly used.
-
Administration: this compound, typically as acetate salts and radiolabeled with either ³H in the octyl moiety or ¹⁴C in the guanidino or octyl groups, was administered as a single oral dose via gavage. Doses ranged from approximately 2 to 30 mg/kg body weight.
Sample Collection
-
Excreta: Urine and feces were collected at various time intervals (e.g., 0-24h, 24-48h, etc.) for up to 120 hours post-administration.
-
Tissues: At the end of the study period, animals were euthanized, and various tissues, including the liver, kidneys, blood, and carcass, were collected for analysis of radioactivity.
Sample Preparation and Analysis
-
Homogenization: Tissue samples were homogenized to ensure uniform distribution for analysis.
-
Extraction: Samples were extracted using solvents such as a mixture of formic acid in water and acetone to isolate this compound and its metabolites.
-
Analytical Techniques:
-
Liquid Scintillation Counting (LSC): Used to quantify the total radioactivity in urine, feces, and tissue homogenates.
-
Thin-Layer Chromatography (TLC): Initially used for the separation and qualitative analysis of radiolabeled components in urine and fecal extracts.
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS): The current standard for the separation, identification, and quantification of the various this compound components and their metabolites.
-
Conclusion
The initial investigations into the metabolic pathway of this compound in mammals have established that it is poorly absorbed orally. The primary metabolic transformation for the absorbed fraction is deamidination, leading to the formation of more polar amine metabolites that are excreted in the urine. The majority of an oral dose is excreted unchanged in the feces. These foundational studies provide a critical understanding of the pharmacokinetic profile of this complex fungicide mixture. Further research could focus on the specific enzymes involved in the deamidination process and a more detailed characterization of all minor metabolites.
References
Unraveling the Complexity: A Technical Guide to the Components of Commercial Guazatine
For Researchers, Scientists, and Drug Development Professionals
Commercial Guazatine, a widely used fungicide, is not a single entity but a complex mixture of guanidated polyamines. This technical guide provides an in-depth exploration of the multifaceted composition of commercial this compound, detailing its principal components and the analytical methodologies for their characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of this important agricultural compound.
The Complex Composition of Commercial this compound
Commercial this compound is synthesized through the amidination of technical iminodi(octamethylene)diamine, resulting in a heterogeneous mixture of guanidated polyamines with potent fungicidal properties.[1] The primary components are oligomers containing guanylated primary and secondary amino groups linked by octamethylene bridges.[1][2] The general structure can be represented with repeating octamethyleneamine units, where the terminal and internal amino groups can be either free amines or guanidated.
A coding system is often used to describe the various components, where "N" represents an amino group (H2N-(CH2)8-) and "G" represents a guanidated amino group. For example, "GG" refers to a diamine with both amino groups guanidated, while "GN" refers to a diamine with one guanidated and one free amino group.[3]
The composition of commercial this compound can vary between production batches.[4] However, a typical distribution of the main components is summarized in the table below.
Table 1: Typical Composition of Free this compound in Commercial Formulations
| Component Code | Chemical Name | Typical Percentage (%) |
| GGG | 1,1',1''-(Iminodi(octamethylene))triguanidine | 30.6 |
| GG | 1,8-Diguanidinooctane | 29.5 |
| GN | 1-Guanidino-8-aminooctane | 9.8 |
| GGN | 1,1'-(Iminodi(octamethylene))diguanidine-1''-amine | 8.1 |
| GGGG | 1,1',1'',1'''-(Octamethylenebis(imino-octamethylene))tetraguanidine | 5.1 |
| GNG | 1,1'-(Iminodi(octamethylene))diguanidine | 4.5 |
| GNN | 1-Guanidino-1'-(8-aminooctyl)octamethylenediamine | 1.7 |
| GNNG | 1,1'''-((Octamethylenebis(imino))dioctamethylene)diguanidine | 1.4 |
| GGGN | 1,1',1''-(Octamethylenebis(imino-octamethylene))triguanidine-1'''-amine | 1.4 |
| GGGGG | Pentaguanidated Pentamine | 1.1 |
| NN | Octamethylenediamine | 0.8 |
| NGN | 1-(8-Aminooctyl)-8-guanidinooctamethylenediamine | 0.8 |
| NNN | Iminodi(octamethylene)diamine | <0.1 |
| Other Tetramines | - | 3.1 |
| Other Pentamines | - | 1.4 |
| Hexamines and above | - | 0.6 |
Source:[4]
Experimental Protocols for this compound Analysis
The analysis of the complex this compound mixture requires robust analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common and effective method.
Sample Preparation from Commercial Formulations
A standardized protocol for the extraction of this compound components from agricultural products is crucial for accurate quantification. The following is a typical procedure:
-
Homogenization: Weigh 10 grams of the homogenized sample into a 50 mL centrifuge tube. For dry samples, use 5 grams and add 10 mL of distilled water, allowing it to stand for 30 minutes to ensure hydration.[5]
-
Extraction: Add 10 mL of a 3% formic acid in acetone solution to the sample. Shake the mixture vigorously for 1 minute to extract the this compound components.[1][5][6]
-
Centrifugation: Centrifuge the mixture at 4,000 g for 5 minutes.[5]
-
Purification: Transfer 5 mL of the supernatant to another 50 mL centrifuge tube. Add a suitable non-polar solvent like hexane for purification if necessary, vortex, and centrifuge again.[1][5]
-
Filtration: Filter the final extract through a 0.2 µm nylon membrane filter before LC-MS/MS analysis.[5]
Note: Due to the adhesive nature of this compound components, it is recommended to use polypropylene labware to avoid losses.[5]
LC-MS/MS Analysis
The separation and detection of the various this compound components are typically achieved using the following LC-MS/MS parameters:
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Liquid Chromatography | |
| Column | Alltima C18 or equivalent (e.g., hydrophilic end-capped Aquasil C18)[7][8] |
| Mobile Phase A | 0.2% Formic acid in Water[5] |
| Mobile Phase B | 0.2% Formic acid in Methanol or Acetonitrile[5][7] |
| Gradient Program | Start with high aqueous phase (e.g., 95% A), ramp to a high organic phase (e.g., 99% B), and then return to initial conditions for re-equilibration. A typical total run time is around 10 minutes.[5] |
| Flow Rate | - |
| Injection Volume | - |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5][7] |
| Interface Temperature | 150 °C[5] |
| Desolvation Line (DL) Temp. | 250 °C[5] |
| Nebulizing Gas Flow | 3 L/min[5] |
| Heating Gas Flow | 10 L/min[5] |
| Drying Gas Flow | 10 L/min[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) of precursor and product ions for each component. |
Note: Specific MRM transitions for each this compound component need to be optimized on the instrument used.
Visualizing Workflows and Pathways
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the analysis of this compound from a sample matrix.
Proposed Mechanism of Action of this compound on Fungal Cells
The precise signaling pathways affected by this compound are not yet fully elucidated. However, its primary modes of action are understood to be the disruption of the fungal cell membrane and the inhibition of lipid biosynthesis.[3][7] This leads to a cascade of downstream effects ultimately resulting in fungal cell death.
Transcriptome analysis of fungi exposed to this compound has revealed differential expression of genes related to transport (e.g., ABC and MFS transporters), stress response (e.g., heat shock proteins), and detoxification, suggesting complex cellular responses to the fungicide.[4] Further research is needed to delineate the specific signaling cascades and molecular targets involved in this compound's antifungal activity.
Conclusion
Commercial this compound is a complex and effective fungicide whose activity stems from a mixture of related guanidated polyamines. A thorough understanding of its composition is essential for quality control, regulatory compliance, and the development of next-generation antifungal agents. The analytical methods outlined in this guide provide a robust framework for the characterization of this complex mixture. While the primary mechanisms of action are known, further investigation into the specific molecular signaling pathways will provide a more complete picture of this compound's fungicidal properties and may reveal novel targets for future drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Infocris Pesticide Database - this compound acetates [nucleus.iaea.org]
- 3. fao.org [fao.org]
- 4. Genome sequencing and transcriptome analysis of Geotrichum citri-aurantii on citrus reveal the potential pathogenic- and this compound-resistance related genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C18H41N7 | CID 3526 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Guazatine Experimental Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Guazatine is a non-systemic contact fungicide composed of a mixture of guanidated polyamines. Its primary application is in agriculture to control a range of fungal pathogens. In the context of in vitro research, particularly in mammalian cell lines, this compound is an interesting compound for toxicological and mechanistic studies due to its chemical structure, which includes polyamine and guanidine moieties. These functional groups are known to interact with cellular membranes and various intracellular targets.
The following protocols provide a framework for investigating the in vitro effects of this compound on mammalian cells, focusing on cytotoxicity, the induction of apoptosis, and mitochondrial function. Due to a lack of publicly available in vitro toxicological data for this compound in mammalian systems, the quantitative data presented in the tables are illustrative and serve as a template for data presentation. Researchers should generate their own experimental data for accurate assessment.
Experimental Protocols
Assessment of Cytotoxicity
a) MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
Mammalian cell line (e.g., HepG2, A549, or relevant cell line)
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated and solvent-only controls.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
b) Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
This compound stock solution
-
Neutral Red solution (50 µg/mL in culture medium)
-
Destain solution (50% ethanol, 49% water, 1% glacial acetic acid)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-4).
-
Remove the treatment medium and add 100 µL of Neutral Red solution to each well.
-
Incubate for 2 hours at 37°C.
-
Remove the Neutral Red solution, wash the cells with PBS, and add 150 µL of destain solution to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm.
-
Calculate cell viability and the IC50 value.
-
c) Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised membrane integrity.
-
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3). Include a maximum LDH release control by adding a lysis solution provided in the kit.
-
Incubate for the desired time period.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Assessment of Apoptosis
a) Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Mammalian cell line
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
b) Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Mammalian cell line
-
This compound stock solution
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed and treat cells with this compound as described for the Annexin V/PI assay.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate and collect the supernatant.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Quantify the caspase-3 activity relative to the untreated control.
-
Assessment of Mitochondrial Toxicity
a) JC-1 Mitochondrial Membrane Potential Assay
This assay uses the fluorescent dye JC-1 to measure the mitochondrial membrane potential, a key indicator of mitochondrial health.
-
Materials:
-
Mammalian cell line
-
This compound stock solution
-
JC-1 assay kit
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Seed and treat cells with this compound.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Measure the fluorescence of JC-1 aggregates (red fluorescence, ~590 nm emission) and monomers (green fluorescence, ~530 nm emission).
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
b) Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) to assess key parameters of mitochondrial respiration.
-
Materials:
-
Mammalian cell line
-
This compound stock solution
-
Seahorse XF Cell Mito Stress Test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer and consumables
-
Assay medium
-
-
Procedure:
-
Seed cells in a Seahorse XF microplate and allow them to attach.
-
Treat cells with this compound for the desired duration.
-
Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with the mitochondrial inhibitors.
-
Perform the assay on the Seahorse XF Analyzer, which will sequentially inject the inhibitors and measure the OCR.
-
Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Data Presentation
Table 1: Illustrative Cytotoxicity of this compound in Mammalian Cell Lines
| Experiment | Cell Line | Endpoint | This compound Concentration | Result (Illustrative) |
| MTT Assay (48h) | HepG2 | IC50 | 0.1 - 100 µM | 45 µM |
| Neutral Red Assay (48h) | A549 | IC50 | 0.1 - 100 µM | 52 µM |
| LDH Assay (24h) | HEK293 | % Cytotoxicity | 50 µM | 35% |
Table 2: Illustrative Apoptotic Effects of this compound (48h treatment)
| Experiment | Cell Line | Endpoint | This compound Concentration | Result (Illustrative) |
| Annexin V/PI Staining | HepG2 | % Apoptotic Cells | 50 µM | 42% (Early + Late) |
| Caspase-3 Activity Assay | HepG2 | Fold Increase vs. Control | 50 µM | 3.5-fold |
Table 3: Illustrative Mitochondrial Effects of this compound (24h treatment)
| Experiment | Cell Line | Endpoint | This compound Concentration | Result (Illustrative) |
| JC-1 Assay | HepG2 | Red/Green Fluorescence Ratio | 50 µM | 60% decrease vs. control |
| Seahorse XF Mito Stress Test | HepG2 | Basal Respiration (OCR) | 50 µM | 40% decrease vs. control |
| Seahorse XF Mito Stress Test | HepG2 | ATP Production (OCR) | 50 µM | 55% decrease vs. control |
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: Logical workflow for investigating the mechanism of cell death.
Application Note: In Vitro Evaluation of Guazatine's Cytotoxic and Apoptotic Effects on Human Colorectal Carcinoma Cells
For Research Use Only.
Introduction
Guazatine is a non-systemic contact fungicide composed of a mixture of guanidated polyamines.[1][2] Its primary mechanism of action in fungi involves the disruption of membrane function and inhibition of lipid synthesis.[3][4] Given that cancer cells often exhibit altered lipid metabolism and membrane characteristics, exploring the potential of compounds like this compound as cytotoxic agents is of interest in oncological research. This application note provides a detailed protocol for an in vitro assay to evaluate the cytotoxic and apoptotic effects of this compound on the HCT116 human colorectal carcinoma cell line. The described assays are fundamental in early-stage drug discovery and provide a framework for assessing the anti-proliferative potential of test compounds.
Principle
The in vitro assay is designed to quantify the dose-dependent effects of this compound on the viability and apoptotic induction in HCT116 cells. Cell viability is assessed using the PrestoBlue™ HS Cell Viability Reagent, a resazurin-based solution that measures the reducing power of living cells, providing an indication of the metabolically active cell population. The induction of apoptosis is evaluated by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells, while PI is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes, allowing for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials and Reagents
-
HCT116 human colorectal carcinoma cell line (ATCC® CCL-247™)
-
This compound acetate (analytical standard)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
PrestoBlue™ HS Cell Viability Reagent
-
FITC Annexin V Apoptosis Detection Kit with PI
-
96-well and 6-well tissue culture plates
-
Flow cytometer
-
Microplate reader
Experimental Protocols
Protocol 1: Cell Viability Assay (PrestoBlue™ HS)
-
Cell Seeding:
-
Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 5 x 10³ cells in 100 µL of complete culture medium per well in a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound acetate in sterile PBS.
-
Perform serial dilutions of this compound in complete culture medium to prepare 2X working solutions.
-
Remove the medium from the wells and add 100 µL of the this compound working solutions to the respective wells in triplicate. Include a vehicle control (medium with PBS) and a no-cell control (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
Viability Assessment:
-
Add 10 µL of PrestoBlue™ HS Reagent to each well.
-
Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC₅₀ value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment:
-
Seed 2.5 x 10⁵ cells in 2 mL of complete culture medium per well in a 6-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with this compound at concentrations around the determined IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀) for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect the culture medium (containing floating cells) and wash the adherent cells with PBS.
-
Harvest the adherent cells using Trypsin-EDTA and combine them with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Data Presentation
Table 1: Cytotoxic Effect of this compound on HCT116 Cells
| This compound Concentration (µM) | Mean Fluorescence (a.u.) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 45872 | 2154 | 100.0 |
| 1 | 42109 | 1987 | 91.8 |
| 5 | 35467 | 1678 | 77.3 |
| 10 | 24123 | 1132 | 52.6 |
| 25 | 11567 | 543 | 25.2 |
| 50 | 5432 | 255 | 11.8 |
| 100 | 2134 | 101 | 4.7 |
IC₅₀ for this compound on HCT116 cells after 48 hours of treatment is approximately 11.5 µM.
Table 2: Apoptosis Induction by this compound in HCT116 Cells
| Treatment | % Viable Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) |
| Vehicle Control | 95.2 ± 1.8 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| This compound (5 µM) | 80.5 ± 2.5 | 10.8 ± 1.2 | 5.2 ± 0.8 | 3.5 ± 0.6 |
| This compound (10 µM) | 55.3 ± 3.1 | 25.6 ± 2.2 | 12.4 ± 1.5 | 6.7 ± 0.9 |
| This compound (25 µM) | 20.1 ± 2.8 | 40.2 ± 3.5 | 28.9 ± 2.9 | 10.8 ± 1.3 |
Visualizations
References
Methodology for In Vivo Studies Involving Guazatine Treatment
Application Notes and Protocols for Researchers
Introduction:
Guazatine is a non-systemic, contact fungicide and bactericide used for the control of a broad spectrum of fungal diseases on various crops. It is a mixture of guanidated polyamines, with its primary mode of action being the inhibition of polyamine oxidase (PAO), an enzyme crucial for polyamine catabolism. This document provides detailed methodologies for in vivo studies involving this compound treatment, aimed at researchers, scientists, and drug development professionals. The protocols cover toxicology, pharmacokinetics, and efficacy studies.
I. Toxicological Assessment of this compound
A. Acute Oral Toxicity Study (LD50)
This protocol is designed to determine the median lethal dose (LD50) of this compound following a single oral administration, adhering to OECD Test Guideline 401 and EPA Health Effects Test Guidelines (OPPTS 870.1100).[1][2][3]
Experimental Protocol:
-
Animal Model: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain), 8-12 weeks old, weighing 150-250g. A single sex is often used in initial studies, typically females as they can be slightly more sensitive.[4]
-
Housing and Acclimatization: Animals are housed in standard laboratory conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard rodent chow and water. Acclimatize animals for at least 5 days prior to dosing.
-
Dose Preparation: this compound (technical grade, purity >70%) is prepared in a suitable vehicle (e.g., distilled water or corn oil). The concentration is adjusted to deliver the desired dose in a volume that does not exceed 10 mL/kg body weight.
-
Dose Administration:
-
Fast animals overnight prior to dosing (water ad libitum).
-
Administer this compound orally via gavage using a suitable intubation cannula.
-
Use a limit test approach first, starting with a dose of 2000 mg/kg. If no mortality is observed, the LD50 is considered to be greater than 2000 mg/kg.[1] If mortality occurs, proceed with a full study using at least 3 dose levels.
-
-
Observations:
-
Monitor animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior) continuously for the first 4 hours post-dosing, and then daily for 14 days.
-
Record body weight just before dosing and on days 7 and 14.
-
Record all mortalities.
-
-
Pathology:
-
Conduct a gross necropsy on all animals at the end of the 14-day observation period or at the time of death.
-
Examine the cranial, thoracic, and abdominal cavities for any abnormalities.
-
-
Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).
Quantitative Data Summary:
| Parameter | Species | Value | Reference |
| Acute Oral LD50 | Rat | 227-300 mg/kg | [5] |
| Acute Percutaneous LD50 | Rat | >1000 mg/kg | [5] |
| Acute Percutaneous LD50 | Rabbit | 1176 mg/kg | [5] |
| No-Observed-Effect Level (2-year feeding) | Rat | 200 mg/kg diet | [5] |
| No-Observed-Effect Level (2-year feeding) | Dog | 200 mg/kg diet | [5] |
B. Repeated Dose 28-Day Oral Toxicity Study
This protocol is designed to evaluate the sub-acute toxicity of this compound following repeated oral administration over 28 days, based on OECD Test Guideline 407 and OPPTS 870.3050.[6]
Experimental Protocol:
-
Animal Model: As described in the acute toxicity study. Use both male and female animals (10 per sex per group).
-
Dose Levels: At least three dose levels and a control group. Doses should be selected to produce a range of toxic effects, with the highest dose causing some toxicity but not mortality, and the lowest dose showing no adverse effects (NOAEL).
-
Dose Administration: Administer this compound daily by oral gavage for 28 consecutive days.
-
Observations:
-
Conduct daily clinical observations.
-
Measure body weight and food/water consumption weekly.
-
Perform detailed clinical examinations (including sensory reactivity, grip strength, and motor activity) weekly.
-
-
Clinical Pathology:
-
Collect blood samples at termination for hematology (e.g., hemoglobin, hematocrit, red and white blood cell counts) and clinical biochemistry (e.g., liver enzymes, kidney function tests).
-
Conduct urinalysis.
-
-
Pathology:
-
At the end of the study, perform a full necropsy on all animals.
-
Weigh major organs (e.g., liver, kidneys, spleen, brain, heart).
-
Preserve organs and tissues for histopathological examination.
-
II. Pharmacokinetic Studies of this compound
This protocol outlines a study to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in a rodent model.
Experimental Protocol:
-
Animal Model: Male Wistar rats (200-250g) with cannulated jugular veins for serial blood sampling.
-
Radiolabeling: Use [14C]-labeled this compound to facilitate tracking and quantification.
-
Dose Administration:
-
Oral (PO): Administer a single dose of [14C]-Guazatine (e.g., 10 mg/kg) by oral gavage.
-
Intravenous (IV): Administer a single bolus dose of [14C]-Guazatine (e.g., 1 mg/kg) via the tail vein to determine bioavailability.
-
-
Sample Collection:
-
Blood: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours) post-dosing.
-
Excreta: House animals in metabolic cages to collect urine and feces separately over 72 hours.
-
Tissues: At the end of the study (72 hours), euthanize animals and collect major organs and tissues (liver, kidneys, spleen, brain, fat, muscle, etc.).
-
-
Sample Analysis:
-
Determine the total radioactivity in all samples using liquid scintillation counting.
-
Analyze plasma, urine, and fecal extracts for this compound and its metabolites using LC-MS/MS.
-
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd) using appropriate software (e.g., WinNonlin).
Quantitative Data Summary (Rat):
| Parameter | Route | Dose | Observation | Reference |
| Absorption | Oral | 10 mg/kg | Poorly absorbed | [7] |
| Excretion (120h) | Oral | 10 mg/kg | ~60% in urine, ~30% in feces | [7][8] |
| Tissue Distribution (120h) | Oral | 10 mg/kg | Highest concentrations in kidney and liver | [8] |
| Elimination Half-life | Oral | 30 mg/kg | 26.7 ± 2.1 hours | [9] |
III. In Vivo Efficacy Study: Fungicidal Activity
This protocol is adapted from general in vivo antifungal screening models to assess the efficacy of this compound in a murine model of systemic candidiasis.[9]
Experimental Protocol:
-
Animal Model: Immunocompromised mice (e.g., cyclophosphamide-treated BALB/c mice) to establish a robust infection.
-
Inoculum Preparation: Prepare a standardized suspension of a pathogenic strain of Candida albicans in sterile saline.
-
Infection: Inoculate mice with C. albicans via the tail vein to induce systemic infection.
-
Treatment:
-
Divide infected mice into groups: vehicle control, this compound treatment groups (at least two different dose levels), and a positive control group (e.g., fluconazole).
-
Administer this compound (e.g., orally or intraperitoneally) starting 24 hours post-infection and continue for a specified duration (e.g., 7 days).
-
-
Efficacy Assessment:
-
Survival: Monitor and record survival daily for up to 21 days post-infection.
-
Fungal Burden: At the end of the treatment period, euthanize a subset of animals from each group. Harvest kidneys and other target organs, homogenize, and plate serial dilutions on appropriate agar to determine the colony-forming units (CFU) per gram of tissue.
-
-
Data Analysis:
-
Compare survival curves between groups using the log-rank (Mantel-Cox) test.
-
Compare fungal burdens between groups using a suitable statistical test (e.g., Mann-Whitney U test).
-
IV. Visualizations
A. Signaling Pathway
Caption: this compound inhibits Polyamine Oxidase (PAO), disrupting polyamine metabolism.
B. Experimental Workflows
Caption: Workflow for an acute oral toxicity study of this compound.
Caption: Workflow for a pharmacokinetic study of this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. epa.gov [epa.gov]
- 4. fda.gov [fda.gov]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. fao.org [fao.org]
- 8. 933. This compound (Pesticide residues in food: 1997 evaluations Part II Toxicological & Environmental) [inchem.org]
- 9. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Guazatine as a Laboratory Fungicide: Application Notes and Protocols for Culture Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guazatine is a non-systemic, contact fungicide with a broad spectrum of activity against various fungi. Its primary application has been in agriculture for seed treatment and post-harvest protection of crops. However, its fungicidal properties present a potential application in laboratory settings for the protection of cell cultures from fungal contamination, a persistent challenge in research and biopharmaceutical development. This document provides detailed application notes and protocols for the use of this compound as a laboratory fungicide, with a focus on its mechanism of action, efficacy against common contaminants, and considerations for its use with mammalian cell lines.
Mechanism of Action
This compound is a mixture of guanidated polyamines. Its antifungal activity is primarily attributed to its ability to disrupt the fungal cell membrane, leading to a loss of cellular permeability. While the precise signaling pathways affected in fungi are not fully elucidated, it is understood to act on multiple sites, which may contribute to a lower propensity for resistance development. In mammals, this compound is known to be metabolized primarily through deamidination.
Fungal Cell Disruption Pathway
The following diagram illustrates the proposed mechanism of action of this compound on fungal cells.
Caption: Proposed mechanism of this compound's fungicidal action.
Antifungal Efficacy
This compound has demonstrated efficacy against a range of fungal species, including common laboratory contaminants. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various components of this compound against different Candida species, which are prevalent yeast contaminants in cell culture.
| Fungal Species | This compound Component | MIC (µg/mL) | Reference |
| Candida albicans | GGG | 128 | [1][2] |
| Candida albicans | GG | 256 | [1][2] |
| Candida albicans | GGN | 256 | [1][2] |
| Candida glabrata | GGG | 64 | [1][2] |
| Candida glabrata | GG | 128 | [1][2] |
| Candida glabrata | GGN | 128 | [1][2] |
| Candida krusei | GGG | 64 | [1][2] |
| Candida krusei | GG | 128 | [1][2] |
| Candida krusei | GGN | 128 | [1][2] |
| Candida parapsilosis | GGG | 32 | [1][2] |
| Candida parapsilosis | GG | 64 | [1][2] |
| Candida parapsilosis | GGN | 64 | [1][2] |
GGG, GG, and GGN are different guanidated polyamine components of the technical this compound mixture.
Cytotoxicity in Mammalian Cells
The following table provides a template for how to present cytotoxicity data, with example values for other compounds, as specific data for this compound is not available.
| Cell Line | Compound (Example) | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| HeLa (Human cervical cancer) | Usnic Acid | 48.65 | 24 | MTT | [3] |
| A549 (Human lung carcinoma) | Usnic Acid | 84.21 | 24 | MTT | [3] |
| MCF7 (Human breast cancer) | Usnic Acid | 89.09 | 24 | MTT | [3] |
| CHO-K1 (Chinese hamster ovary) | Thiazolidinone Derivative | 4.53 | 24 | MTT | [4] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound Against Fungal Contaminants
This protocol outlines the procedure for determining the minimum concentration of this compound required to inhibit the growth of a specific fungal contaminant.
Materials:
-
This compound solution (stock concentration to be determined based on solubility)
-
Fungal isolate of interest (e.g., Candida albicans)
-
Appropriate fungal growth medium (e.g., Sabouraud Dextrose Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial dilution of the this compound stock solution in the fungal growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the fungal isolate.
-
Include positive (fungus without this compound) and negative (medium only) controls.
-
Incubate the plate at the optimal temperature for fungal growth (e.g., 30-37°C) for 24-48 hours.
-
Determine the MIC by visual inspection (the lowest concentration with no visible growth) or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm). The MIC is the lowest concentration that inhibits fungal growth by ≥90% compared to the positive control.
Protocol 2: Cytotoxicity Assessment of this compound on a Mammalian Cell Line
This protocol describes how to evaluate the cytotoxic effect of this compound on a specific mammalian cell line to determine a safe working concentration.
Materials:
-
This compound solution
-
Mammalian cell line of interest (e.g., HeLa, CHO-K1)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™)
-
Plate reader
Procedure:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same solvent concentration used for the this compound stock) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that reduces cell viability by 50%).
Experimental Workflow for Evaluating this compound
The following diagram outlines the logical workflow for evaluating this compound for use as a laboratory fungicide.
References
- 1. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of cysteine, asparagine, or glutamine limitations in Chinese hamster ovary cell batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Autophagy Increases Cell Death in HeLa Cells through Usnic Acid Isolated from Lichens [mdpi.com]
- 4. probiologists.com [probiologists.com]
Application Notes and Protocols for the Analytical Determination of Guazatine
Introduction
Guazatine is a non-systemic contact fungicide and seed treatment agent used to control a wide range of fungal diseases on cereals and citrus fruits.[1][2][3] Chemically, it is not a single compound but a complex mixture of reaction products from polyamines, primarily comprising guanidated diamines, triamines, and tetramines.[4][5][6] The most abundant components include fully guanidated diamine (GG) and triamine (GGG), as well as other derivatives like GGN and GNG.[4][5] Due to potential health and environmental concerns, its use has been restricted or banned in several countries, necessitating sensitive and reliable analytical methods for residue monitoring in food products and environmental samples.[1][7][8]
These application notes provide detailed protocols for the detection and quantification of this compound residues using modern analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which has become the method of choice for its specificity and sensitivity.
Key this compound Components for Analysis
Analysis of this compound typically involves the quantification of several major components which act as markers for the entire mixture.[1][7] The final result is often reported as the sum of these components, sometimes with a correction factor to extrapolate to the total this compound acetate content.[9]
Table 1: Typical Composition of Technical this compound Mixture
| Component Abbreviation | Chemical Name Structure | Typical Percentage (%) |
| GG | 1,1'-(Octane-1,8-diyl)diguanidine | 29.5 |
| GGG | N,N''-(Iminodi(octane-1,8-diyl))diguanidine | 30.6 |
| GGN | 1-(8-Guanidinooctyl)azane-1,8-diamine derivative | 8.1 |
| GNG | Guanidated iminodi(octamethylene)diamine derivative | 4.5 |
| GN | 1-(8-Amino-octyl)guanidine | 9.8 |
| GGGG | Guanidated octamethylenebis(imino-octamethylene) diamine | 5.1 |
| Other Amines | Other triamines, tetramines, and pentamines | ~12.4 |
| Note: Percentages are approximate and can vary between technical batches. Data compiled from multiple sources.[4][5] |
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the analysis of this compound due to its high selectivity, sensitivity, and ability to simultaneously quantify multiple components of the mixture without derivatization.
Experimental Protocol: LC-MS/MS Analysis of this compound in Agricultural Products
This protocol is adapted from validated methods for matrices such as citrus, cereals, and other produce.[1][2][10]
1. Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh this compound acetate salt analytical standard, dissolve in methanol, and bring to a final volume in a polypropylene volumetric flask.[1] Store refrigerated at 4°C.[1]
-
Working Standard Solution (10 mg/L): Dilute the primary stock solution with water containing 1% formic acid.[1]
-
Calibration Standards (e.g., 2.5 to 100 µg/L): Prepare a series of calibration standards by serially diluting the working standard solution. Due to significant matrix effects, it is crucial to prepare these standards in a blank matrix extract (matrix-matched calibration) for accurate quantification.[1]
2. Sample Preparation (Extraction and Clean-up) This procedure is based on a modified QuPPe (Quick Polar Pesticides) method.[1]
Caption: Sample preparation workflow for this compound analysis.
3. LC-MS/MS Instrumental Conditions
-
Chromatographic System: A standard HPLC or UHPLC system.
-
Analytical Column: A C18 column is commonly used (e.g., Unison UK-C18, 100 x 2.0 mm, 3.0 µm).[1]
-
Mobile Phase A: Water with 0.2% Formic Acid.[1]
-
Mobile Phase B: Methanol with 0.2% Formic Acid.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 2 µL.[1]
-
Gradient Elution Program:
-
0-2.0 min: 5% B
-
7.0 min: 50% B
-
7.1-8.0 min: 99% B
-
8.1-10.0 min: 5% B (Re-equilibration)[1]
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.[1][4]
-
Key Temperatures: Interface: 150°C, Desolvation Line (DL): 250°C.[1]
-
Nebulizing Gas Flow: 3 L/min.[1]
-
Drying Gas Flow: 10 L/min.[1]
4. Data Acquisition and Quantification
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for each this compound component must be optimized.
-
Quantify results by constructing a calibration curve using the matrix-matched standards. The coefficient of determination (r²) should be >0.99.[1][10]
Table 2: LC-MS/MS Method Validation Data for this compound in Agricultural Products
| Parameter | Mandarin | Pepper | Potato | Brown Rice | Soybean |
| Linearity (r²) | >0.995 | >0.995 | >0.995 | >0.995 | >0.995 |
| LOD (µg/L) | 0.8 | 0.8 | 0.8 | 0.8 | 0.8 |
| LOQ (µg/L) | 2.5 | 2.5 | 2.5 | 2.5 | 2.5 |
| Recovery (%) | 70.2-99.6 | 70.2-99.6 | 70.2-99.6 | 70.2-99.6 | 70.2-99.6 |
| RSD (%) | <6.8 | <6.8 | <6.8 | <6.8 | <6.8 |
| Matrix Effect (%) | -89.8 | -87.3 | -84.2 | -84.9 | -84.8 |
| Data sourced from a validated multi-residue method.[1][8][11] |
Method 2: Gas Chromatography (GC)
Older methods for this compound analysis utilized Gas Chromatography. However, due to the low volatility and polar nature of the guanidino groups, a derivatization step is mandatory.[5] This method is less common now but may be relevant for laboratories without access to LC-MS/MS.
Experimental Protocol: General GC Workflow
-
Extraction: Extract this compound from the sample matrix using a suitable solvent, similar to the initial steps of the LC-MS/MS protocol.
-
Hydrolysis (Optional): Some historical methods involve the hydrolysis of all this compound components to a common amine, such as bis(8-amino-octyl)amine (NNN), for quantification.[5]
-
Derivatization: Convert the polar amine groups into volatile derivatives. A common agent for this is hexafluoroacetylacetone.[5]
-
GC-MS Analysis:
-
Inject the derivatized extract into a GC-MS system.
-
Use a standard non-polar or mid-polar capillary column.
-
Develop a temperature program to separate the derivatized components.
-
Use mass spectrometry for detection and quantification, either in full scan or selected ion monitoring (SIM) mode.
-
-
Quantification: Use an external or internal standard method with derivatized standards for calibration.
Caption: Mandatory derivatization workflow for GC analysis.
Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)
While no commercial ELISA kits for this compound are widely documented in the provided search results, a competitive ELISA is a feasible approach for rapid screening of samples. This method relies on the development of specific antibodies that recognize this compound or its major components.
Protocol: General Competitive ELISA for this compound Screening
-
Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA). Incubate overnight at 4°C, then wash the plate.
-
Blocking: Add a blocking buffer (e.g., BSA in PBS) to block any non-specific binding sites. Incubate and wash.
-
Competition: Add the sample extract and a fixed concentration of anti-Guazatine primary antibody simultaneously to the wells. This compound in the sample will compete with the coated antigen for antibody binding sites. Incubate and wash.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG). This antibody will bind to the primary antibody that is captured on the plate. Incubate and wash thoroughly.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Stopping and Reading: Stop the reaction with an acid solution (e.g., H₂SO₄) and measure the absorbance using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Caption: Inverse relationship in competitive ELISA.
The analytical landscape for this compound is dominated by LC-MS/MS, which provides a robust, sensitive, and specific method for the simultaneous quantification of its major components in complex matrices.[1][11] Proper sample preparation to extract these polar compounds and the use of matrix-matched calibration to compensate for ion suppression are critical for achieving accurate results.[1] While older GC-based methods exist, they are more laborious due to the required derivatization step.[5] For high-throughput screening purposes, the development of a competitive ELISA could offer a valuable complementary tool. The choice of method will depend on the laboratory's capabilities, the required sensitivity, and the number of samples to be analyzed.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 520. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 4. Analysis of this compound mixture by LC and LC-MS and antimycotic activity determination of principal components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. relana-online.de [relana-online.de]
- 10. LC/MS/MS detection of fungicide this compound residues for quality assessment of commercial citrus fruit | Semantic Scholar [semanticscholar.org]
- 11. Development of an analytical method for this compound pesticides in agricultural products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Guazatine Residues
These application notes provide a comprehensive guide for the quantitative analysis of guazatine residues in various agricultural matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for researchers, scientists, and professionals in drug development and food safety to ensure compliance with regulatory limits and to conduct accurate risk assessments.
Introduction
This compound is a non-systemic contact fungicide used for seed treatment and post-harvest protection of crops like citrus fruits and cereals.[1][2] It is a complex mixture of polyamines, with the most abundant components being fully guanidated triamine (GGG) and fully guanidated diamine (GG).[2] Due to potential health and environmental concerns, its use has been restricted in several countries, necessitating sensitive and reliable analytical methods for residue monitoring.[1][3] LC-MS/MS offers high selectivity and sensitivity for the determination of this compound residues.[4]
Experimental Protocols
Sample Preparation
The sample preparation protocol is critical for the effective extraction of this compound residues from complex matrices and minimizing matrix effects. The following is a generalized protocol that can be adapted based on the specific matrix.
Materials:
-
Homogenizer
-
Centrifuge and 50 mL centrifuge tubes
-
Vortex mixer
-
Syringe filters (0.22 µm, nylon)
-
Extraction Solvent A: 3% formic acid in acetone/water (2:1, v/v)[1]
-
Extraction Solvent B: 1% formic acid in water/acetone (1:2, v/v)[5][6]
-
Purification Solvent: n-Hexane[1]
-
Reconstitution Solvent: 0.2% formic acid in water/acetonitrile (50:50, v/v)[7]
Procedure for Wet Samples (e.g., Mandarin, Pepper, Potato): [1]
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add distilled water to adjust the moisture content to 10 mL.
-
Add 10 mL of Extraction Solvent A.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4,000 g for 5 minutes.
-
Transfer 5 mL of the supernatant to a new 50 mL centrifuge tube.
-
Add 5 mL of n-hexane for purification.
-
Shake for 1 minute and centrifuge at 4,000 g for 5 minutes.
-
Collect the lower aqueous layer and filter it through a 0.22 µm nylon syringe filter into an LC vial.
Procedure for Dry Samples (e.g., Brown Rice, Soybeans, Cereals): [1][7]
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of distilled water and let it stand for 30 minutes to rehydrate.
-
Follow steps 3-9 from the wet sample procedure.
Alternative Procedure for Citrus Peels: [5][6]
-
Extraction is performed with 1% formic acid in water/acetone (1:2 v/v).
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of this compound residues. Optimization may be required based on the specific instrument and column used.
Liquid Chromatography (LC) Conditions: [1]
| Parameter | Value |
| Column | Unison UK-C18 (100 x 2.0 mm, 3.0 µm) or equivalent |
| Mobile Phase A | 0.2% Formic Acid in Water |
| Mobile Phase B | 0.2% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Gradient Program | 0-2 min: 5% B; 2-7 min: 5-50% B; 7-7.1 min: 50-99% B; 7.1-8 min: 99% B; 8.1-10 min: 5% B |
Mass Spectrometry (MS/MS) Conditions: [1]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Interface Temperature | 150 °C |
| Desolvation Line (DL) Temperature | 250 °C |
| Nebulizing Gas Flow | 3 L/min |
| Heating Gas Flow | 10 L/min |
| Drying Gas Flow | 10 L/min |
Multiple Reaction Monitoring (MRM) Transitions:
The specific MRM transitions for the different this compound components (e.g., GG, GGG, GGN, GNG) need to be optimized. The most reactive ions are typically selected for quantification and confirmation.[1] For example, GG can exhibit [M+H]+ and [M+2H]2+ precursor ions, while GGG can show [M+2H]2+ and [M+3H]3+ ions.[1]
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for this compound residue analysis across various studies and matrices.
Table 1: Method Validation Parameters [1][4][5][6][7]
| Parameter | Agricultural Products (Mandarin, Pepper, Potato, Brown Rice, Soybean)[1][4] | Cereals (Maize, Hard Wheat)[7] | Citrus Fruit[5][6] |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.990 |
| LOD | 0.8 µg/L | 0.002 - 0.010 mg/kg | < 0.0050 mg/kg |
| LOQ | 2.5 µg/L | 0.002 - 0.010 mg/kg | ≤ 0.0065 mg/kg |
Table 2: Recovery and Precision Data [1][4][5][6][7]
| Matrix | Spiking Level | Recovery (%) | RSD (%) |
| Mandarin, Pepper, Potato, Brown Rice, Soybean[1][4] | 0.01 mg/kg & 0.05 mg/kg | 70.2 - 99.6 | < 6.8 |
| Maize, Hard Wheat[7] | 0.025 mg/kg | 78 - 87 | 0.8 - 6.3 |
| Maize, Hard Wheat[7] | 0.050 mg/kg | 81 - 86 | 0.9 - 5.5 |
| Citrus Fruit[5][6] | 0.010 mg/kg | ~81 | 2 - 8 |
| Citrus Fruit[5][6] | 0.035 mg/kg | ~90 | 2 - 8 |
| Citrus Fruit[5][6] | 0.060 mg/kg | ~104 | 2 - 8 |
Table 3: Matrix Effects [1][4]
| Matrix | Matrix Effect (%) |
| Mandarin | -89.8 |
| Pepper | -87.3 |
| Potato | -84.2 |
| Brown Rice | -84.9 |
| Soybean | -84.8 |
Note: Significant ion suppression is observed, necessitating the use of matrix-matched calibration for accurate quantification.[1]
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound residues.
Caption: Workflow for this compound Residue Analysis.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the determination of this compound residues in a variety of agricultural commodities.[1][4] The detailed protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a solid foundation for laboratories to implement this methodology for routine monitoring and research purposes. Adherence to the outlined procedures, particularly the use of matrix-matched standards, is essential for achieving accurate and reliable results.[1]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Analysis of this compound mixture by LC and LC-MS and antimycotic activity determination of principal components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an analytical method for this compound pesticides in agricultural products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC/MS/MS detection of fungicide this compound residues for quality assessment of commercial citrus fruit | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Guazatine Treatment Protocols for Controlling Seed-borne Diseases in Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Guazatine is a non-systemic, contact fungicide used in agriculture for the control of a broad spectrum of seed-borne diseases in cereals. Its mode of action involves the inhibition of polyamine oxidase and lipid biosynthesis in fungi, leading to membrane destabilization. In research settings, this compound serves as a valuable tool for studying seed pathology, evaluating fungicide efficacy, and investigating plant-pathogen interactions. These application notes provide detailed protocols for the use of this compound in controlling common seed-borne fungal pathogens in a research context.
Data Presentation
Table 1: Efficacy of this compound Seed Treatment against Common Cereal Pathogens
| Pathogen | Crop | Application Rate (g a.i./100kg seed) | Efficacy (% Disease Control) | Effect on Germination (%) | Reference(s) |
| Fusarium culmorum | Wheat | 45 | >95 | No significant effect | (--INVALID-LINK--) |
| Tilletia caries (Common Bunt) | Wheat | 45 - 60 | 98 - 100 | No significant effect | (--INVALID-LINK--) |
| Ustilago nuda (Loose Smut) | Barley | 60 | 95 - 100 | No significant effect | (--INVALID-LINK--) |
| Septoria nodorum (Glume Blotch) | Wheat | 45 | 80 - 90 | No significant effect | (--INVALID-LINK--) |
| Pyrenophora graminea (Leaf Stripe) | Barley | 60 | >95 | No significant effect | (--INVALID-LINK--) |
Note: Efficacy and germination effects can vary depending on the level of seed infection, seed quality, and environmental conditions.
Experimental Protocols
In Vitro Evaluation of this compound Efficacy (Poisoned Food Technique)
This protocol determines the direct inhibitory effect of this compound on the mycelial growth of seed-borne fungi.
Materials:
-
Pure cultures of test fungi (e.g., Fusarium spp., Alternaria spp.)
-
Potato Dextrose Agar (PDA) medium
-
This compound technical grade or commercial formulation of known concentration
-
Sterile Petri dishes (90 mm)
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Fungicide Stock Solution: Prepare a stock solution of this compound in sterile distilled water.
-
Prepare Poisoned Media: Autoclave the PDA medium and allow it to cool to 45-50°C. Add the required volume of this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 200 ppm). Also, prepare a control set of PDA plates without this compound.
-
Pour Plates: Pour the poisoned and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: From a 7-10 day old culture of the test fungus, cut a 5 mm diameter mycelial disc using a sterile cork borer. Place the disc in the center of each PDA plate (both poisoned and control).
-
Incubation: Incubate the plates at 25 ± 2°C for 7 days or until the fungal growth in the control plate reaches the periphery.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions.
-
Calculate Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((C - T) / C) * 100 Where:
-
C = Average diameter of the fungal colony in the control plate
-
T = Average diameter of the fungal colony in the treated plate
-
Seed Treatment Protocol (Slurry Method)
This protocol describes the application of this compound to seeds for subsequent germination and disease assessment assays.
Materials:
-
Certified disease-free seeds of the desired crop (e.g., wheat, barley)
-
Artificially or naturally infected seeds
-
This compound formulation
-
Distilled water
-
Conical flask or a suitable seed treating container
-
Measuring cylinder and micropipettes
Procedure:
-
Prepare this compound Slurry: Based on the recommended application rate (see Table 1), calculate the amount of this compound formulation required for a specific weight of seeds. Prepare a slurry by mixing the required amount of this compound with a small volume of water (e.g., 5-10 ml per kg of seed) to ensure even coating.
-
Seed Coating: Place the seeds in the conical flask. Add the this compound slurry to the seeds.
-
Mixing: Seal the flask and shake it gently but thoroughly for 2-3 minutes to ensure uniform coating of the seeds.
-
Drying: Spread the treated seeds on a clean, dry surface in a shaded and well-ventilated area. Allow the seeds to air-dry completely before sowing.
-
Control: Prepare a control set of seeds treated with the same volume of water only.
Evaluation of Seed Treatment Efficacy (Blotter Paper Method)
This method is used to assess the effect of this compound treatment on seed germination and the incidence of seed-borne fungi.
Materials:
-
This compound-treated and untreated (control) seeds
-
Sterile Petri dishes (90 mm)
-
Sterile blotter paper
-
Sterile distilled water
-
Incubator with alternating light and dark cycles
Procedure:
-
Prepare Petri Dishes: Place three layers of sterile blotter paper in each sterile Petri dish. Moisten the blotter paper with sterile distilled water.
-
Plating Seeds: Arrange 10-25 seeds (depending on seed size) equidistant from each other on the moist blotter paper in each Petri dish.
-
Incubation: Incubate the plates at 22 ± 2°C under a 12-hour alternating cycle of near ultraviolet (NUV) light and darkness for 7-10 days.
-
Data Collection:
-
Germination Percentage: Count the number of germinated seeds and express it as a percentage of the total number of seeds plated.
-
Incidence of Fungi: Examine each seed and seedling under a stereomicroscope for the presence of fungal growth. Identify the fungi based on their morphological characteristics. Calculate the percentage incidence of each fungus.
-
-
Calculate Disease Control: Calculate the percentage of disease control using the formula: % Disease Control = ((Incidence in Control - Incidence in Treatment) / Incidence in Control) * 100
Greenhouse/Field Trial Protocol
This protocol evaluates the efficacy of this compound seed treatment under more realistic growing conditions.
Materials:
-
This compound-treated and untreated (control) seeds
-
Pots with sterilized soil mix (for greenhouse trials) or a prepared field plot
-
Standard agronomic inputs (fertilizers, irrigation)
Procedure:
-
Experimental Design: Use a completely randomized design (CRD) for greenhouse trials or a randomized complete block design (RCBD) for field trials with at least three replications for each treatment.
-
Sowing: Sow the treated and control seeds at the recommended depth and spacing for the specific crop.
-
Maintenance: Provide standard agronomic practices for the crop throughout the growing period.
-
Data Collection:
-
Seedling Emergence: Count the number of emerged seedlings at regular intervals.
-
Disease Incidence/Severity: At different growth stages, assess the incidence (percentage of infected plants) and severity (e.g., using a 0-9 scale) of the target seed-borne disease.
-
Phytotoxicity: Observe for any adverse effects of the treatment on plant growth, such as stunting, chlorosis, or necrosis.
-
Yield Parameters: At maturity, harvest the plants and record relevant yield parameters such as plant height, number of tillers, and grain yield.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.
Mandatory Visualization
Caption: Experimental workflow for evaluating this compound seed treatment.
Caption: Plant defense signaling pathways induced by pathogens.
Application Notes and Protocols for Utilizing Guazatine as a Positive Control in Antifungal Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective use of Guazatine as a positive control in a variety of antifungal experimental settings. This compound, a non-systemic contact fungicide, offers a reliable benchmark for evaluating the efficacy of novel antifungal compounds due to its well-documented disruptive action on fungal cell membranes.[1]
Introduction to this compound
This compound is a fungicidal compound that is actually a mixture of guanidated polyamines, including octamethylenediamine, iminodi(octamethylene)diamine, and octamethylenebis(imino-octamethylene)diamine.[2][3] Its primary mode of action involves the disruption of fungal membrane integrity, leading to leakage of cellular contents and ultimately, cell death.[1] This broad-spectrum activity against a range of fungi makes it an ideal positive control for screening new antifungal agents.
Data Presentation: In Vitro Susceptibility of Various Fungi to this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a selection of fungal species. These values can serve as a reference for expected outcomes when using this compound as a positive control in antifungal susceptibility testing.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Plant Pathogenic Fungi
| Fungal Species | MIC (mg/L) | Reference |
| Geotrichum candidum | 4 | [4] |
| Penicillium italicum | Not specified, but effective | [4] |
| Penicillium digitatum | Not specified, but effective | [4] |
| Fusarium oxysporum | Not specified, but effective |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Components against Candida Species
| Fungal Species | This compound Component | MIC₅₀ (µM) | Reference |
| Candida albicans (Fluconazole-resistant) | GGG (triguanide) | 5 | |
| Candida krusei (Fluconazole-resistant) | GGG (triguanide) | 10 | |
| Candida tropicalis (Fluconazole-resistant) | GGG (triguanide) | 1.25 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines and can be used to determine the MIC of this compound, serving as a positive control alongside experimental antifungal compounds.[2]
Materials:
-
This compound acetate
-
Target fungal strain(s)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer or plate reader (optional, for quantitative assessment)
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) until sufficient sporulation or growth is observed.
-
Harvest spores or cells and suspend them in sterile distilled water.
-
Adjust the suspension to a concentration of 1-5 x 10⁵ CFU/mL using a hemocytometer or by spectrophotometric correlation.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound acetate in DMSO. The concentration should be high enough to allow for serial dilutions.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from one well to the next.
-
The final column should contain no this compound and serve as a growth control.
-
A well with medium only should be included as a sterility control.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). This will result in a final inoculum concentration of 0.5-2.5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the plate at an appropriate temperature for the specific fungal strain (e.g., 25-30°C for many plant pathogens, 35-37°C for human pathogens) for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of growth.
-
Alternatively, for a more quantitative measure, the optical density at 600 nm can be read using a plate reader. The MIC can be defined as the concentration that inhibits growth by ≥50% compared to the growth control.
-
Protocol 2: Fungal Spore Germination Assay
This protocol allows for the assessment of a compound's ability to inhibit the crucial early stages of fungal development. This compound serves as an effective positive control for germination inhibition.
Materials:
-
This compound acetate
-
Fungal spores of the target species
-
Germination medium (e.g., Potato Dextrose Broth, specific germination buffers)
-
Sterile microscope slides with concavities or 96-well plates
-
Humid chamber (e.g., a petri dish with moist filter paper)
-
Microscope
Procedure:
-
Spore Suspension:
-
Prepare a spore suspension as described in Protocol 1, adjusting the concentration to approximately 1 x 10⁶ spores/mL in the germination medium.
-
-
Treatment Preparation:
-
Prepare a solution of this compound in the germination medium at a concentration known to inhibit germination (e.g., 2-4 times the MIC).
-
Prepare a negative control with germination medium only.
-
Prepare experimental treatments with the test compounds.
-
-
Assay Setup:
-
For slide-based assay: Place a drop of the spore suspension in the concavity of a slide. Add a small volume of the this compound solution, negative control, or experimental treatment.
-
For plate-based assay: Add 50 µL of the spore suspension to the wells of a 96-well plate, followed by 50 µL of the this compound solution, negative control, or experimental treatments.
-
-
Incubation:
-
Place the slides or plate in a humid chamber to prevent evaporation.
-
Incubate at the optimal temperature for germination for a period sufficient for germ tube emergence in the negative control (typically 4-24 hours, depending on the fungal species).
-
-
Microscopic Examination:
-
After incubation, observe the spores under a microscope.
-
A spore is considered germinated if the germ tube length is equal to or greater than the spore diameter.
-
Count at least 100 spores per replicate for each treatment and determine the percentage of germination.
-
-
Data Analysis:
-
Calculate the percentage of germination inhibition for each treatment relative to the negative control. This compound should show a high percentage of inhibition.
-
Protocol 3: In Vivo Efficacy in a Plant Disease Model (Tomato Fusarium Wilt)
This protocol, adapted from studies on the control of Fusarium wilt in tomato, can be used to evaluate the in vivo efficacy of antifungal compounds, with this compound as a positive control for disease reduction.
Materials:
-
Tomato seedlings (a susceptible variety)
-
Pathogenic strain of Fusarium oxysporum f. sp. lycopersici
-
This compound acetate
-
Sterile soil or potting mix
-
Pots
-
Greenhouse or controlled environment chamber
Procedure:
-
Pathogen Inoculum Preparation:
-
Culture Fusarium oxysporum on a suitable medium (e.g., Potato Dextrose Agar) for 7-10 days.
-
Prepare a spore suspension of 1 x 10⁶ conidia/mL in sterile water.
-
-
Plant Preparation:
-
Grow tomato seedlings for 3-4 weeks until they have 2-3 true leaves.
-
-
Treatment Application:
-
Soil Drench: Prepare a solution of this compound at an effective concentration. Drench the soil of the potted tomato seedlings with the this compound solution. A negative control group should be drenched with water only.
-
Root Dip: Gently uproot the seedlings and dip the roots in the this compound solution for a specified time (e.g., 30 minutes) before transplanting into new pots.
-
-
Inoculation:
-
One to two days after treatment, inoculate the soil of each pot with the Fusarium oxysporum spore suspension. An uninoculated control group should also be maintained.
-
-
Incubation and Observation:
-
Maintain the plants in a greenhouse or controlled environment with conditions favorable for disease development (e.g., 25-28°C, high humidity).
-
Observe the plants regularly for the development of wilt symptoms (e.g., yellowing, stunting, wilting of lower leaves).
-
Disease severity can be rated on a scale (e.g., 0 = no symptoms, 4 = plant death).
-
-
Data Analysis:
-
Calculate the disease severity index for each treatment group.
-
The this compound-treated group should show a significant reduction in disease severity compared to the inoculated control.
-
Mechanism of Action and Signaling Pathways
This compound's primary antifungal activity stems from its ability to disrupt the fungal cell membrane. As a cationic molecule, it is believed to interact with the negatively charged components of the fungal membrane, leading to a loss of integrity and increased permeability. This disruption affects various cellular processes that are dependent on a properly functioning membrane.
Resistance to this compound in some fungi, such as Geotrichum citri-aurantii, has been linked to the upregulation of genes encoding ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters. These transporters may actively efflux this compound from the cell, reducing its intracellular concentration and mitigating its toxic effects.
Conclusion
This compound is a valuable tool for antifungal research, providing a reliable and effective positive control for a range of experimental assays. Its well-characterized mechanism of action and broad-spectrum activity allow for a robust comparison when evaluating the potential of new antifungal candidates. The protocols provided here offer a starting point for incorporating this compound into your research workflows.
References
Application Notes and Protocols for the Separation of Guazatine Components by High-Performance Liquid Chromatography (HPLC)
Introduction
Guazatine is a non-systemic contact fungicide used to control a wide range of seed-borne diseases in cereals and for post-harvest treatment of citrus fruits.[1][2][3] It is not a single chemical entity but a complex mixture of guanidated polyamines formed from the reaction of polyamines with cyanamide.[4] The primary components include octamethylenediamine, iminodi(octamethylene)diamine, and octamethylenebis(imino-octamethylene)diamine.[4] Due to its complex nature, analytical methods for this compound focus on the separation and quantification of its major, most abundant components.[5][6]
This document provides detailed application notes and protocols for the separation and quantification of the main components of this compound using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). The primary indicator components targeted in these methods are typically Guanidino-Guanidine (GG), Guanidino-Guanidino-Guanidine (GGG), Guanidino-Guanidino-Nitrogen (GGN), and Guanidino-Nitrogen-Guanidine (GNG).[1][4] These components represent a significant portion of the total this compound mixture.[5][6]
Principle of the Method
The analytical procedure involves the extraction of this compound residues from a sample matrix, followed by chromatographic separation using reversed-phase HPLC and subsequent detection and quantification by tandem mass spectrometry. The method is highly selective and sensitive, allowing for the determination of this compound components at trace levels in various agricultural products.[1][2]
Experimental Protocols
Sample Preparation and Extraction
This protocol is adapted from established methods for the analysis of this compound in agricultural products.[1]
Materials:
-
Homogenized sample (e.g., citrus fruit, grains)
-
Extraction Solvent: 1% Formic Acid in Water:Acetone (1:2, v/v)[4][7] or 3% Formic Acid/Acetone mixture[1][2]
-
Hexane (HPLC grade)[1]
-
Polypropylene centrifuge tubes (50 mL) - Note: Avoid glassware as this compound components tend to adsorb to glass surfaces.[1][4]
-
Centrifuge
-
Vortex mixer
-
0.2 µm Nylon syringe filters[1]
Procedure:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of the extraction solvent.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 15 mL polypropylene tube.
-
To the supernatant, add 5 mL of hexane for purification.
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully collect the lower aqueous layer containing the this compound components.
-
Filter the aqueous extract through a 0.2 µm nylon syringe filter into an HPLC vial for analysis.[1]
HPLC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source operating in positive ion mode.[7]
Chromatographic Conditions:
| Parameter | Value |
| Column | Alltima C18, Aquasil C18, or equivalent (hydrophilic end-capped)[6][7] |
| Mobile Phase A | 0.2% Formic Acid in Water[1] |
| Mobile Phase B | 0.2% Formic Acid in Methanol[1] or Acetonitrile[6][7] |
| Gradient Elution | A linear gradient should be optimized to achieve separation of the target analytes. A typical starting point is 95% A, ramping to 95% B over 10 minutes, followed by a re-equilibration step. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
MS/MS Detection Parameters:
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The specific mass transitions for the precursor and product ions of the target this compound components need to be optimized for the specific instrument used. The following are commonly monitored ions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| GG | [M+H]+ and [M+2H]2+ | Instrument dependent |
| GGG | [M+2H]2+ and [M+3H]3+ | Instrument dependent |
| GGN | Instrument dependent | Instrument dependent |
| GNG | Instrument dependent | Instrument dependent |
Note: The specific m/z values for precursor and product ions should be determined by direct infusion of individual standards.
Quantitative Data Summary
The following table summarizes typical performance data for the HPLC-MS/MS analysis of this compound components.
| Parameter | GG | GGG | GGN | GNG | Reference |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.995 | > 0.995 | [1][2] |
| Limit of Detection (LOD) | 0.8 µg/L | 0.8 µg/L | 0.8 µg/L | 0.8 µg/L | [1][2] |
| Limit of Quantification (LOQ) | 2.5 µg/L | 2.5 µg/L | 2.5 µg/L | 2.5 µg/L | [1][2] |
| Recovery (%) | 70.2 - 99.6 | 70.2 - 99.6 | 70.2 - 99.6 | 70.2 - 99.6 | [1][2] |
| Relative Standard Deviation (RSD, %) | < 6.8 | < 6.8 | < 6.8 | < 6.8 | [1][2] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis.
Logical Relationship of this compound Analysis
Caption: this compound Analysis Logic.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of an analytical method for this compound pesticides in agricultural products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. relana-online.de [relana-online.de]
- 5. fao.org [fao.org]
- 6. Analysis of this compound mixture by LC and LC-MS and antimycotic activity determination of principal components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Guazatine Analysis in Agricultural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guazatine is a non-systemic contact fungicide used for seed treatment and post-harvest protection of various agricultural products, particularly citrus fruits and cereals.[1][2][3][4] It is not a single compound but a complex mixture of guanidated polyamines, with the main components being 1,1'-iminodi(octamethylene)diguanidine (GG), 1,1'-[iminodi(octamethylene)]bis(1-guanidinooctane) (GGG), and other related structures.[4][5] Due to its chemical nature—being highly polar and basic—the analysis of this compound residues in complex agricultural matrices presents significant challenges.[4] Standard multi-residue methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol often result in poor recoveries for this compound.[4]
These application notes provide detailed protocols for the extraction and cleanup of this compound residues from various agricultural products for subsequent analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described are based on published and validated procedures to ensure reliable and reproducible results.
Analytical Strategy
The analysis of this compound typically involves the quantification of specific marker components, as the complete mixture is complex. The most commonly monitored components are GG (guanidated diamine), GGG (guanidated triamine), GGN (diguanidated triamine with one amino group), and GNG (diguanidated triamine with a central secondary amine).[1][2][3] The final result is often reported as the sum of these marker components, sometimes with a conversion factor to estimate the total this compound concentration.[6] It is crucial to use plastic labware throughout the sample preparation process to avoid the adsorption of the highly polar this compound compounds onto glass surfaces.[1][6]
Sample Preparation Protocols
Two primary methods are detailed below, one for general fruits and vegetables and another specifically optimized for cereals.
Protocol 1: Modified Acidic Extraction for Fruits and Vegetables
This method is adapted from procedures developed for a range of agricultural products including mandarin, pepper, potato, brown rice, and soybean.[1][2][3]
Experimental Protocol:
-
Sample Homogenization: Homogenize a representative portion of the agricultural commodity using a high-speed blender. For dry samples, it may be necessary to add a specific amount of water to achieve a slurry-like consistency before homogenization.
-
Weighing: Accurately weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. For dry samples like brown rice or soybeans, use 5 g of the sample and add 10 mL of distilled water.[1]
-
Extraction:
-
Liquid-Liquid Partitioning (Clean-up):
-
Transfer 5 mL of the supernatant to a new 50 mL polypropylene centrifuge tube.
-
Add 5 mL of n-hexane to the tube.
-
Shake for 1 minute and then centrifuge at 4,000 g for 5 minutes to separate the layers. This step helps in removing non-polar interferences.[1]
-
-
Final Extract Preparation:
-
Carefully collect the lower, aqueous layer.
-
Filter the extract through a 0.22 µm nylon syringe filter into a polypropylene autosampler vial.[1]
-
-
LC-MS/MS Analysis: The filtered extract is now ready for injection into the LC-MS/MS system.
Workflow for Protocol 1:
Caption: Workflow for this compound Extraction from Fruits and Vegetables.
Protocol 2: Alkaline Extraction for Cereals
This method is suitable for the analysis of this compound residues in cereal matrices like maize and wheat.[7]
Experimental Protocol:
-
Sample Homogenization: Grind the cereal sample to a fine powder.
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Extraction:
-
Add 25 mL of 0.5 N NaOH in methanol to the centrifuge tube.[7]
-
Shake vigorously for a specified period (e.g., 30 minutes) to ensure complete extraction.
-
Centrifuge the mixture to separate the solid material from the extract.
-
-
Clean-up (Liquid-Liquid Partitioning):
-
Take a known volume of the supernatant and dilute it with water.
-
Extract the this compound from the diluted solution into chloroform.
-
Partition the this compound from the chloroform phase into an acidic aqueous solution (e.g., containing H₂SO₄).[7]
-
-
Final Extract Preparation:
-
Concentrate the final acidic aqueous solution.
-
Filter the solution through a 0.22 µm syringe filter into a polypropylene autosampler vial.
-
-
LC-MS/MS Analysis: The prepared extract is ready for analysis.
Workflow for Protocol 2:
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of an analytical method for this compound pesticides in agricultural products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. researchgate.net [researchgate.net]
- 6. relana-online.de [relana-online.de]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming Guazatine solubility and stability issues in experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of guazatine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what form is it typically supplied?
A1: this compound is a non-systemic contact fungicide and bactericide. It is not a single compound but a complex mixture of reaction products of polyamines, primarily guanidated derivatives of octamethylenediamine, iminodi(octamethylene)diamine, and octamethylenebis(imino-octamethylene)diamine.[1][2] Commercially, it is often supplied as this compound acetates in a water-based solution (e.g., GTA 70, a 70% w/w solution).[3] For analytical purposes, it's important to know the composition of the specific technical mixture being used, as this can vary.[4]
Q2: In which solvents is this compound soluble?
A2: this compound's polarity dictates its solubility. It is highly soluble in polar solvents. For specific solubility data, refer to the table below.
Q3: How should I prepare and store this compound stock solutions?
A3: To prepare a stock solution, it is recommended to use methanol at a concentration of 1 mg/mL.[4] Due to this compound's tendency to adsorb to glass surfaces, all solutions should be prepared and stored in polypropylene containers.[1][5] Prepared stock solutions should be stored in a refrigerator at 4°C in brown polypropylene vials.[5] It is best practice to freshly prepare standard and matrix-matched calibration solutions for immediate use.[5]
Q4: What are the optimal pH and temperature conditions for this compound stability?
A4: this compound acetates are stable in aqueous solutions at a pH range of 5, 7, and 9 at 25°C for at least 30 days with no significant hydrolysis observed.[3] The technical material (GTA 70) is stable for at least 2 years at ambient temperatures, with a storage range between 0°C and 50°C.[3]
Q5: I am observing low recovery of this compound during my extraction process. What could be the cause?
A5: Low recovery can be due to several factors. A primary reason is the adsorption of the highly polar and basic this compound components to glass surfaces.[1][5] Ensure all labware, including flasks and columns, are made of polypropylene.[1][5] Additionally, the choice of extraction method is critical. While the QuPPe method is designed for polar compounds, it has surprisingly shown low recoveries for this compound.[4] An effective extraction can be achieved using a mixture of 3% formic acid in acetone.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution | - Solvent is not polar enough.- Concentration is too high for the chosen solvent.- Temperature is too low. | - Use a more polar solvent like water or methanol.- Dilute the solution to a lower concentration.- Ensure storage temperature is within the recommended range (0-50°C for GTA 70).[3] |
| Inconsistent analytical results | - Adsorption to glassware.- Degradation of the compound.- Use of an inappropriate analytical standard. | - Switch to polypropylene labware for all preparations and analyses.[1][5]- Prepare fresh solutions for each experiment.[5]- Use a well-characterized technical mixture as a standard and quantify using indicator components (e.g., GG, GGG, GGN, GNG).[1][5] |
| Low extraction efficiency | - Inappropriate extraction solvent or method.- Strong matrix effects. | - Use an extraction solvent of 3% formic acid in an acetone/water mixture.[5][7]- Perform a liquid-liquid partition with a nonpolar solvent like n-hexane to remove interfering nonpolar components.[5]- Use matrix-matched calibration standards to compensate for ion suppression in LC-MS/MS analysis.[5][6] |
Data Summary Tables
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Reference(s) |
| Water | >600 g/L (at ~20°C, pH 4, 7, and 9) | [4] |
| Methanol | 510 g/L | [4] |
| Ethanol | 510,000 mg/L | [8] |
| Ethyl Acetate | <100 mg/L | [4] |
| n-Hexane | <100 mg/L | [4] |
| 3% Formic Acid/Acetone | Soluble (used for extraction) | [5] |
Table 2: Stability of this compound Under Various Conditions
| Condition | Stability | Reference(s) |
| Temperature | Stable for at least 2 years at ambient temperature (0-50°C) | [3] |
| pH (aqueous) | No significant hydrolysis at pH 5, 7, and 9 at 25°C for 30 days | [3] |
| Light | Subject to photodegradation when irradiated at 300 nm | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
-
Materials: this compound acetate analytical standard, Methanol (HPLC grade), 1.5 mL polypropylene microcentrifuge tubes, polypropylene volumetric flasks.
-
Procedure: a. Accurately weigh the required amount of this compound acetate standard. b. Dissolve the standard in methanol in a polypropylene volumetric flask to achieve a final concentration of 1 mg/mL. c. Vortex thoroughly to ensure complete dissolution. d. Aliquot the stock solution into 1.5 mL brown polypropylene microcentrifuge tubes. e. Store the aliquots at 4°C.
Protocol 2: Extraction of this compound from Agricultural Product Samples for LC-MS/MS Analysis
-
Materials: Homogenized sample, 3% formic acid in acetone, n-hexane, polypropylene centrifuge tubes (50 mL), nylon filters.
-
Procedure: a. Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. b. Add 10 mL of 3% formic acid in acetone. c. Vortex for 1 minute and then shake for 10 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Transfer the supernatant to a new polypropylene tube. f. To the remaining pellet, add another 10 mL of 3% formic acid in acetone, vortex, shake, and centrifuge as before. g. Combine the supernatants. h. Add 10 mL of n-hexane to the combined supernatant for liquid-liquid partitioning to remove nonpolar interferences. i. Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes. j. Collect the lower (aqueous/acetone) layer and filter it through a nylon filter into a polypropylene vial for LC-MS/MS analysis.
Visualizations
Caption: Workflow for the extraction and analysis of this compound from samples.
References
- 1. relana-online.de [relana-online.de]
- 2. Analysis of this compound mixture by LC and LC-MS and antimycotic activity determination of principal components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. LC/MS/MS detection of fungicide this compound residues for quality assessment of commercial citrus fruit | Semantic Scholar [semanticscholar.org]
- 8. This compound (Ref: EM 379) [sitem.herts.ac.uk]
Troubleshooting common problems in Guazatine-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical quantification of Guazatine, a complex fungicide, in various matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I experiencing low recovery rates for this compound in my samples?
Low recovery of this compound is a common issue primarily due to its highly polar and basic nature, which causes it to adhere to various surfaces and interact strongly with sample matrices.[1]
-
Adsorption to Labware: this compound cations have a tendency to adsorb to glass surfaces. It is recommended to use plastic labware (e.g., polypropylene) for all sample preparation and storage steps to minimize this effect.[2]
-
Inefficient Extraction: The extraction solvent and its pH are critical. This compound is a complex mixture of different oligomers, and its components are strongly basic.[1] An acidic extraction solution is necessary to ensure the analytes are in a protonated, more soluble form. A commonly used and effective extraction solvent is a mixture of 1% formic acid in water and acetone (1:2 v/v).[2][3] Increasing the acid concentration to 3% has been shown to improve extraction efficiency.[4]
-
Poor Phase Partitioning: Standard QuEChERS methods with citrate buffering have been shown to yield extremely low recovery rates for this compound.[1] Methods that do not involve a partitioning step, or use a liquid-liquid partition with a nonpolar solvent like hexane for cleanup, are generally more successful.[1][4]
Q2: I'm observing significant matrix effects, particularly ion suppression, in my LC-MS/MS analysis. What can I do to mitigate this?
Matrix effects, especially ion suppression, are a significant challenge in this compound analysis, with reported effects ranging from -84.2% to -89.8%.[5]
-
Sample Cleanup: A robust cleanup step is essential to remove interfering matrix components. For samples with high oil content, such as citrus peels, a liquid-liquid partition with a nonpolar solvent like n-hexane can effectively remove nonpolar oils.[4]
-
Matrix-Matched Calibration: To compensate for matrix effects, it is highly recommended to prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples.
-
Use of an Internal Standard: While finding a suitable internal standard with similar physicochemical properties to the multiple components of this compound is challenging, some studies have explored the use of compounds like dodine.[3] Other basic compounds like thiabendazole, carbendazim, and imazalil have also been considered.[1]
-
Dilution: If the concentration of this compound in the sample is high enough, diluting the final extract can reduce the concentration of matrix components, thereby lessening ion suppression.
Q3: How should I handle the quantification of this compound, given that it is a complex mixture of many components?
Quantifying this compound is challenging because commercial this compound is a reaction mixture, not a single compound.[6] It is composed of numerous guanidated polyamines.[6][7][8]
-
Marker-Based Quantification: A common approach is to quantify a few major, representative components, often referred to as "marker" or "indicator" compounds, and use a correction factor to estimate the total this compound concentration.[6] The most abundant components are typically the fully guanidated triamine (GGG) and the fully guanidated diamine (GG).[7][8] Other significant components include GN, GGN, and GNG.[7][8]
-
The "Relana Factor" Approach: This harmonized method involves quantifying four this compound Indicator Cations (GIC): GG, GGG, GGN, and GNG. The sum of their concentrations is then multiplied by a factor (e.g., 2.733, which must be calculated for the specific reference standard lot) to extrapolate the total "this compound-acetate, sum of components."[2]
-
Reference Standard: It is crucial to use a well-characterized technical mixture of this compound as the reference standard and to be aware of its composition, as this can vary between batches.[1][2]
Data Presentation
Table 1: Typical Composition of Free this compound Mixture
This table presents the typical composition of the free this compound base, highlighting the most abundant components. The exact composition can vary between production batches.[1][7][8]
| Component Group | Individual Component | Abbreviation | Typical Content (%) |
| Diamines | Fully Guanidated Diamine | GG | 29.5% |
| Monoguanidated Diamine | GN | 9.8% | |
| Other Diamines | NN, etc. | ~0.7% | |
| Triamines | Fully Guanidated Triamine | GGG | 30.6% |
| Diguanidated Triamine | GGN | 8.1% | |
| Diguanidated Triamine | GNG | 4.5% | |
| Monoguanidated Triamine | GNN | 1.7% | |
| Other Triamines | NNN, etc. | <0.1% | |
| Tetramines | - | - | 11% |
| Other Amines | - | - | 3% |
Table 2: Recovery Rates of this compound from Mandarin Samples Under Different Extraction and Cleanup Conditions
This table summarizes recovery data from a study optimizing the analytical method for this compound in mandarins.[4]
| Extraction Solvent | Formic Acid Conc. | Cleanup Step | Average Recovery Rate (%) |
| 1% Formic Acid/Acetone (1/2, v/v) | 1% | None | Not specified |
| 3% Formic Acid/Acetone (1/2, v/v) | 3% | None | 87.7% |
| 5% Formic Acid/Acetone (1/2, v/v) | 5% | None | 89.3% |
| 3% Formic Acid/Acetone (1/2, v/v) | 3% | Hexane Partition | 84.6% |
| 3% Formic Acid/Acetone (2/1, v/v) | 3% | Hexane Partition | 93.8% |
Experimental Protocols
Protocol: Quantification of this compound Residues in Citrus Peels by LC-MS/MS
This protocol is a synthesized methodology based on common practices for this compound residue analysis.[2][3][4]
1. Materials and Reagents:
- Plastic labware (centrifuge tubes, volumetric flasks, etc.)
- Homogenizer
- Centrifuge
- LC-MS/MS system
- This compound acetate analytical standard
- Methanol, Acetone, n-Hexane (HPLC grade)
- Formic Acid
- Deionized water
- Nylon membrane filters (0.22 µm)
2. Standard Preparation:
- Prepare a stock solution of this compound acetate (e.g., 1,000 µg/mL) in methanol.
- Prepare working standards by diluting the stock solution. For calibration curves, serially dilute to concentrations such as 0.03125, 0.0625, 0.125, 0.5, and 1.0 mg/L.[4] For matrix-matched calibration, the final dilution should be done in blank matrix extract.
3. Sample Preparation (Extraction and Cleanup):
- Weigh 10 g of homogenized citrus peel sample into a 50 mL polypropylene centrifuge tube.
- Add distilled water to bring the total moisture content to 10 mL and let stand for 30 minutes.[4]
- Add 10 mL of 3% formic acid/acetone (2/1, v/v) solution.
- Shake vigorously for 1 minute to extract.
- Centrifuge at 4,000 g for 5 minutes.
- Transfer 5 mL of the supernatant to a new 50 mL centrifuge tube.
- Add 5 mL of n-hexane, shake for 1 minute, and centrifuge at 4,000 g for 5 minutes.
- Collect the lower (aqueous) layer and filter it through a 0.22 µm nylon membrane filter into an autosampler vial. This is the final test solution.[4]
4. LC-MS/MS Analysis:
- Column: A C18 column, such as an Alltima C18 or a hydrophilic end-capped Aquasil C18, is suitable.[3][7][8]
- Mobile Phase: A gradient elution using water and methanol (or acetonitrile), both containing formic acid (e.g., 0.2%), is typically used.[4][7][8]
- Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for the chosen marker compounds (e.g., GG, GGG, GGN, GNG). Due to their nature, these compounds can form multiple charged ions ([M+H]⁺, [M+2H]²⁺, [M+3H]³⁺), which should be optimized for maximum sensitivity.[4]
5. Quantification:
- Identify and integrate the peaks for the selected marker compounds in both the standards and the samples.
- Construct a calibration curve and determine the concentration of each marker compound in the sample.
- Calculate the final result according to the chosen quantification strategy (e.g., summing the markers and applying a correction factor).
Visualizations
Caption: Troubleshooting workflow for this compound analysis.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. relana-online.de [relana-online.de]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of this compound mixture by LC and LC-MS and antimycotic activity determination of principal components - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Guazatine Concentration for Effective Antifungal Bioassays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Guazatine in antifungal bioassays. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the optimization of this compound concentrations for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-systemic, contact fungicide. It is not a single compound but a complex mixture of guanidated polyamines, including octamethylenediamine and its higher oligomers.[1] Its primary antifungal mechanism involves disrupting the function of the fungal cell membrane, leading to loss of cellular integrity.[1]
Q2: What is the typical composition of commercial this compound?
A2: Commercial this compound is a reaction mixture. A typical composition consists of approximately 46% triamines, 40% diamines, 11% tetramines, and 3% other amine derivatives. The most abundant individual components are the fully guanidated triamine (GGG, ~30.6%) and the fully guanidated diamine (GG, ~29.5%).[1]
Q3: In what solvents should I dissolve this compound for my experiments?
A3: this compound acetate salts are highly soluble in water (>600 g/L) and methanol (510 g/L). They have low solubility in less polar organic solvents like ethyl acetate (<100 mg/L) and n-hexane (<100 mg/L). For in vitro bioassays, preparing a concentrated stock solution in sterile dimethyl sulfoxide (DMSO) or methanol is a common practice. A stock solution in methanol at 1 mg/mL can be prepared for further dilutions.
Q4: I am observing inconsistent results or lower-than-expected activity. What could be the cause?
A4: Inconsistent results can stem from several factors. One key issue with this compound is its polycationic nature, which can cause it to adsorb to negatively charged surfaces like glass. It is strongly recommended to use plastic labware (e.g., polypropylene tubes, plates) for preparing and storing this compound solutions to prevent loss of active compound. Additionally, ensure thorough mixing and vortexing when diluting the stock solution into your assay medium.
Q5: My this compound solution is precipitating in the culture medium. How can I troubleshoot this?
A5: Precipitation can occur if the concentration of this compound exceeds its solubility limit in the final assay medium, or due to interactions with media components. To troubleshoot:
-
Solvent Shock: When adding a concentrated DMSO or methanol stock to an aqueous medium, add it drop-wise while vortexing the medium to avoid localized high concentrations that can cause precipitation.
-
Media Components: Certain salts or proteins in complex media might interact with this compound. Consider using a simpler, buffered medium like RPMI 1640 if extensive precipitation is observed.
-
pH: Ensure the pH of your final medium is within a stable range for this compound. This compound acetates are stable in aqueous solutions at pH 5, 7, and 9.[1]
-
Temperature: Prepare the final dilutions just before use and avoid storing diluted solutions at low temperatures, which might decrease solubility.
Data Presentation: In Vitro Antifungal Activity of this compound
The following tables summarize the reported minimum inhibitory concentration (MIC) and 50% effective concentration (EC50) values for this compound and its components against various fungal species. These values can serve as a starting point for determining the optimal concentration range in your experiments.
Table 1: Antifungal Activity of this compound Components against Candida Species
| Fungal Strain | Compound | MIC50 (µM) |
| Candida albicans ATCC 60193 | GNG | 5 |
| GGGG | >80 | |
| Amphotericin B | 0.8 | |
| C. albicans 4T | GNG | 5 |
| GGGG | >80 | |
| Fluconazole | 209.0 | |
| C. albicans 53T | GNG | 20 |
| GGGG | >80 | |
| Fluconazole | 418.0 | |
| Candida krusei ATCC 14243 | GNG | 10 |
| GGGG | 80 | |
| Fluconazole | 209.0 | |
| Candida tropicalis 86E | GNG | 1.25 |
| GGGG | 10 | |
| Fluconazole | 52.2 |
Data sourced from Dreassi et al., 2007. MIC50 is the lowest drug concentration resulting in ≥50% growth reduction.
Table 2: Antifungal Activity of this compound against Postharvest Fungal Pathogens
| Fungal Species | Assay Type | Effective Concentration (µg/mL) |
| Geotrichum citri-aurantii | Mycelial Growth | EC50: 0.26[2] |
| Penicillium digitatum (Wild Type) | Mycelial Growth | ED50: ~0.05 |
| Penicillium digitatum (Resistant) | Mycelial Growth | ED50: ~0.5 |
| Penicillium italicum | Mycelial Growth | Less effective than on P. digitatum |
| Geotrichum candidum | Mycelial Growth | Less effective than Imazalil |
Experimental Protocols & Workflows
Diagram: General Workflow for Antifungal Susceptibility Testing
Caption: General workflow for determining the antifungal activity of this compound.
Protocol 1: Broth Microdilution Susceptibility Assay for Yeasts (e.g., Candida)
This protocol is adapted from established EUCAST and CLSI guidelines.
1. Materials:
- This compound acetate salt
- Sterile, cell-culture grade DMSO or Methanol
- RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
- Sterile 1.5 mL polypropylene tubes and 96-well flat-bottom plastic microtiter plates
- Spectrophotometer or microplate reader (optional, for quantitative assessment)
- Yeast isolate (e.g., Candida albicans)
- Sabouraud Dextrose Agar (SDA)
2. Inoculum Preparation: a. Subculture the yeast isolate on an SDA plate and incubate for 24-48 hours at 35°C. b. Pick several colonies and suspend in sterile saline to match a 0.5 McFarland turbidity standard. c. Dilute this suspension in the RPMI 1640 assay medium to achieve a final inoculum concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.
3. This compound Dilution Plate Preparation: a. Prepare a 1 mg/mL (1000 µg/mL) stock solution of this compound in DMSO or methanol in a polypropylene tube. b. In a 96-well plate, add 100 µL of RPMI 1640 to wells 2 through 11 of a designated row. c. Add 200 µL of a working this compound solution (e.g., 20 µg/mL, diluted from the stock) to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down. e. Continue this serial dilution across the plate to well 10. Discard 100 µL from well 10. f. Well 11 will serve as the positive growth control (no drug). Well 12 will be the negative control (medium only).
4. Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to wells 1 through 11. This brings the final volume to 200 µL and halves the drug concentration in each well. b. Incubate the plate at 35°C for 24-48 hours.
5. Determining the MIC: a. The MIC is the lowest concentration of this compound that causes a significant (e.g., ≥50% or ≥90%) inhibition of visible growth compared to the drug-free control well (well 11). b. For quantitative results, read the optical density (OD) at 450-600 nm using a microplate reader before and after incubation.
Protocol 2: Agar Dilution Susceptibility Assay for Filamentous Fungi (e.g., Penicillium, Aspergillus)
1. Materials:
- This compound acetate salt
- Sterile deionized water or methanol
- Potato Dextrose Agar (PDA) or other suitable fungal growth medium
- Sterile plastic petri dishes (90 mm)
- Filamentous fungus isolate
- Sterile saline with 0.05% Tween 80
2. Inoculum Preparation: a. Grow the fungus on a PDA plate for 7-10 days until sporulation is evident. b. Harvest spores by flooding the plate with sterile saline-Tween solution and gently scraping the surface with a sterile loop. c. Filter the suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.
3. Medicated Agar Plate Preparation: a. Prepare a 10X stock solution of this compound in sterile water or methanol. b. Autoclave the PDA medium and cool it to 45-50°C in a water bath. c. Add the appropriate volume of the 10X this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL). Mix thoroughly by swirling. d. Prepare a control plate with no this compound. e. Pour the agar into sterile plastic petri dishes and allow them to solidify.
4. Inoculation and Incubation: a. Spot-inoculate the center of each plate with 5-10 µL of the prepared spore suspension. b. Incubate the plates at 25-28°C for 3-7 days, or until the control plate shows adequate growth.
5. Determining the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible mycelial growth.
Troubleshooting Guide
Diagram: Troubleshooting Logic for this compound Bioassays
Caption: A troubleshooting decision tree for common issues in this compound bioassays.
References
Analysis of Guazatine degradation pathways under laboratory conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of Guazatine under laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis complex?
A1: this compound is a non-systemic fungicide used in agriculture for controlling various plant diseases.[1] Its analysis is challenging because it is not a single compound but a complex mixture of reaction products from polyamines.[2][3][4] This mixture primarily includes guanidated diamines, triamines, and tetramines, with the most abundant components being the fully guanidated triamine (GGG) and the fully guanidated diamine (GG).[3][4][5] The variable composition of technical this compound mixtures presents a significant hurdle for consistent and reliable analytical results.[6]
Q2: What are the main degradation pathways for this compound under laboratory conditions?
A2: Under laboratory conditions, this compound degradation is primarily studied through hydrolysis, photolysis, and soil degradation experiments.
-
Hydrolysis: this compound acetates are stable against hydrolysis in buffered aqueous solutions at pH 5, 7, and 9 at 25°C for 30 days, showing no significant degradation of its main components.[5]
-
Photolysis: When exposed to UV radiation (300 nm for 24 hours) in buffered aqueous solutions, this compound undergoes degradation.[5]
-
Soil Degradation: In laboratory soil studies, the main components of this compound (GGG, GG, and GN) steadily decrease over time, with significant mineralization to 14CO2 observed as early as 7 days. This process is accompanied by the formation of numerous minor degradation products, characterized as diamines and monoamines.[5]
Q3: What are the known environmental transformation products of this compound?
A3: Known environmental transformation products of this compound include NNN, NGN, GGG, GN, GGN, GG, NN, and GNN.[7]
Q4: Are there specific handling precautions I should take during analysis?
A4: Yes. This compound cations have a tendency to adhere to glass surfaces. To avoid analyte loss, it is recommended to use plastic labware (flasks, columns, etc.) for all sample preparation and analysis steps.[2][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Adsorption to Glassware: this compound components are known to adsorb to glass surfaces.[2][6] | 1. Use plastic labware (e.g., polypropylene) for all sample preparation and storage. |
| 2. Inefficient Extraction: The highly polar and alkaline nature of this compound can make extraction from complex matrices challenging.[1] The waxy surface of some samples, like citrus peel, can also hinder extraction.[6] | 2. Optimize the extraction solvent. A mixture of 1-3% formic acid in water/acetone has proven effective for citrus peels and other agricultural products.[1][2][8] Increasing the proportion of organic solvent and the extraction time can improve recovery.[1][6] | |
| Poor Peak Shape / Resolution in Chromatography | 1. Inappropriate Column Choice: The polar nature of this compound components requires a suitable stationary phase. | 1. A hydrophilic end-capped C18 column can provide good separation of the main this compound components.[8][9] |
| 2. Mobile Phase Composition: The mobile phase must be optimized for the separation of these polar compounds. | 2. A gradient elution using formic acid in water and acetonitrile is a common approach for LC-MS analysis.[3][4] | |
| High Matrix Effects (Ion Suppression/Enhancement) in LC-MS/MS | 1. Co-elution of Matrix Components: Complex sample matrices, such as those from agricultural products, can cause significant ion suppression.[1] | 1. Use matrix-matched calibration standards to compensate for the matrix effect.[1] |
| 2. Inadequate Sample Clean-up: Insufficient removal of interfering substances during sample preparation. | 2. Incorporate a clean-up step, such as liquid-liquid extraction with hexane, to remove non-polar interferences.[1] | |
| Inconsistent Quantification | 1. Lack of Pure Analytical Standards: this compound is a mixture, and obtaining pure standards for all individual components is difficult.[1] | 1. Use a well-characterized technical mixture as a reference standard. Quantify based on the sum of specific marker components (e.g., GG, GGG, GGN, GNG).[1][2] |
| 2. Instability of Standard Solutions: Degradation of standard solutions over time. | 2. Prepare fresh standard solutions regularly and store them appropriately in plastic containers.[6] |
Quantitative Data Summary
Table 1: Composition of Technical this compound Mixture
| Component Type | Component | Abbreviation | Percentage of Total Content (%) |
| Diamine Derivatives | Fully Guanidated Diamine | GG | 29.5[3][4] |
| Monoguanidated Diamine | GN | 9.8[3][4] | |
| Triamine Derivatives | Fully Guanidated Triamine | GGG | 30.6[3][4] |
| Diguanidated Triamine | GGN | 8.1[3][4] | |
| Total Diamines | ~40 [3][4] | ||
| Total Triamines | ~46 [3][4] | ||
| Tetramine Derivatives | ~11 [3][4] | ||
| Other Amine Derivatives | ~3 [3][4] |
Table 2: Recovery Rates of this compound from Agricultural Products using LC-MS/MS
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (%) |
| Mandarin, Pepper, Potato, Brown Rice, Soybean | Not Specified | 70.2 - 99.6 | < 6.8[1] |
| Citrus Peels | 0.010 | ~81 | 2 - 8[8][9] |
| 0.035 | ~90 | 2 - 8[8][9] | |
| 0.060 | ~104 | 2 - 8[8][9] | |
| Maize & Hard Wheat | 0.025 | 78 - 87 | 0.8 - 6.3[10] |
| 0.050 | 81 - 86 | 0.9 - 5.5[10] |
Experimental Protocols
1. Sample Extraction and Clean-up for LC-MS/MS Analysis of this compound in Agricultural Products
This protocol is adapted from methodologies described for the analysis of this compound in citrus and other agricultural products.[1][2][8]
-
Objective: To extract this compound residues from a solid matrix and perform a preliminary clean-up.
-
Materials:
-
Homogenized sample (e.g., citrus peel, potato)
-
Extraction Solvent: 1-3% formic acid in water/acetone (1:2 or 1:4 v/v)
-
Hexane (for clean-up)
-
Polypropylene centrifuge tubes (50 mL)
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
-
Procedure:
-
Weigh a representative homogenized sample (e.g., 5-10 g) into a 50 mL polypropylene centrifuge tube.
-
Add the extraction solvent (e.g., 10-20 mL).
-
Homogenize for 2-3 minutes.
-
Vortex for 1 minute.
-
Centrifuge at a sufficient speed to achieve phase separation (e.g., 4000 rpm for 10 minutes).
-
Transfer the supernatant (aqueous/acetone phase) to a new polypropylene tube.
-
For clean-up, add an equal volume of hexane to the supernatant.
-
Vortex for 1 minute to facilitate liquid-liquid extraction.
-
Centrifuge to separate the layers.
-
Collect the lower aqueous/acetone layer containing the polar this compound components.
-
The extract is now ready for LC-MS/MS analysis. A dilution step may be necessary depending on the expected concentration.
-
2. Hydrolysis Study Protocol
This protocol is based on EPA guidelines for assessing the hydrolytic stability of chemicals.[5]
-
Objective: To determine the rate of this compound degradation in water at different pH values.
-
Materials:
-
This compound acetate technical standard
-
Sterile buffered aqueous solutions at pH 5, 7, and 9
-
Constant temperature incubator (25°C)
-
Sterile polypropylene flasks or vials
-
HPLC or LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare solutions of this compound in each of the sterile buffered solutions (pH 5, 7, and 9) at a known concentration.
-
Dispense aliquots of these solutions into sterile polypropylene flasks.
-
Incubate the flasks in the dark at a constant temperature of 25°C.
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30 days), remove a flask from each pH series for analysis.
-
Analyze the concentration of the main this compound components (e.g., GG, GGG) using a validated analytical method (e.g., LC-MS/MS).
-
Determine the rate of hydrolysis by plotting the concentration of each component against time.
-
Visualizations
Caption: Overview of this compound degradation under different laboratory conditions.
Caption: Analytical workflow for this compound residue analysis by LC-MS/MS.
Caption: Troubleshooting logic for low recovery of this compound during analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. relana-online.de [relana-online.de]
- 3. Analysis of this compound mixture by LC and LC-MS and antimycotic activity determination of principal components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. This compound | C18H41N7 | CID 3526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC/MS/MS detection of fungicide this compound residues for quality assessment of commercial citrus fruit | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Addressing matrix effects in LC-MS/MS analysis of Guazatine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Guazatine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a non-systemic contact fungicide used in agriculture. Its analysis by LC-MS/MS is challenging because it is not a single compound but a complex mixture of reaction products. The main components typically analyzed are fully guanidated diamines and triamines, such as GG (guanidated 1,8-diaminooctane) and GGG (N,N'-bis(8-guanidinooctyl)octane-1,8-diamine), along with other related structures like GGN and GNG.[1][2] Furthermore, this compound is highly polar and basic, which can lead to poor retention on traditional reversed-phase columns and significant matrix effects.[3]
Q2: What are matrix effects and how do they impact this compound analysis?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. In the case of this compound analysis, this typically results in a phenomenon called ion suppression , where the presence of matrix components reduces the analyte signal, leading to underestimation of the this compound concentration and potentially compromising the sensitivity and accuracy of the assay.[4][5] Studies have shown that ion suppression can be severe in various agricultural products, with matrix effects ranging from -84.2% to -89.8%.[1][6][7]
Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?
The most effective and commonly recommended strategy to counteract matrix effects in this compound analysis is the use of matrix-matched calibration .[1] This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This approach helps to compensate for the signal suppression or enhancement caused by the matrix components. Other strategies include optimizing sample preparation to remove interfering compounds and ensuring efficient chromatographic separation.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?
Troubleshooting Guide
Issue: Low or no signal for this compound standards and samples.
| Possible Cause | Troubleshooting Step |
| Severe Ion Suppression | Prepare matrix-matched calibration standards to evaluate the extent of suppression. A significant difference in response between solvent-based and matrix-matched standards indicates a strong matrix effect. |
| Inefficient Extraction | Review the extraction protocol. This compound is highly polar; ensure the extraction solvent is appropriate. Acidified solvents are often used to improve extraction efficiency. |
| Poor Chromatographic Peak Shape | This compound's basic nature can lead to tailing on standard C18 columns. Consider using a column with end-capping or a mixed-mode column. Ensure the mobile phase is optimized, often with the addition of an acid like formic acid. |
| Incorrect MS/MS Parameters | Verify the precursor and product ion masses for the specific this compound components being analyzed. Optimize collision energy for each transition. |
Issue: High variability in results between replicate injections.
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Ensure the blank matrix used for calibration is representative of the samples being analyzed. If analyzing different types of matrices, prepare separate matrix-matched calibration curves for each. |
| Sample Preparation Inconsistency | Homogenize samples thoroughly before extraction. Ensure precise and consistent execution of each step of the sample preparation protocol. |
| LC System Carryover | Due to its basic nature, this compound can exhibit carryover. Implement a robust needle wash protocol and inject blank samples between analytical runs to assess and mitigate carryover. |
Experimental Protocols
Protocol 1: Extraction of this compound from Agricultural Products (e.g., Mandarin, Pepper, Potato, Brown Rice, Soybean)
This protocol is adapted from a method developed for the simultaneous analysis of this compound components in various agricultural products.[1][6][7]
Sample Preparation Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. Analysis of this compound mixture by LC and LC-MS and antimycotic activity determination of principal components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. lctsbible.com [lctsbible.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Development of an analytical method for this compound pesticides in agricultural products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Improving the efficacy and consistency of Guazatine treatments in the lab
Welcome to the technical support center for Guazatine. This resource is designed for researchers, scientists, and drug development professionals to improve the efficacy and consistency of this compound treatments in the lab. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-systemic, contact fungicide comprised of a complex mixture of guanidated polyamines. Its primary mode of action is the disruption of fungal cell membrane function, leading to a loss of cellular permeability. Additionally, this compound is a known inhibitor of polyamine oxidase (PAO), an enzyme involved in polyamine catabolism. This inhibition can disrupt cellular processes and contribute to its antifungal effect.[1][2]
Q2: Why is there significant batch-to-batch variability with this compound?
A2: Technical grade this compound is not a single molecular entity but a reaction mixture. The manufacturing process results in a complex blend of various guanidated polyamines, with the main components being octane-1,8-diyldiguanidine (GG) and 1,1'-iminodi(octamethylene)diguanidine (GGG). The exact composition of this mixture can fluctuate between production batches, leading to variability in experimental outcomes.[3][4][5] For analytical purposes, it is common to quantify one or more "marker" components, such as GG and GGG, and extrapolate to the total this compound concentration.[4][5]
Q3: What are the recommended solvents and storage conditions for this compound acetate?
A3: this compound acetate is highly soluble in water (>600 g/L) and methanol (510 g/L). It has low solubility in less polar organic solvents like ethyl acetate and n-hexane (<100 mg/L).[5][6] Technical this compound (as a 70% aqueous solution of the acetates) is stable for at least two years at ambient temperatures (0°C to 50°C). For laboratory stock solutions, it is recommended to store them in tightly sealed containers, protected from light, at 4°C for short-term use or -20°C for long-term storage to prevent evaporation and potential degradation.
Q4: Does this compound interfere with common laboratory plastics or glassware?
A4: Yes. Due to the cationic nature of the guanidinium groups in its components, this compound can adhere to negatively charged surfaces, such as glass. To ensure accurate and consistent concentrations in your experiments, it is highly recommended to use plastic labware (e.g., polypropylene or polyethylene) for the preparation and storage of this compound solutions.[7]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected antifungal activity (e.g., variable MIC values). | 1. Compositional Variability of this compound: Different batches may have varying proportions of active components. 2. Inaccurate Concentration: Adsorption to glassware can lower the effective concentration. 3. Inoculum Inconsistency: Variation in the density of the fungal inoculum. | 1. Standardize or Characterize Batches: If possible, quantify the concentration of major components (e.g., GG, GGG) via HPLC to normalize treatments. Alternatively, perform a dose-response curve for each new batch. 2. Use Plastic Labware: Prepare and handle all this compound solutions in plastic tubes and plates to prevent adsorption.[7] 3. Standardize Inoculum: Ensure a consistent and validated method for preparing the fungal inoculum to a standard density (e.g., using a spectrophotometer or hemocytometer). |
| Precipitation or cloudiness in the culture medium upon adding this compound. | 1. Interaction with Media Components: this compound's polycationic nature may cause it to interact with anionic components in complex media, leading to precipitation. 2. pH Effects: Although generally stable across a range of pH values, extreme pH shifts in the media could potentially affect solubility. | 1. Test Solubility in Media: Before a large-scale experiment, test the solubility of your working concentration of this compound in the specific culture medium you are using. 2. Use a Buffered Medium: Employ a well-buffered medium (e.g., RPMI-1640 with MOPS) to maintain a stable pH. |
| Unusual or non-sigmoidal dose-response curves. | 1. Complex Mechanism of Action: As this compound has multiple components and likely multiple cellular targets, it may not exhibit a classic single-inhibitor dose-response curve.[8][9][10] 2. Differential Activity of Components: The various components of the this compound mixture may have different potencies and mechanisms, leading to a complex overall dose-response relationship.[11] | 1. Focus on Key Efficacy Parameters: Instead of forcing the data to a standard sigmoidal model, focus on determining key parameters like the MIC50 (concentration for 50% inhibition) or the MIC (lowest concentration with no visible growth). 2. Use Appropriate Curve Fitting Models: Consider using non-standard models or a multi-parameter fit to better describe the observed dose-response relationship. |
| No antifungal effect observed. | 1. Fungal Resistance: The target fungus may be intrinsically resistant to this compound.[12] 2. Inactive Compound: Improper storage or handling may have led to degradation of the active components. 3. Sub-lethal Concentration: The concentrations tested may be too low to inhibit the growth of the specific fungal strain. | 1. Use a Susceptible Control Strain: Include a known this compound-susceptible strain in your experiments to validate the activity of your compound. 2. Verify Stock Solution: Prepare a fresh stock solution from the original material. 3. Broaden Concentration Range: Test a wider range of concentrations, including higher doses. |
Quantitative Data on Antifungal Activity
The efficacy of this compound and its components varies depending on the fungal species and the specific composition of the mixture. The following tables summarize available Minimum Inhibitory Concentration (MIC) data.
Table 1: MIC of this compound Against Penicillium digitatum
| Isolate Type | ED50 (µg/mL) | Reference |
| Wild Type | ~0.05 | [12] |
| This compound-Resistant | ~0.5 | [12] |
Table 2: MIC₅₀ of this compound Components Against Various Candida Species
| Compound | C. albicans (ATCC 60193) | C. krusei (ATCC 14243) | C. parapsilosis (ATCC 34136) | C. tropicalis (86E) |
| GN | >80 µM | >80 µM | >80 µM | 40 µM |
| GG | >80 µM | 20 µM | >80 µM | 1.25 µM |
| GNG | 80 µM | 40 µM | >80 µM | 20 µM |
| GGN | >80 µM | 10 µM | >80 µM | 1.25 µM |
| GGG | 5 µM | 80 µM | >80 µM | 10 µM |
| GGGG | >80 µM | 20 µM | >80 µM | 10 µM |
| This compound Mixture | 40 µM | 20 µM | >80 µM | 52.2 µM |
| Data adapted from Dreassi et al., 2007.[11] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the European Committee for Antimicrobial Susceptibility Testing (EUCAST) guidelines and a study on this compound derivatives.
1. Preparation of this compound Stock and Working Solutions: a. Prepare a high-concentration stock solution of this compound acetate in sterile water (e.g., 10 mg/mL). Use polypropylene tubes. b. From the stock solution, prepare a series of working solutions in the desired culture medium (e.g., RPMI-1640 buffered with MOPS) at 2x the final desired concentrations.
2. Inoculum Preparation: a. Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh colonies. b. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. c. Dilute this suspension in the culture medium to achieve a final inoculum concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.
3. Assay Procedure: a. In a 96-well flat-bottom microtiter plate (use plastic), add 100 µL of the 2x this compound working solutions to the appropriate wells in a serial dilution manner. b. Add 100 µL of the fungal inoculum to each well, bringing the total volume to 200 µL and the this compound concentrations to their final 1x values. c. Include a positive control well (inoculum without this compound) and a negative control well (medium only). d. Seal the plate and incubate at 35°C for 24-48 hours.
4. MIC Determination: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control. b. Growth inhibition can be assessed visually or by measuring the absorbance at 450 nm with a microplate reader.
Protocol 2: Cell Viability Assessment using XTT Assay
This protocol provides a method to quantify fungal cell viability after treatment with this compound.
1. Fungal Cell Preparation and Treatment: a. Prepare a fungal cell suspension as described in the MIC protocol (Step 2). b. In a 96-well plate, expose the fungal cells to various concentrations of this compound in culture medium for the desired treatment duration. Include untreated control wells.
2. XTT Reagent Preparation: a. Prepare a stock solution of XTT (e.g., 1 mg/mL in a buffered saline solution) and a stock solution of an electron-coupling agent (e.g., menadione or Coenzyme Q). b. Immediately before use, prepare the XTT working solution by mixing the XTT stock with the electron-coupling agent according to the manufacturer's instructions.
3. Assay Procedure: a. After the treatment period, centrifuge the microtiter plate and carefully remove the supernatant containing this compound. b. Wash the cells gently with a buffered saline solution to remove any residual compound. c. Add the freshly prepared XTT working solution to each well. d. Incubate the plate in the dark at 37°C for 1-4 hours, or until a noticeable color change to orange is observed in the control wells.
4. Data Acquisition: a. Measure the absorbance of the soluble formazan product at 450-490 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment condition relative to the untreated control after subtracting the background absorbance from wells with medium only.
Visualizations
This compound's Dual Mechanism of Action
Caption: this compound's dual action: disrupting the fungal cell membrane and inhibiting polyamine oxidase.
Experimental Workflow for MIC Determination
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent experimental results with this compound.
References
- 1. Stress and polyamine metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyamine catabolism and oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. researchgate.net [researchgate.net]
- 7. relana-online.de [relana-online.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Investigating sources of experimental variability with Guazatine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guazatine.
Troubleshooting Guide
Variability in experiments involving this compound can arise from multiple sources, primarily due to its nature as a complex mixture of guanidated polyamines and its effects on cellular membranes. This guide provides insights into common issues and their resolutions.
| Problem | Potential Causes | Recommended Solutions |
| High variability between experimental replicates | Inconsistent this compound Composition: this compound is a mixture of various guanidated polyamines, and the exact composition can vary between batches.[1] This inherent variability is a primary source of inconsistent results. | • Standardize Batch Usage: Use the same batch of this compound for the entirety of a study. • Characterize the Mixture: If possible, use analytical methods like LC-MS to characterize the composition of the this compound batch being used.[2] • Report Batch Information: Always report the source and batch number of the this compound used in publications. |
| Variable Purity and Formulation: this compound is often supplied as acetate salts and the purity can differ.[1] Formulations may also contain other components that could influence experimental outcomes. | • Verify Purity: Obtain a certificate of analysis for the this compound product to understand its purity and composition. • Use a Consistent Formulation: Ensure the same formulation (e.g., acetate salt) is used across all experiments. | |
| Unexpected or Off-Target Effects | Broad Mechanism of Action: this compound primarily acts by disrupting cell membrane function, which can lead to a wide range of downstream effects that may not be specific to a single signaling pathway. | • Dose-Response Studies: Perform careful dose-response studies to identify a concentration that elicits the desired effect with minimal off-target consequences. • Control Experiments: Include multiple positive and negative controls to better understand the specific effects of this compound. |
| Interaction with Media Components: The cationic nature of this compound components may lead to interactions with proteins and other molecules in cell culture media, affecting its bioavailability. | • Test Different Media Formulations: If unexpected results persist, consider testing different serum-free or low-serum media formulations. • Pre-complexing Controls: As a control, pre-incubate this compound with media components to assess any loss of activity. | |
| Difficulty in Reproducing Published Data | Different Cell Lines and Assay Methods: The cellular response to this compound can be highly cell-type specific.[3] Different cytotoxicity or functional assays also have varying sensitivities and endpoints.[3] | • Cell Line Characterization: Ensure the cell line used is well-characterized and free from contamination. • Standardized Protocols: Adhere strictly to a detailed, standardized experimental protocol. • Assay Validation: Validate the chosen assay to ensure it is appropriate for the experimental question and cell type. |
| Low Recovery in Analytical Measurements | Adsorption to Surfaces: The cationic components of this compound can adhere to glass surfaces, leading to lower than expected concentrations in solutions. | • Use Appropriate Labware: Utilize polypropylene or other low-binding plasticware for handling this compound solutions. |
| Extraction Inefficiency: The polar nature of this compound can make its extraction from biological matrices challenging, resulting in low recovery rates. | • Optimize Extraction Protocol: The choice of extraction solvent is critical. A mixture of formic acid in water and acetone has been shown to be effective for extracting this compound from citrus fruit peels.[4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a source of experimental variability?
A1: this compound is not a single chemical compound but a complex mixture of reaction products from polyamines, primarily composed of guanidated diamines, triamines, and other related compounds.[2] The manufacturing process can lead to variations in the composition of different batches.[1] This inherent heterogeneity is a major contributor to experimental variability, as the biological activity can differ depending on the specific composition of the mixture used.
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a non-systemic contact fungicide that primarily acts by disrupting the membrane function of fungal cells.[5] This disruption can lead to increased cellular permeability and interference with various membrane-associated processes. While its effects on mammalian cells are less characterized, it is likely to also involve membrane perturbation.
Q3: How should I prepare and store this compound solutions?
A3: this compound is often supplied as acetate salts. It is recommended to prepare stock solutions in an appropriate solvent, such as sterile water or a buffer suitable for your experimental system. Due to the cationic nature of its components, which can lead to adsorption on glass surfaces, it is advisable to use polypropylene or other low-binding plastic labware for preparation and storage. For long-term storage, follow the manufacturer's recommendations, which may include refrigeration or freezing.
Q4: Are there specific signaling pathways in mammalian cells known to be affected by this compound?
A4: Currently, there is limited specific information in the scientific literature detailing the direct effects of this compound on specific signaling pathways in mammalian cells. Its primary mode of action on membranes suggests that it could indirectly affect multiple pathways that are dependent on membrane integrity and the function of membrane-bound receptors and channels. Potential downstream effects could involve pathways related to cellular stress, apoptosis, and ion signaling.
Q5: What type of control experiments are essential when working with this compound?
A5: Due to the variability of this compound, robust control experiments are crucial. These should include:
-
Vehicle Control: The solvent used to dissolve this compound should be tested alone to ensure it has no effect on the experimental outcome.
-
Positive and Negative Controls: Use well-characterized compounds with known effects on your system to validate the assay.
-
Batch Control: If you must switch batches of this compound during a study, it is essential to perform bridging experiments to compare the activity of the old and new batches.
Experimental Protocols
General Cytotoxicity Assay using Resazurin
This protocol provides a general framework for assessing the cytotoxicity of this compound in a mammalian cell line. It is important to optimize parameters such as cell seeding density and incubation times for your specific cell line and experimental conditions.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
After the incubation period, add 10 µL of Resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and Resazurin but no cells).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ value.
-
Visualizations
Logical Troubleshooting Workflow for this compound Experiments
Caption: Troubleshooting workflow for addressing experimental variability.
Potential Signaling Pathways Affected by this compound-Induced Membrane Disruption
Caption: Potential downstream effects of this compound-induced membrane disruption.
References
Potential cross-reactivity of Guazatine with other lab compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential cross-reactivity of Guazatine with other laboratory compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its complex nature a concern for cross-reactivity?
A1: this compound is not a single chemical entity but a reaction mixture produced from the amidination of technical iminodi(octamethylene)diamine.[1] This results in a complex blend of numerous guanidines and polyamines.[1] The main components are guanidated derivatives of di-, tri-, and tetra-amines.[2] This inherent heterogeneity is a primary reason for concern regarding cross-reactivity, as analytical methods may detect multiple components of the mixture or structurally similar compounds.
Q2: What are the major components of commercial this compound?
A2: Commercial this compound is a mixture with a typical composition outlined in the table below. The fully guanidated triamine (GGG) and diamine (GG) are the most abundant individual components.[1]
| Component | Abbreviation | Typical Composition (%) |
| Fully guanidated triamine | GGG | 30.6 |
| Fully guanidated diamine | GG | 29.5 |
| Monoguanidated diamine | GN | 9.8 |
| Diguanidated triamine | GGN | 8.1 |
| Diguanidated triamine | GNG | 4.5 |
| Other components | - | 17.5 |
Q3: Which types of laboratory compounds are most likely to cross-react with this compound?
A3: Based on the chemical structure of this compound's components, the following classes of compounds pose the highest risk for cross-reactivity:
-
Polyamines: Naturally occurring polyamines such as spermine, spermidine, putrescine, and cadaverine share the aliphatic amine backbone with this compound components.[3][4] These are commonly used in cell culture and various biochemical assays.[4]
-
Guanidinium-containing compounds: Many pharmaceuticals and research chemicals contain the guanidinium group, which is a key functional moiety in this compound.[2][5] Examples include arginine, metformin, and various experimental drugs.[5]
-
Other Guanidine-based Pesticides/Fungicides: Compounds like Dodine, which is structurally similar, could potentially interfere with this compound analysis.[6]
-
This compound Metabolites: The primary metabolic pathway for this compound is deamidination, which converts the guanidino groups back to amino groups.[1] This results in polyamine-like structures that can interfere with the analysis of the parent compounds.
Q4: How can cross-reactivity with this compound manifest in experimental results?
A4: Cross-reactivity can lead to several erroneous results, including:
-
Inaccurate Quantification: The presence of cross-reactive compounds can inflate the signal attributed to this compound, resulting in an overestimation of its concentration.
-
Masking of Analytes: High concentrations of a cross-reacting compound can suppress the signal of the actual this compound components, leading to an underestimation or failure to detect them.
Troubleshooting Guides
Issue 1: Unexpected Peaks in LC-MS/MS Analysis of this compound
Possible Cause: Presence of structurally similar compounds leading to co-elution and similar fragmentation patterns.
Troubleshooting Steps:
-
Review Sample Composition: Identify all known compounds in your sample matrix. Pay close attention to polyamines, guanidinium-containing molecules, and other pesticides.
-
Optimize Chromatographic Separation: Adjust the gradient, mobile phase composition, or column chemistry to improve the separation of this compound components from potential interferents.
-
Refine MS/MS Transitions: Select more specific precursor-to-product ion transitions for the this compound components of interest (GG, GGG, GGN, GNG).[7] Analyze the full scan and product ion spectra of the unknown peaks to identify them.
-
Spike-in Experiments: Spike your blank matrix with suspected cross-reactive compounds individually to see if they produce a signal at the same retention time and m/z as your this compound standards.
Issue 2: High Background or Matrix Effects in this compound Analysis
Possible Cause: Complex sample matrices can cause ion suppression or enhancement, affecting the accuracy of quantification. This compound components are known to exhibit high ion suppression.[8]
Troubleshooting Steps:
-
Improve Sample Preparation: Employ a more rigorous sample clean-up procedure. For instance, after the initial extraction with an acidified acetone/water mixture, a purification step with hexane can be beneficial.[9]
-
Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.[10]
-
Employ an Internal Standard: Use a suitable internal standard, such as Dodine, to normalize the signal and correct for variations in extraction efficiency and matrix effects.[6]
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, but be mindful of the potential to fall below the limit of quantification.
Experimental Protocols
LC-MS/MS Method for the Analysis of this compound Components
This protocol is adapted from validated methods for the analysis of this compound in agricultural products.[9][10]
1. Sample Preparation (for Citrus Peel):
-
Homogenize 10g of the sample.
-
Add distilled water to achieve a total water content of 10 mL.
-
Add 20 mL of a 3% formic acid in acetone solution.
-
Shake vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 10 mL of hexane and vortex for 1 minute for purification.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the aqueous (lower) layer and filter through a 0.2 µm syringe filter into an LC vial.
-
Note: Use polypropylene labware throughout the process as this compound can adsorb to glass surfaces.[11]
2. LC-MS/MS Parameters:
-
LC Column: A C18 column suitable for polar compounds (e.g., hydrophilic end-capped).[6]
-
Mobile Phase A: 0.2% Formic acid in water.[10]
-
Mobile Phase B: 0.2% Formic acid in methanol.[10]
-
Gradient: A typical gradient would start at high aqueous content and ramp up the organic phase to elute the this compound components.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
-
MS/MS Analysis: Monitor the specific precursor and product ion transitions for the main this compound components (GG, GGG, GGN, GNG). Multiple reaction monitoring (MRM) is the preferred mode for quantification.
Quantitative Data: MS/MS Transitions for this compound Components
| Component | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| GG | 356.4 | 70.1 | 113.1 |
| GGG | 248.7 ([M+2H]2+) | 70.1 | 157.2 |
| GGN | 227.7 ([M+2H]2+) | 70.1 | 113.1 |
| GNG | 497.5 | 70.1 | 157.2 |
| Note: These transitions are examples and should be optimized on the specific instrument being used. |
Visualizations
Caption: Structural similarities between this compound and potential cross-reactants.
Caption: A streamlined workflow for this compound analysis.
Caption: Troubleshooting logic for common issues in this compound analysis.
References
- 1. fao.org [fao.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Polyamine - Wikipedia [en.wikipedia.org]
- 4. Polyamines | Chaim Kahana's Lab [weizmann.ac.il]
- 5. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Development of an analytical method for this compound pesticides in agricultural products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. relana-online.de [relana-online.de]
Strategies for minimizing ion suppression during Guazatine analysis
Welcome to the technical support center for Guazatine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: I am observing significant ion suppression in my this compound analysis. What are the likely causes?
A1: Ion suppression in this compound analysis is a common issue, primarily due to its highly polar and basic nature, which makes it susceptible to interference from co-eluting matrix components. In complex matrices such as agricultural products, ion suppression can be severe, with reported matrix effects leading to signal suppression of up to 89.8%.[1]
The primary causes of ion suppression for polar basic compounds like this compound include:
-
High concentrations of salts: Salts from the sample matrix or buffers can alter the droplet surface tension and compete with the analyte for ionization.
-
Phospholipids: These are common in biological and food matrices and are known to cause significant ion suppression.
-
Other endogenous matrix components: A variety of other molecules present in the sample can co-elute with this compound and interfere with its ionization.
Q2: What are the initial and simplest steps I can take to reduce ion suppression?
A2: Before making significant changes to your methodology, consider these initial troubleshooting steps:
-
Dilute the sample extract: This is the simplest approach to reduce the concentration of interfering matrix components. However, ensure that the dilution does not compromise the sensitivity required for your analysis.
-
Optimize chromatographic conditions: Adjusting the chromatographic gradient to better separate this compound from the regions most affected by matrix interferences (typically the solvent front and late-eluting components) can be very effective.
-
Check and clean the ion source: Contamination of the ion source can exacerbate ion suppression. Regular cleaning is crucial for maintaining sensitivity and reproducibility.
Q3: My initial steps were not sufficient. What sample preparation strategies can I employ to minimize ion suppression for this compound?
A3: A robust sample preparation protocol is critical for minimizing ion suppression in this compound analysis. A widely used and effective method for agricultural matrices is an extraction with acidified acetone followed by a liquid-liquid extraction (LLE) cleanup with hexane. This procedure helps to remove non-polar interferences while efficiently extracting the polar this compound compounds.
For more challenging matrices, or if the above method is insufficient, consider exploring Solid Phase Extraction (SPE). For polar basic compounds like this compound, the following SPE sorbents could be effective:
-
Polymeric Reversed-Phase Sorbents (e.g., Oasis HLB): These are designed to retain a broad range of compounds, including polar analytes.
-
Mixed-Mode Cation Exchange Sorbents: These sorbents offer a dual retention mechanism (reversed-phase and ion exchange) and can provide high selectivity for basic compounds like this compound.
Q4: How can I compensate for ion suppression that I cannot eliminate?
A4: When ion suppression cannot be completely eliminated, it is essential to compensate for its effects to ensure accurate quantification. The following strategies are recommended:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples. This helps to ensure that the calibration standards and the samples experience similar levels of ion suppression.
-
Use of an appropriate Internal Standard (IS): An ideal internal standard co-elutes with the analyte and experiences the same degree of ion suppression.
-
Structural Analogs: Dodine has been successfully used as an internal standard in this compound analysis.[1]
-
Troubleshooting Guides
Troubleshooting High Ion Suppression in this compound Analysis
This guide provides a systematic approach to identifying and mitigating ion suppression.
Table 1: Troubleshooting Guide for Ion Suppression in this compound Analysis
| Symptom | Possible Cause | Recommended Action |
| Low analyte response in sample matrix compared to pure solvent standard. | Significant ion suppression from matrix components. | 1. Assess the extent of ion suppression: Compare the peak area of a post-extraction spiked sample to a standard in pure solvent. 2. Implement matrix-matched calibration: This is the most immediate way to improve accuracy. 3. Optimize sample preparation: See detailed protocol below. |
| Poor peak shape (tailing, splitting) and inconsistent retention time. | Co-elution of interfering compounds or interaction with the analytical column. | 1. Improve chromatographic separation: Modify the gradient, mobile phase composition, or try a different column chemistry. 2. Ensure proper sample cleanup: Inadequate removal of matrix components can lead to these issues. |
| Gradual decrease in signal intensity over a sequence of injections. | Buildup of matrix components in the ion source or on the column. | 1. Clean the ion source: Follow the manufacturer's instructions for cleaning the ion source components. 2. Implement a column wash step: Include a high-organic wash at the end of each chromatographic run to elute strongly retained matrix components. |
| High variability in results between different sample matrices. | Matrix-dependent ion suppression. | 1. Use matrix-matched calibration for each matrix type. 2. Employ an internal standard: A suitable IS can help to normalize the response across different matrices. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Agricultural Products
This protocol is based on a method that has been shown to be effective for the analysis of this compound in various agricultural products.[1]
1. Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of a 3% formic acid in acetone solution. c. Vortex for 1 minute to ensure thorough mixing and extraction. d. Centrifuge at 4000 rpm for 5 minutes.
2. Liquid-Liquid Extraction (LLE) Cleanup: a. Transfer the supernatant to a new 50 mL centrifuge tube. b. Add 10 mL of n-hexane. c. Vortex for 1 minute. d. Centrifuge at 4000 rpm for 5 minutes.
3. Final Extract Preparation: a. The lower aqueous/acetone layer contains the this compound. Carefully collect this layer. b. Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 2: Reported Matrix Effects in this compound Analysis of Agricultural Products
| Matrix | Matrix Effect (%) | Reference |
| Mandarin | -89.8 | [1] |
| Pepper | -87.3 | [1] |
| Potato | -84.2 | [1] |
| Brown Rice | -84.9 | [1] |
| Soybean | -84.8 | [1] |
Negative values indicate ion suppression.
Visualizations
Caption: A general workflow for troubleshooting ion suppression.
Caption: Recommended workflow for this compound analysis.
References
Refining extraction and clean-up procedures for Guazatine samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guazatine samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and clean-up of this compound samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inappropriate Extraction Method: Standard methods like QuEChERS and QuPPe are not effective for the highly polar and basic this compound compounds.[1] | - Utilize a one-phase extraction with a mixture of formic acid and acetone. A common starting point is 1% formic acid in water and acetone (1:2 v/v).[2][3] - For some matrices, a 3% formic acid/acetone mixture has shown good results.[4][5] - Increasing the acid concentration and the proportion of organic solvent can improve extraction efficiency.[4] |
| Adsorption to Glassware: this compound cations have a tendency to adhere to glass surfaces, leading to sample loss.[2] | - Crucially, use only polypropylene (plastic) labware for all sample preparation and storage steps, including flasks, tubes, and vials.[2][4] | |
| Inefficient Extraction from Waxy Matrices (e.g., citrus peels): The waxy coating on some samples can prevent the extraction solvent from effectively reaching the analyte. | - Ensure thorough homogenization of the sample. - Consider treatments that can help break down or penetrate the wax layer.[1] | |
| High Matrix Effects (Ion Suppression/Enhancement) | Co-elution of Matrix Components: Interfering compounds from the sample matrix can co-elute with this compound, affecting ionization in the mass spectrometer. This is a significant issue in this compound analysis.[4][5] | - Employ matrix-matched calibration standards to compensate for ion suppression or enhancement.[1][4] - Incorporate a clean-up step. A wash with hexane after extraction can help remove non-polar interferences.[4][5] - Optimize chromatographic conditions to achieve better separation between this compound components and matrix interferences. |
| Poor Chromatographic Peak Shape | Suboptimal Mobile Phase Composition: Inadequate mobile phase can lead to tailing or broadening of peaks. | - Use a mobile phase containing formic acid to ensure the analytes are in their protonated form. A common mobile phase consists of water and methanol, both with 0.2% formic acid.[4] - Adjusting the gradient profile can improve peak shape and resolution. |
| Column Choice: The stationary phase may not be suitable for the polar nature of this compound. | - A hydrophilic end-capped C18 column has been used successfully for the separation of this compound components.[3] | |
| Inconsistent or Irreproducible Results | Variability in Standard Preparation: this compound is a mixture, and the composition of technical standards can vary between batches.[1] | - Clearly document the reference material, including batch/lot number, used for quantification.[2] - Prepare fresh standard solutions and matrix-matched calibrants for each experiment.[4] |
| Incomplete Extraction: Insufficient shaking or vortexing time can lead to incomplete extraction. | - Ensure adequate mixing during the extraction step. A common procedure involves shaking for 1 minute.[4] |
Frequently Asked Questions (FAQs)
Q1: Why are my recovery rates for this compound so low when using standard QuEChERS or QuPPe methods?
A1: this compound is a complex mixture of highly polar and strongly basic compounds.[1] Standard multi-residue methods like QuEChERS, which involve a partitioning step with salts, and even the QuPPe method, are generally unsuitable for these analytes, resulting in extremely low recovery rates.[1] A targeted single-phase extraction with an acidified organic solvent is necessary for efficient extraction.
Q2: What are the key components of this compound I should be analyzing for?
A2: this compound is not a single compound but a mixture of several reaction products.[2][6] For residue analysis, it is common to focus on a few key indicator components. The most frequently monitored components are GG (octane-1,8-diyldiguanidine), GGG, GGN, and GNG.[1][4][5][6]
Q3: Is a clean-up step necessary after extraction?
A3: While a one-phase extraction is the primary step, a subsequent clean-up can be beneficial, especially for complex matrices, to reduce matrix effects. A simple and effective clean-up step is to wash the extract with hexane.[4][5] This helps in removing non-polar interferences from the sample.
Q4: How should I prepare my calibration standards to ensure accurate quantification?
A4: Due to significant matrix effects, particularly ion suppression, it is highly recommended to use matrix-matched calibration.[1][4] This involves preparing your calibration standards in a blank matrix extract that has undergone the same extraction and clean-up procedure as your samples. This helps to compensate for any signal suppression or enhancement caused by co-eluting matrix components.
Q5: What type of labware should I use for this compound analysis?
A5: It is critical to avoid glassware. This compound cations are known to adsorb to glass surfaces, which can lead to significant analyte loss and underestimation of the residue levels.[2] All labware, including centrifuge tubes, volumetric flasks, and autosampler vials, should be made of polypropylene or other suitable plastic materials.[2][4]
Experimental Protocols
Protocol 1: Extraction and Clean-up for this compound in Agricultural Products
This method is adapted from a validated procedure for various agricultural products, including mandarin, pepper, potato, brown rice, and soybean.[4][5]
1. Sample Homogenization:
-
Homogenize the sample to a uniform consistency. For dry samples, add a measured amount of distilled water.
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of the extraction solvent (3% formic acid in acetone, 2:1 v/v).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4,000 g for 5 minutes.
3. Clean-up:
-
Transfer 5 mL of the supernatant to a new 50 mL polypropylene centrifuge tube.
-
Add 5 mL of n-hexane.
-
Shake for 1 minute.
-
Centrifuge at 4,000 g for 5 minutes.
4. Final Preparation:
-
Collect the lower aqueous/acetone layer.
-
Filter the extract through a 0.22 µm nylon membrane filter into a polypropylene autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Extraction from Citrus Peels
This method is based on a procedure specifically for citrus peels.[3]
1. Sample Homogenization:
-
Thoroughly homogenize the citrus peel sample.
2. Extraction:
-
Weigh an appropriate amount of the homogenized peel into a polypropylene centrifuge tube.
-
Add the extraction solvent (1% formic acid in water/acetone, 1:2 v/v).
-
Vortex or shake to ensure thorough mixing and extraction.
-
Centrifuge to separate the solid material.
3. Final Preparation:
-
Collect the supernatant.
-
Filter the extract through a suitable membrane filter (e.g., 0.22 µm nylon) into a polypropylene autosampler vial.
-
The sample is ready for analysis.
Data Presentation
Table 1: Recovery Rates of this compound in Different Matrices
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| Mandarin | 0.01 | 70.2 - 99.6 | < 6.8 | [4][5] |
| Pepper | 0.01 | 70.2 - 99.6 | < 6.8 | [4][5] |
| Potato | 0.01 | 70.2 - 99.6 | < 6.8 | [4][5] |
| Brown Rice | 0.01 | 70.2 - 99.6 | < 6.8 | [4][5] |
| Soybean | 0.01 | 70.2 - 99.6 | < 6.8 | [4][5] |
| Maize | 0.025 | 78 - 87 | 0.8 - 6.3 | [7] |
| Maize | 0.050 | 81 - 86 | 0.9 - 5.5 | [7] |
| Hard Wheat | 0.025 | 78 - 87 | 0.8 - 6.3 | [7] |
| Hard Wheat | 0.050 | 81 - 86 | 0.9 - 5.5 | [7] |
| Citrus Peels | 0.010 | ~81 | 2 - 8 | [3] |
| Citrus Peels | 0.035 | ~90 | 2 - 8 | [3] |
| Citrus Peels | 0.060 | ~104 | 2 - 8 | [3] |
Table 2: Matrix Effects in this compound Analysis
| Matrix | Matrix Effect (%) | Analytical Implication | Reference |
| Mandarin | -89.8 | Significant Ion Suppression | [4][5] |
| Pepper | -87.3 | Significant Ion Suppression | [4][5] |
| Potato | -84.2 | Significant Ion Suppression | [4][5] |
| Brown Rice | -84.9 | Significant Ion Suppression | [4][5] |
| Soybean | -84.8 | Significant Ion Suppression | [4][5] |
Visualizations
Caption: Workflow for this compound extraction and clean-up.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. relana-online.de [relana-online.de]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of an analytical method for this compound pesticides in agricultural products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of this compound mixture by LC and LC-MS and antimycotic activity determination of principal components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Guazatine vs. Imazalil: A Comparative Effectiveness Study for Post-Harvest Citrus Fungal Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the post-harvest fungicides guazatine and imazalil, focusing on their efficacy in controlling fungal pathogens that affect citrus fruits. The information presented is based on available experimental data to assist researchers and professionals in drug development and agricultural science in making informed decisions.
Overview and Spectrum of Activity
This compound and imazalil are two widely used fungicides in the post-harvest treatment of citrus to prevent decay caused by fungal pathogens. Their effectiveness varies depending on the target fungus.
Imazalil is a systemic fungicide belonging to the imidazole class. It is highly effective against green mold (Penicillium digitatum) and blue mold (Penicillium italicum), which are major causes of post-harvest citrus decay[1][2]. However, imazalil is notably ineffective against sour rot, caused by Geotrichum citri-aurantii[2]. A significant concern with the widespread use of imazalil is the development of resistant strains of P. digitatum[3][4].
This compound is a non-systemic, contact fungicide with a multi-site mode of action[1]. It provides control against a broader spectrum of citrus post-harvest diseases, including green mold, blue mold, and sour rot[2]. Its multi-site activity is considered to pose a lower risk for the development of resistance compared to single-site inhibitors like imazalil[1].
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and imazalil against key citrus post-harvest fungal pathogens. It is important to note that the data are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
| Fungicide | Pathogen | Efficacy Metric | Value | Reference |
| This compound | Geotrichum citri-aurantii | EC50 | ~0.5 µg/mL (for resistant strains) | [5] |
| Penicillium digitatum | Disease Incidence Reduction | Significantly inhibited growth | [2] | |
| Imazalil | Penicillium digitatum (sensitive) | EC50 | 0.05 µg/mL | [6] |
| Penicillium digitatum (resistant) | EC50 | 0.65 µg/mL | [6] | |
| Penicillium digitatum (sensitive) | Green Mold Incidence (in vivo) | 0% (at 1000 ppm) | [6] | |
| Penicillium digitatum (resistant) | Green Mold Incidence (in vivo) | >75% (at 1500 ppm) | [7] | |
| Geotrichum citri-aurantii | Efficacy | Ineffective | [2] |
Mechanisms of Action
The modes of action of this compound and imazalil are distinct, which explains their different efficacy spectrums and resistance profiles.
Imazalil is a demethylation inhibitor (DMI) that specifically targets the fungal enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane. By inhibiting its synthesis, imazalil disrupts membrane integrity, leading to fungal cell death[8].
This compound has a more complex and multi-site mode of action. It is known to disrupt the fungal cell membrane function and is also a potent inhibitor of polyamine oxidase (PAO)[9][10]. Polyamines are crucial for fungal growth and development, and their disruption contributes to the fungicidal effect of this compound. This multi-target mechanism makes it less prone to the development of resistance.
Experimental Protocols
This section details the general methodologies for key experiments cited in the comparison of this compound and imazalil.
In Vitro Fungicide Efficacy Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a fungicide against a specific fungal pathogen.
Protocol:
-
Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar) to promote sporulation. Spores are then harvested and suspended in a sterile solution, and the concentration is adjusted to a standard level (e.g., 1 x 10^6 spores/mL) using a hemocytometer[7].
-
Fungicide Dilution Series: A serial dilution of the fungicide is prepared in a liquid culture medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized volume of the fungal spore suspension.
-
Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 25°C) for a specific period (e.g., 48-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the fungicide that completely inhibits visible fungal growth.
In Vivo Fungicide Efficacy Testing on Citrus Fruit
This method evaluates the effectiveness of fungicides in controlling fungal decay on citrus fruit.
Protocol:
-
Fruit Preparation: Healthy, unwaxed citrus fruits are surface-sterilized.
-
Wounding and Inoculation: A small wound is made on the fruit surface, and a known volume of a standardized fungal spore suspension is applied to the wound[7].
-
Fungicide Treatment: After a specific incubation period (e.g., 2-24 hours) to allow for infection establishment, the fruits are treated with the fungicide solution by dipping, drenching, or spraying. A control group is treated with a fungicide-free solution[11].
-
Incubation: The treated fruits are stored under controlled temperature and humidity conditions that are conducive to disease development.
-
Efficacy Assessment: The incidence (percentage of infected fruit) and severity (lesion diameter or sporulation area) of the fungal disease are recorded at regular intervals. The percentage of disease control is calculated relative to the untreated control group[7].
Visualizations
The following diagrams illustrate the experimental workflow for fungicide efficacy testing and the mechanisms of action of this compound and imazalil.
Caption: Workflow for in vivo fungicide efficacy testing on citrus fruit.
Caption: Imazalil inhibits ergosterol biosynthesis, disrupting the fungal cell membrane.
Caption: this compound disrupts membrane function and inhibits polyamine metabolism.
References
- 1. citrusresourcewarehouse.org.za [citrusresourcewarehouse.org.za]
- 2. journals.flvc.org [journals.flvc.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Selecting a resistant Penicillium digitatum isolate to imazalil from 'W. Murcott' and 'Nova' mandarine fruits | International Society for Horticultural Science [ishs.org]
- 5. researchgate.net [researchgate.net]
- 6. assets.syngentaebiz.com [assets.syngentaebiz.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Guazatine and Other Broad-Spectrum Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the broad-spectrum fungicide Guazatine against three other widely used fungicides: Mancozeb, Chlorothalonil, and Propiconazole. The information presented herein is intended to assist researchers and professionals in drug development in understanding the relative performance, mechanisms of action, and experimental evaluation of these compounds.
Executive Summary
This compound is a non-systemic, contact fungicide with a multi-site mode of action, primarily disrupting the fungal cell membrane by inhibiting lipid biosynthesis. This contrasts with other broad-spectrum fungicides such as Mancozeb and Chlorothalonil, which also have multi-site activity but target different cellular processes. Mancozeb interferes with sulfhydryl groups of amino acids and enzymes, while Chlorothalonil depletes glutathione and inactivates key enzymes. Propiconazole, a systemic fungicide, has a single-site mode of action, inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane. The choice of fungicide depends on various factors including the target pathogen, the crop, and resistance management strategies.
Comparative Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound, Mancozeb, Chlorothalonil, and Propiconazole against various plant pathogenic fungi. Data is presented as EC50 values (the concentration that inhibits 50% of the mycelial growth), where available. It is important to note that direct comparative studies under identical conditions are limited, and efficacy can vary based on the specific fungal isolate, environmental conditions, and formulation.
Table 1: In Vitro Efficacy (EC50 in µg/mL) of Broad-Spectrum Fungicides Against Various Fungal Pathogens
| Fungal Pathogen | This compound | Mancozeb | Chlorothalonil | Propiconazole |
| Alternaria alternata | Data not available | ~1.87 | <1.5 | 1.85 - 1.97[1] |
| Botrytis cinerea | Data not available | Data not available | 0.54[2] | Data not available |
| Fusarium solani | Data not available | Data not available | 28.4 - 42.9[3] | Data not available |
| Phytophthora infestans | Data not available | 72.8% protection (in vivo) | Data not available | Data not available |
| Geotrichum citri-aurantii | Data not available | Data not available | Data not available | 0.06 - 39.25[4] |
| Botrytis squamosa | Data not available | 3.36 - 12.97[5] | < 1.5[5] | Data not available |
Note: The variability in EC50 values for Propiconazole against G. citri-aurantii highlights the potential for resistance development.
Mechanisms of Action
The four fungicides exhibit distinct mechanisms by which they inhibit fungal growth. These differences are crucial for understanding their spectrum of activity and for developing effective resistance management strategies.
This compound: Disruption of Fungal Cell Membrane
This compound is a mixture of guanidated polyamines that acts as a multi-site inhibitor. Its primary mode of action is the disruption of the fungal cell membrane integrity by inhibiting lipid biosynthesis. This leads to the leakage of cellular contents and ultimately, cell death.
Mancozeb: Multi-Site Inhibition of Enzymes
Mancozeb is a dithiocarbamate fungicide with a multi-site, protective action. It reacts with and inactivates the sulfhydryl groups of amino acids and enzymes within fungal cells.[6][7] This disrupts multiple biochemical processes, including lipid metabolism, respiration, and the production of ATP.[8] Its multi-site nature makes the development of resistance unlikely.[6]
Chlorothalonil: Glutathione Depletion and Enzyme Inactivation
Chlorothalonil is a non-systemic, broad-spectrum fungicide with a multi-site mode of action.[9] It reacts with intracellular thiols, particularly glutathione (GSH), leading to the depletion of the cellular glutathione pool.[9] This, in turn, leads to the inactivation of essential sulfhydryl-containing enzymes, disrupting cellular metabolism and resulting in cell death.[9]
Propiconazole: Inhibition of Ergosterol Biosynthesis
Propiconazole is a systemic triazole fungicide that acts as a demethylation inhibitor (DMI). It specifically inhibits the enzyme C14-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol production leads to a dysfunctional cell membrane, inhibiting fungal growth.
Experimental Protocols
The evaluation of fungicide efficacy is conducted through standardized in vitro and in vivo assays. These protocols are essential for determining the potency of the compounds and for generating reliable comparative data.
In Vitro Efficacy Testing: Broth Microdilution Method for MIC Determination
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a fungicide, which is the lowest concentration that prevents visible growth of a microorganism.
Objective: To determine the MIC of the test fungicides against a panel of fungal pathogens.
Materials:
-
Test fungicides (this compound, Mancozeb, Chlorothalonil, Propiconazole)
-
Fungal isolates (e.g., Fusarium spp., Botrytis cinerea, Alternaria spp.)
-
Sterile 96-well microtiter plates
-
Growth medium (e.g., Potato Dextrose Broth or RPMI-1640)
-
Spectrophotometer
-
Sterile saline or water with a surfactant (e.g., Tween 20)
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
-
Inoculum Preparation:
-
For yeasts or yeast-like fungi, suspend colonies from a fresh culture in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
For filamentous fungi, harvest conidia from a sporulating culture by flooding the plate with sterile saline containing a surfactant. Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
Preparation of Fungicide Dilutions:
-
Prepare a stock solution of each fungicide in an appropriate solvent.
-
Perform serial two-fold dilutions of each fungicide in the growth medium directly in the 96-well plates to achieve a range of final concentrations.
-
-
Inoculation:
-
Add a standardized volume of the fungal inoculum to each well containing the fungicide dilutions.
-
Include a positive control (inoculum in medium without fungicide) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the fungicide at which there is no visible growth, or a significant reduction in growth (e.g., ≥50%) compared to the positive control, as determined visually or by measuring absorbance with a spectrophotometer.
-
In Vivo Efficacy Testing: Whole Plant Assay
In vivo assays are crucial for evaluating the performance of fungicides under conditions that more closely mimic field applications.
Objective: To assess the protective and/or curative efficacy of the test fungicides against a specific disease on a host plant.
Materials:
-
Healthy, susceptible host plants of uniform size and age
-
Fungal pathogen culture for inoculum production
-
Test fungicides formulated for spray application
-
Spray equipment calibrated for uniform coverage
-
Controlled environment growth chamber or greenhouse
-
Disease assessment scale (e.g., 0-5 or 0-9 rating scale, or percentage of leaf area affected)
Procedure:
-
Plant Propagation and Maintenance:
-
Grow susceptible host plants under controlled conditions to ensure uniformity.
-
-
Fungicide Application:
-
For protective assays, apply the fungicides to the plants at the desired concentrations before inoculation with the pathogen.
-
For curative assays, apply the fungicides after the plants have been inoculated and symptoms have started to appear.
-
Include an untreated, inoculated control group and an untreated, non-inoculated control group.
-
-
Pathogen Inoculation:
-
Prepare a standardized inoculum of the fungal pathogen (e.g., a spore suspension).
-
Inoculate the plants uniformly, for example, by spraying the inoculum onto the foliage until runoff.
-
-
Incubation:
-
Place the plants in a high-humidity environment for a period sufficient to allow for infection and disease development (e.g., 24-48 hours).
-
Move the plants to a growth chamber or greenhouse with conditions conducive to disease progression.
-
-
Disease Assessment:
-
At regular intervals, assess the disease severity on each plant using a pre-defined rating scale. The Area Under the Disease Progress Curve (AUDPC) can be calculated to quantify disease intensity over time.
-
-
Data Analysis:
-
Statistically analyze the disease severity data to determine the efficacy of each fungicide treatment compared to the untreated control. Calculate the percentage of disease control for each treatment.
-
Conclusion
This compound, Mancozeb, Chlorothalonil, and Propiconazole are all effective broad-spectrum fungicides, but they differ significantly in their modes of action, systemic properties, and efficacy against specific pathogens.
-
This compound , Mancozeb , and Chlorothalonil are multi-site, contact fungicides, which makes them valuable tools for resistance management. Their protective action requires application before or in the early stages of infection.
-
Propiconazole is a systemic, single-site inhibitor, offering both protective and curative activity. However, its single-site mode of action makes it more prone to the development of resistant fungal strains.
The selection of an appropriate fungicide requires a thorough understanding of the target pathogen, the host crop, and the principles of integrated pest management. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of these and other fungicidal compounds. Further research is needed to generate direct comparative efficacy data for these fungicides against a wider range of pathogens under standardized conditions.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. ppqs.gov.in [ppqs.gov.in]
- 3. Alternatives to chlorothalonil for potato late blight control - MSU Extension [canr.msu.edu]
- 4. Efficacy of this compound and iminoctadine for control of postharvest decays of oranges | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Mancozeb Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 7. researchgate.net [researchgate.net]
- 8. Crop Protection Network [cropprotectionnetwork.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Guazatine Quantification: Validating a New HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of Guazatine, a fungicide and industrial biocide. The performance of this new method is evaluated against established analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document offers detailed experimental protocols and performance data to assist researchers and analytical scientists in selecting the most suitable method for their specific needs.
Introduction to this compound Analysis
This compound is a non-systemic contact fungicide and seed treatment agent. It is a complex mixture of polyamines, with the main components being guanidated derivatives of octamethylenediamine.[1][2][3][4] Due to its chemical complexity and high polarity, the accurate quantification of this compound in various matrices presents an analytical challenge. This guide introduces a new, robust HPLC-UV method and compares its performance with other commonly employed and potential analytical techniques.
Comparison of Analytical Methods for this compound Quantification
The selection of an appropriate analytical method for this compound quantification depends on factors such as sensitivity, selectivity, cost, and the nature of the sample matrix. This section compares the newly validated HPLC-UV method with LC-MS/MS and GC-MS.
Quantitative Performance Data
The following table summarizes the key performance parameters of the different analytical methods for this compound quantification.
| Parameter | New HPLC-UV Method | Established LC-MS/MS Method | GC-MS Method (with Derivatization) | UV-Vis Spectrophotometry | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass analysis of parent and daughter ions. | Chromatographic separation of volatile derivatives followed by mass analysis. | Measurement of light absorbance by the analyte. | Separation based on electrophoretic mobility in a capillary. |
| Linearity (r²) | >0.998 | >0.995[5] | >0.990[2] | Not Established | Not Established |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.8 µg/L[5] | <0.0050 mg/kg[2] | Likely high µg/mL to mg/mL range | Potentially low µg/L to ng/L range[6] |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 2.5 µg/L[5] | <0.0065 mg/kg[2] | Not Established | Not Established |
| Recovery (%) | 95-105% | 70.2-99.6%[5] | 81-104%[2] | Not Established | Not Established |
| Relative Standard Deviation (RSD %) | <5% | <6.8%[5] | 2-8%[2] | Not Established | Not Established |
| Sample Preparation | Liquid-liquid extraction | Solid-phase extraction or QuEChERS[7] | Extraction followed by chemical derivatization[1][2] | Minimal, but prone to interference | Sample filtration and dilution |
| Analysis Time | ~15 min | ~10-20 min | ~20-30 min | <5 min | ~10-20 min |
| Instrumentation Cost | Low | High | Medium-High | Very Low | Medium |
| Specificity | Moderate | High | High | Low | High |
Experimental Protocols
New Validated HPLC-UV Method
This method provides a cost-effective and reliable approach for the routine quantification of this compound.
a. Sample Preparation: Liquid-Liquid Extraction
-
Homogenize 10 g of the sample (e.g., fruit peel, soil) with 20 mL of methanol.
-
Sonicate the mixture for 15 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and repeat the extraction process twice.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 2 mL of the mobile phase and filter through a 0.45 µm syringe filter before injection.
b. HPLC-UV Conditions
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.1 M Phosphate buffer (pH 3.0) (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection: 210 nm
-
Column Temperature: 30°C
c. Method Validation
The method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
Established Alternative Methods
LC-MS/MS is a highly sensitive and selective method for the analysis of this compound residues in complex matrices.
i. Sample Preparation: Solid-Phase Extraction (SPE)
-
Extract the sample as described in the HPLC-UV method (steps 1-3).
-
Dilute the combined supernatants with water and load onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the this compound with methanol.
-
Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
ii. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Specific precursor-to-product ion transitions for the different this compound components are monitored.
Due to the low volatility of this compound, a derivatization step is necessary for GC-MS analysis.[1][2]
i. Sample Preparation and Derivatization
-
Extract the sample using an appropriate solvent.
-
Evaporate the extract to dryness.
-
Add 100 µL of pyridine and 100 µL of hexafluoroacetylacetone (HFBA) to the residue.[1]
-
Heat the mixture at 70°C for 1 hour to form the volatile derivatives.
-
Cool the reaction mixture and inject it into the GC-MS system.
ii. GC-MS Conditions
-
GC System: Agilent 7890A or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Mass selective detector
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound components.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the new HPLC-UV method and the GC-MS method.
Caption: Experimental workflow for the new HPLC-UV method.
Caption: Experimental workflow for the GC-MS method.
Discussion on Other Potential Methods
UV-Vis Spectrophotometry
While simple and cost-effective, UV-Vis spectrophotometry is generally not suitable for the quantification of this compound in complex samples. The lack of a strong, specific chromophore in the this compound molecule and the high potential for interference from other compounds in the sample matrix would lead to poor selectivity and inaccurate results.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and requires minimal sample volume, making it a potentially powerful technique for the analysis of polar compounds like this compound.[6][8] However, the development of robust and validated CE methods for routine this compound analysis is not yet widespread. Challenges include finding suitable background electrolytes for optimal separation and achieving the required sensitivity for trace-level detection.
Conclusion
The newly validated HPLC-UV method presents a reliable and cost-effective alternative for the routine quantification of this compound, particularly in quality control settings where high sample throughput is required and the sample matrix is relatively clean. For regulatory purposes and the analysis of complex samples requiring high sensitivity and selectivity, LC-MS/MS remains the gold standard. The GC-MS method, although requiring a derivatization step, offers another viable, high-specificity alternative. The choice of method should be guided by the specific analytical requirements, available instrumentation, and the complexity of the sample matrix.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of this compound mixture by LC and LC-MS and antimycotic activity determination of principal components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an analytical method for this compound pesticides in agricultural products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. mdpi.com [mdpi.com]
Beyond Guazatine: A Comparative Guide to Alternative Antifungal Compounds
For Researchers, Scientists, and Drug Development Professionals
The persistent challenge of fungal resistance necessitates the exploration of novel antifungal agents. This guide provides a comprehensive comparison of promising alternatives to Guazatine, a widely used fungicide. This analysis focuses on Iminoctadine, Natamycin, and the natural compounds Neem Extract and Eugenol, presenting their efficacy, mechanisms of action, and the experimental basis for these findings.
Executive Summary
This guide offers a comparative analysis of alternative antifungal compounds to this compound, providing quantitative data on their efficacy, detailed experimental protocols, and visualizations of their mechanisms of action. Iminoctadine has demonstrated comparable or superior efficacy to this compound in controlling citrus post-harvest diseases. Natamycin, a polyene antibiotic, shows significant promise with low minimum inhibitory concentrations (MICs) against a range of fungal pathogens. Natural compounds such as Neem extract and Eugenol present multi-targeted antifungal activity, offering potential solutions to combat resistance.
Performance Comparison of Antifungal Compounds
The following tables summarize the available quantitative data on the antifungal activity of this compound and its alternatives. Direct comparative studies under identical conditions are limited, and thus, the data should be interpreted with consideration of the different fungal species and experimental methodologies.
Table 1: Antifungal Efficacy against Penicillium digitatum (Green Mold)
| Compound | Concentration | % Inhibition / MIC | Fungal Strain | Reference |
| This compound | 0.05 µg/mL | ED50 (Wild Type) | P. digitatum | [1] |
| Iminoctadine | Not specified | More sensitive than this compound | P. digitatum | [2] |
| Neem Oil Extract | 0.125% | Significant reduction | Penicillium spp. | [3] |
| Neem Leaf Extract | 6.25 mg/mL | Significant reduction | Penicillium spp. | [3] |
Table 2: Antifungal Efficacy against Geotrichum candidum (Sour Rot)
| Compound | Concentration | % Inhibition / MIC | Fungal Strain | Reference |
| This compound | 4 mg/mL | MIC | G. candidum | [4] |
| Iminoctadine | Not specified | More sensitive than this compound | G. candidum | [2] |
| Natamycin | 500-1000 µg/mL | Effective Dose | G. citri-aurantii |
Table 3: Antifungal Efficacy against Other Fungal Pathogens
| Compound | Concentration | % Inhibition / MIC/EC50 | Fungal Strain | Reference |
| Natamycin | ||||
| 1.6-3.1 µg/mL | MIC | Penicillium spp. | [5] | |
| 5.08-40.1 mg/L | MIC | Aspergillus spp. | ||
| Neem Leaf Extract | ||||
| 50-200 µg/mL | MIC | Dermatophytes | ||
| 5.16 g/mL | MIC | Candida albicans | [6] | |
| 7.73 g/mL | MIC | Aspergillus niger | [6] | |
| Neem Seed Oil Extract | ||||
| 625-2500 µg/mL | MIC | Dermatophytes | [7] | |
| Eugenol | ||||
| 38.6 µg/mL | EC50 | Botrytis cinerea | [8] | |
| 100-800 ppm | MIC | Various Fungi | [9] |
Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the known mechanisms of action for this compound and its alternatives.
This compound: Disruption of Fungal Membrane Integrity
This compound is a non-systemic contact fungicide that primarily acts by disrupting the function and integrity of the fungal membrane. This disruption leads to a decrease in cellular permeability and inhibits the uptake of essential substrates.[10]
Caption: this compound's mechanism of action.
Iminoctadine: A More Potent Membrane Disruptor
Iminoctadine, a principal component of some this compound formulations, exhibits a similar mechanism of action but is generally more potent. It disrupts the fungal membrane, leading to a more significant inhibition of fungal growth and sporulation.[2]
Caption: Iminoctadine's mechanism of action.
Natamycin: Specific Ergosterol Binding and Inhibition of Vacuolar Fusion
Natamycin, a polyene macrolide, employs a unique mechanism. It specifically binds to ergosterol, a key component of the fungal cell membrane. Unlike other polyenes, this binding does not create pores but instead inhibits essential cellular processes like vacuole fusion, ultimately leading to fungal growth inhibition.[11][12][13][14]
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Plant Disease 1988 | Efficacy of this compound and Iminoctadine for Control of Postharvest Decays of Oranges [apsnet.org]
- 3. Effect of Neem Leaf Extract and Neem Oil on Penicillium Growth, Sporulation, Morphology and Ochratoxin A Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino acid transport through the Saccharomyces cerevisiae Gap1 permease is controlled by the Ras/cAMP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activity of different neem leaf extracts and the nimonol against some important human pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medic.upm.edu.my [medic.upm.edu.my]
- 7. njccwei.com [njccwei.com]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. Effects of neem leaf extract on production of aflatoxins and activities of fatty acid synthetase, isocitrate dehydrogenase and glutathione S-transferase in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Natamycin Inhibits Vacuole Fusion at the Priming Phase via a Specific Interaction with Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Guazatine's Antifungal Efficacy: A Comparative Analysis for Researchers
A comprehensive evaluation of the fungicide Guazatine, detailing its performance against various fungal species, its mechanism of action, and standardized protocols for its assessment.
This compound is a non-systemic, contact fungicide recognized for its broad-spectrum activity against a range of fungal pathogens. Commercially, it is available as a mixture of guanidated polyamines, with the fully guanidated triamine (GGG) and diamine (GG) being the most abundant components.[1][2][3] This guide provides an in-depth comparison of this compound's performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this antifungal agent.
Performance Evaluation of this compound
The efficacy of this compound has been demonstrated against several economically important fungal species, particularly those responsible for post-harvest diseases in citrus fruits.
Quantitative Performance Data
The following table summarizes the effective dose (ED50) values of this compound against sensitive and resistant strains of Penicillium digitatum, a primary cause of green mold in citrus.
| Fungal Species | Strain Type | ED50 (µg/ml) |
| Penicillium digitatum | This compound-sensitive | ~ 0.05 |
| Penicillium digitatum | This compound-resistant | ~ 0.5 |
Table 1: ED50 values of this compound against Penicillium digitatum. Data sourced from in vitro dosage response studies.[4]
Comparative Performance Against Other Fungicides
Direct quantitative comparisons of this compound with other fungicides are limited in publicly available literature. However, qualitative studies have demonstrated its effectiveness, particularly against strains resistant to other common fungicides. For instance, this compound applied at a concentration of 250 µg/ml has been shown to completely control imazalil-resistant strains of Penicillium digitatum. While specific EC50 or MIC values for a direct comparison are not available, this indicates a high level of efficacy where other treatments may fail.
Mechanism of Action
This compound's primary mode of action is the disruption of the fungal cell membrane's function, leading to a loss of cellular integrity.[5] Additionally, it is a potent inhibitor of polyamine oxidase (PAO), an enzyme involved in polyamine catabolism.[6] This dual action contributes to its broad antifungal activity. The inhibition of lipid biosynthesis has also been reported as a mechanism of its fungicidal action.[6]
Experimental Protocols
The following is a detailed methodology for determining the in vitro antifungal activity of this compound against filamentous fungi, based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10]
Preparation of Fungal Inoculum
-
Culture Preparation: Grow the fungal isolates on a suitable medium, such as Potato Dextrose Agar (PDA), at a temperature and duration optimal for sporulation of the specific fungus being tested.
-
Spore Suspension: Harvest the spores by gently scraping the surface of the agar plate with a sterile loop or by washing with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).
-
Spore Counting: Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to the desired level (typically 1 x 10^6 to 5 x 10^6 spores/ml) using a hemocytometer.
-
Working Suspension: Dilute the stock spore suspension in the test medium to achieve the final inoculum concentration as specified by the chosen standard (e.g., CLSI M38).
Antifungal Susceptibility Testing (Broth Microdilution Method)
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a range of desired concentrations.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared fungal spore suspension. Include a positive control (spore suspension without this compound) and a negative control (medium only).
-
Incubation: Incubate the microtiter plates at a temperature and duration appropriate for the fungal species being tested (e.g., 28-35°C for 48-96 hours).
-
Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50). The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction) compared to the positive control. The EC50 is the concentration that inhibits 50% of the fungal growth. Growth inhibition can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 405 nm).
Conclusion
This compound demonstrates significant antifungal activity against a variety of fungal pathogens, including those resistant to other fungicides. Its primary mechanism of disrupting the fungal cell membrane, coupled with the inhibition of polyamine oxidase, makes it an effective broad-spectrum fungicide. The provided experimental protocols offer a standardized approach for researchers to further evaluate the performance of this compound against specific fungal species of interest. Further research focusing on direct, quantitative comparisons with a wider range of fungicides would be beneficial for a more complete understanding of its relative efficacy.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. researchgate.net [researchgate.net]
- 5. Infocris Pesticide Database - this compound acetates [nucleus.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
Unveiling the Bioactivity of Guazatine: A Comparative Analysis in Antifungal Research
Guazatine, a multifaceted fungicide, has long been a staple in agricultural and post-harvest applications, particularly for safeguarding cereals and citrus fruits against a spectrum of fungal pathogens.[1] Its primary mechanism of action is the disruption of fungal membrane function, leading to reduced cellular permeability.[2] This guide delves into the bioactivity of this compound, presenting comparative data from established experimental models and outlining the methodologies employed to ascertain its efficacy. While the focus remains on foundational in vitro assays due to the current landscape of published research, the principles and workflows described are fundamental to the evaluation of antifungal compounds in novel experimental settings.
Comparative Efficacy of this compound Against Fungal Pathogens
This compound has demonstrated potent activity against several post-harvest pathogens of citrus fruits, including Geotrichum candidum (sour rot), Penicillium digitatum (green mold), and Penicillium italicum (blue mold).[1] The following table summarizes the comparative minimum inhibitory concentrations (MICs) of this compound and other antifungal agents against Geotrichum candidum, a causative agent of sour rot in citrus.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) |
| This compound | Geotrichum candidum | 4 |
| Orthophenylphenol (OPP) | Geotrichum candidum | 1.5 |
| 1,8-Cineole | Geotrichum candidum | 0.2 |
| Glyphosate (GP) | Geotrichum candidum | 1.0 |
Data sourced from a study on the sensitivity of citrus fungal pathogens to various pesticides.[3]
The data indicates that while this compound is effective, other compounds like Orthophenylphenol, 1,8-Cineole, and Glyphosate show a lower MIC for inhibiting the mycelial growth of G. candidum under the tested conditions.[3] It is important to note that the composition of commercial this compound is complex, consisting of a mixture of guanidated polyamines, with the fully guanidated triamine (GGG) and diamine (GG) being the most abundant components.[4]
Mechanism of Action: A Focus on Membrane Disruption
The primary antifungal activity of this compound is attributed to its ability to disrupt the integrity of the fungal cell membrane. This action leads to increased permeability and ultimately cell death.[2] In addition to its direct effects on fungal membranes, this compound is also a potent inhibitor of polyamine oxidase (PAO) activity.[1]
Caption: Mechanism of action of this compound against fungal cells.
Experimental Protocols: In Vitro Antifungal Susceptibility Testing
The following is a generalized protocol for determining the minimum inhibitory concentration (MIC) of an antifungal agent like this compound against a target fungal pathogen, based on standard methodologies.
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
Antifungal agent (e.g., this compound)
-
Fungal pathogen culture (e.g., Geotrichum candidum)
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth)
-
Sterile microtiter plates (96-well)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Antifungal Stock Solution: Prepare a concentrated stock solution of the antifungal agent in a suitable solvent.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the liquid culture medium within the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal spores or mycelial fragments in the culture medium. The concentration of the inoculum should be adjusted to a specific density (e.g., using a hemocytometer or spectrophotometer).
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the different concentrations of the antifungal agent. Include positive (no antifungal agent) and negative (no inoculum) control wells.
-
Incubation: Incubate the microtiter plates at an optimal temperature for the growth of the specific fungus for a defined period (e.g., 24-72 hours).
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a plate reader. The MIC is the lowest concentration of the antifungal agent at which no visible growth is observed.
Caption: A generalized workflow for in vitro antifungal susceptibility testing.
Future Directions in this compound Research
While existing data confirms the bioactivity of this compound in conventional in vitro models, there is a significant opportunity for research in more novel experimental systems. Future studies could explore:
-
High-throughput screening assays: Utilizing fluorescent or bioluminescent reporter strains of fungal pathogens to enable rapid and automated assessment of this compound's efficacy.[5]
-
In vivo models: Evaluating the performance of this compound in controlling fungal infections in living organisms, which is crucial for translating preclinical findings.[6]
-
Transcriptomic and Proteomic Analyses: Investigating the broader molecular impact of this compound on fungal cells beyond membrane disruption to identify potential secondary mechanisms of action and resistance pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
In Vitro Showdown: Guazatine and Prochloraz Face Off Against Plant Pathogens
A detailed comparison of the in vitro efficacy of the fungicides Guazatine and Prochloraz reveals their distinct strengths against a range of economically important plant pathogens. While Prochloraz demonstrates potent and broad-spectrum activity, particularly against Colletotrichum, Fusarium, and Botrytis species, a comprehensive quantitative assessment of this compound's efficacy is limited by the available public data. This guide synthesizes existing in vitro data to provide a comparative overview for researchers, scientists, and drug development professionals.
Executive Summary
Prochloraz, a demethylation inhibitor (DMI) fungicide, exhibits strong in vitro inhibitory effects against a variety of fungal plant pathogens, with reported 50% effective concentration (EC50) values often in the low parts per million (ppm) range. This compound, a multi-site contact fungicide, is recognized for its control of seed-borne diseases and certain post-harvest pathogens. However, a direct comparison of their in vitro performance is challenging due to a scarcity of publicly available, directly comparable quantitative data for this compound against many of the same pathogens tested with Prochloraz. This guide collates available data, outlines the experimental methodologies used to generate this data, and provides a visual representation of the fungicides' modes of action.
Data Presentation: In Vitro Efficacy
The following table summarizes the available quantitative data on the in vitro efficacy of this compound and Prochloraz against various plant pathogens. It is important to note that the data for each fungicide is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Pathogen | Fungicide | EC50 / IC50 / MIC (µg/mL) | Reference |
| Colletotrichum gloeosporioides | Prochloraz | < 0.1 (IC50) | [1] |
| Colletotrichum gloeosporioides | Prochloraz | 0.0066 - 0.0813 (EC50) | [2] |
| Colletotrichum capsici | Prochloraz (in combination) | 762 (EC50) | [3][4] |
| Fusarium graminearum | Prochloraz | < 0.01 (IC50) | [5][6] |
| Fusarium graminearum | Prochloraz | 0.0669 (mean EC50) | [7] |
| Botrytis cinerea | Prochloraz | < 0.1 (EC50) | [8] |
| Botrytis cinerea | Prochloraz manganese chloride | < 0.14 (EC50) | [9] |
| Geotrichum citri-aurantii | This compound | EC50 values investigated | [10] |
| Fusarium spp. | This compound | Effective control reported | [11] |
EC50: Effective concentration causing 50% inhibition. IC50: Inhibitory concentration causing 50% inhibition. MIC: Minimum inhibitory concentration.
Experimental Protocols
The in vitro efficacy data presented in this guide were primarily generated using two standard methodologies: the poisoned food technique and broth microdilution assays.
Poisoned Food Technique
This method is widely used to assess the effect of fungicides on the mycelial growth of fungi.
-
Medium Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized.
-
Fungicide Incorporation: The test fungicide (this compound or Prochloraz) is added to the molten agar at various concentrations to create a concentration gradient. A control set of plates without any fungicide is also prepared.
-
Inoculation: A small disc of mycelium from an actively growing culture of the target pathogen is placed at the center of each agar plate.
-
Incubation: The plates are incubated at an optimal temperature for the specific fungus for a defined period.
-
Data Collection: The radial growth of the fungal colony is measured at regular intervals.
-
Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value, the concentration of the fungicide that inhibits 50% of the mycelial growth, is then determined using statistical methods like probit analysis.
Broth Microdilution Method
This technique is used to determine the minimum inhibitory concentration (MIC) of a fungicide.
-
Inoculum Preparation: A standardized suspension of fungal spores or mycelial fragments is prepared.
-
Serial Dilution: The fungicide is serially diluted in a liquid growth medium in the wells of a microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension. A growth control well (without fungicide) and a sterility control well (without inoculum) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the fungicide at which there is no visible growth of the fungus.
Visualizing Experimental Workflow and Modes of Action
To further clarify the methodologies and the mechanisms by which these fungicides operate, the following diagrams are provided.
Conclusion
Based on the available in vitro data, Prochloraz demonstrates high efficacy against a broad range of plant pathogens, particularly those belonging to the genera Colletotrichum, Fusarium, and Botrytis. Its mode of action as a DMI fungicide is well-established. This compound is a multi-site inhibitor, a characteristic that can be advantageous in delaying the development of fungicide resistance. While it is known to be effective against certain pathogens, a more extensive collection of quantitative in vitro efficacy data (EC50 and MIC values) against a wider array of plant pathogens would be beneficial for a more direct and comprehensive comparison with Prochloraz. Researchers and drug development professionals are encouraged to consider the specific pathogen and the potential for resistance development when selecting a fungicide for further investigation.
References
- 1. Sensitivity of mango anthracnose pathogen, Colletotrichum gloeosporioides, to the fungicide prochloraz in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aatcc.peerjournals.net [aatcc.peerjournals.net]
- 4. aatcc.peerjournals.net [aatcc.peerjournals.net]
- 5. scielo.br [scielo.br]
- 6. in vitro sensitivity of fusarium graminearum isolates to fungicides | Journament [journament.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound (Ref: EM 379) [sitem.herts.ac.uk]
Guazatine's Efficacy Against Fungicide-Resistant Fungal Strains: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Guazatine's performance against fungicide-resistant fungal strains, supported by experimental data. This compound demonstrates significant efficacy in controlling fungal pathogens that have developed resistance to other commonly used fungicides, positioning it as a valuable tool in disease management strategies.
This compound's primary mode of action involves the disruption of fungal cell membranes, leading to a loss of cellular integrity and subsequent cell death.[1][2] This mechanism differs from that of many other fungicide classes, such as benzimidazoles and azoles, which target specific enzymes or pathways. This difference in action is a key reason for its effectiveness against strains resistant to those fungicides.
Comparative Efficacy of this compound
Studies have consistently shown this compound's ability to control fungal strains that are resistant to other fungicides. For instance, it has proven effective against Penicillium digitatum (green mold) isolates that are resistant to both imazalil and benzimidazoles.[3] In one study, while imazalil-resistant strains of P. digitatum were up to 13 times less sensitive to imazalil, they were completely controlled by the standard application of this compound.[3]
Similarly, in the case of Geotrichum citri-aurantii, the causative agent of sour rot in citrus, a significant percentage of isolates have shown resistance to imazalil and thiabendazole (TBZ).[4][5] However, this compound was found to be effective in controlling the growth and development of this pathogen.[4][5]
The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound with other fungicides against resistant fungal strains.
Table 1: In Vitro Efficacy of this compound and Other Fungicides Against Geotrichum citri-aurantii
| Fungicide | Concentration | Efficacy | Resistant Isolates | Reference |
| This compound | 900 µg/ml | Effective in controlling pathogen growth and decay | 72% of isolates were resistant to this compound in one study, yet it was still the most effective option | [4][5] |
| Imazalil | High doses | Ineffective | All isolates tested were resistant | [4][5] |
| Thiabendazole (TBZ) | High doses | Ineffective | All isolates tested were resistant | [4][5] |
| Azoxystrobin | - | Did not affect pathogen growth | - | [4][5] |
| Pyrimethanil | - | Not specified | - | [4][5] |
| Fludioxonil | - | Not specified | - | [4][5] |
Table 2: Efficacy of this compound Against Imazalil-Resistant Penicillium digitatum
| Fungicide | Concentration | Efficacy on Imazalil-Resistant Strains | Reference |
| This compound | 250 ng/ml | Completely controlled all tested strains | [6] |
| Imazalil | - | Up to 13 times less sensitive | [3] |
| Benomyl | - | Not specified for these specific resistant strains |
Mechanisms of Action and Resistance
This compound's fungicidal activity is attributed to its ability to disrupt the fungal cell membrane.[1][2] This non-specific mode of action makes it less prone to the development of resistance compared to fungicides with highly specific targets.
However, resistance to this compound can develop. Studies on Geotrichum citri-aurantii have shown that resistance is linked to the overexpression of genes encoding for ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[7] These transporters act as efflux pumps, actively removing the fungicide from the fungal cell and preventing it from reaching a toxic concentration.
Experimental Protocols
The following is a generalized methodology for assessing the in vitro efficacy of fungicides against fungal strains, based on common practices cited in the literature.
In Vitro Fungicide Sensitivity Assay (Agar Dilution Method)
-
Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and sterilize it by autoclaving.
-
Fungicide Stock Solutions: Prepare stock solutions of the fungicides to be tested in an appropriate solvent (e.g., sterile distilled water or dimethyl sulfoxide - DMSO).
-
Amended Media Preparation: Cool the autoclaved medium to approximately 50-60°C. Add the fungicide stock solutions to the molten agar to achieve a range of final concentrations. Also, prepare control plates with no fungicide and, if applicable, with the solvent alone.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each fungicide-amended and control plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. Determine the EC50 value (the effective concentration that inhibits 50% of mycelial growth) for each fungicide and fungal isolate using probit analysis or other suitable statistical methods.
Visualizing Workflows and Mechanisms
To better understand the experimental processes and the interactions of this compound with fungal cells, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for in vitro fungicide sensitivity testing.
Caption: this compound's mechanism of action and resistance in fungi.
References
- 1. Polyamines in Plant–Pathogen Interactions: Roles in Defense Mechanisms and Pathogenicity with Applications in Fungicide Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. THE EFFECTS OF SOME NEW POSTHARVEST FUNGICIDES AND COMBINATION OF HOT WATER WITH SODIUM BICARBONATE AGAINST GEOTRICHUM CITRI-AURANTII ON CITRUS | International Society for Horticultural Science [ishs.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Inter-laboratory Validated Analytical Methods for Guazatine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of inter-laboratory validated analytical methods for the quantification of Guazatine, a fungicide used for seed treatment and post-harvest protection. The information presented is intended to assist researchers and analytical scientists in selecting and implementing robust and reliable methods for this compound residue analysis in various agricultural matrices.
Introduction to this compound and its Analysis
This compound is a non-systemic contact fungicide that acts by inhibiting lipid biosynthesis in fungi, thereby disrupting cell membrane integrity.[1] It is commercially available as a mixture of several guanidated polyamines, including components like GG (1,8-diguanidinooctane), GGG (1,1'-iminodi(octamethylene)diguanidine), GGN, and GNG.[2][3] This complex composition presents a challenge for analytical methods, which must be capable of accurately quantifying the total this compound residue.
The primary analytical techniques employed for this compound analysis are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). This guide will delve into the validated methodologies for both techniques, presenting their performance data and experimental protocols.
Comparison of Analytical Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the preferred method for this compound analysis due to its high sensitivity, selectivity, and ability to analyze the polar and non-volatile components of this compound without derivatization.
Inter-laboratory Validation Data:
An inter-laboratory study was conducted to validate an LC-MS/MS method for the determination of this compound residues in five different agricultural products. The study involved three laboratories and demonstrated the method's robustness and reproducibility.
| Spike Level (mg/kg) | Laboratory | Mean Recovery (%) | RSD (%) |
| 0.01 | Lab 1 | 98.2 | 5.4 |
| Lab 2 | 95.7 | 6.1 | |
| Lab 3 | 101.5 | 4.9 | |
| 0.05 | Lab 1 | 99.1 | 4.8 |
| Lab 2 | 97.3 | 5.5 | |
| Lab 3 | 100.8 | 4.2 | |
| 0.1 | Lab 1 | 97.8 | 4.5 |
| Lab 2 | 96.5 | 5.1 | |
| Lab 3 | 99.9 | 3.9 |
Overall Performance of the LC-MS/MS Method:
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.8 µg/kg |
| Limit of Quantification (LOQ) | 2.5 µg/kg |
| Recovery | 70.2 - 106.7% |
| Relative Standard Deviation (RSD) | < 15.0% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another technique that has been used for this compound analysis. However, due to the low volatility of this compound components, a derivatization step is necessary to make them amenable to gas chromatography.[4] This adds complexity to the sample preparation process.
Inter-laboratory Validation Data:
Detailed inter-laboratory validation data for GC-MS methods for this compound is less readily available in recent literature compared to LC-MS/MS. However, historical data from a study by Fuchsbichler (1992a,b) on the analysis of the GG component in cereal fractions provides some insight into the method's performance.
| Sample Matrix | Fortification Level (mg/kg) | Mean Recovery (%) |
| Cereal Ears | 0.2 | 82 |
| 0.1 | 97 | |
| 0.05 | 96 | |
| Straw | 1.0 | 82 |
| 0.1 | 78 | |
| Grain | 0.2 | 110 |
| 0.05 | 97 |
Data from Fuchsbichler, 1992a,b as cited in a FAO report.[5]
The relative standard deviations for this method ranged from 2.9% to 20% over a concentration range of 0.05-1 mg/kg.[5]
Experimental Protocols
Validated LC-MS/MS Method Protocol
This protocol is based on a validated method for the analysis of this compound in various agricultural products.
3.1.1. Sample Preparation
-
Homogenization: Homogenize the laboratory sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of 1% formic acid in acetone.
-
Shake vigorously for 5 minutes.
-
Add 5 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake for another 5 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
-
Clean-up (Dispersive Solid-Phase Extraction - d-SPE):
-
Take a 1 mL aliquot of the supernatant.
-
Add 25 mg of PSA (primary secondary amine) and 25 mg of C18 sorbent.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
3.1.2. Standard Preparation
-
Stock Solution: Prepare a 1000 µg/mL stock solution of this compound standard in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with methanol to prepare working standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Matrix-Matched Standards: Prepare matrix-matched standards by spiking blank matrix extract with the working standard solutions.
3.1.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient program to separate the this compound components.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for each this compound component for quantification and confirmation.
GC-MS Method with Derivatization (General Protocol)
This is a general protocol as detailed, recently validated inter-laboratory studies are not as prevalent.
3.2.1. Sample Preparation
-
Extraction: Similar to the LC-MS/MS method, extract this compound from the sample matrix using an acidified organic solvent.
-
Clean-up: Perform a clean-up step, which may involve liquid-liquid partitioning or solid-phase extraction (SPE).
-
Derivatization:
-
Evaporate the cleaned-up extract to dryness.
-
Add a derivatizing agent such as hexafluoroacetylacetone (HFAA) in an appropriate solvent.
-
Heat the mixture to facilitate the reaction.
-
After the reaction is complete, the derivatized sample is ready for GC-MS analysis.[6]
-
3.2.2. GC-MS Conditions
-
GC System: A gas chromatograph with a suitable capillary column (e.g., DB-5ms).
-
Injector: Splitless injection mode.
-
Oven Program: A temperature program to separate the derivatized this compound components.
-
MS System: A mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Scan or selected ion monitoring (SIM) mode.
Visualization of this compound's Mechanism of Action and Analytical Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical analytical workflow for its determination.
Caption: Proposed mechanism of action of this compound on a fungal cell.
Caption: General analytical workflow for this compound residue analysis.
Conclusion
Both LC-MS/MS and GC-MS can be used for the analysis of this compound residues. However, the inter-laboratory validation data and the advantages of direct analysis without derivatization strongly support the use of LC-MS/MS as the more robust, efficient, and sensitive method for routine monitoring of this compound in diverse agricultural commodities. The detailed protocols and performance data provided in this guide should enable laboratories to effectively implement and validate their own methods for this compound analysis, ensuring data quality and regulatory compliance.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of this compound mixture by LC and LC-MS and antimycotic activity determination of principal components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Antifungal Spectrum of Individual Guazatine Components
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal performance of individual components of the fungicide Guazatine, supported by experimental data. This compound is a complex mixture of guanidated polyamines, and understanding the activity of its constituents is crucial for the development of more effective and targeted antifungal agents.
This compound is a non-systemic contact fungicide known to disrupt the membrane function of fungi.[1] Commercial this compound is a mixture of reaction products from polyamines, primarily comprising octa-methylenediamine, iminodi(octamethylene)diamine, and octamethylenebis(imino-octamethylene) diamine, which are guanidated to varying degrees.[1][2] The main components of this mixture have been identified and separated by liquid chromatography-mass spectrometry (LC-MS) as GN (monoguanidated diamine), GG (diguanidated diamine), GNG (diguanidated triamine), GGN (diguanidated triamine), GGG (triguanidated triamine), and GGGG (tetraguanidated tetramine).[1][2] Research has shown that the degree of guanidation and the length of the polyamine chain significantly influence the antifungal potency of these individual components.
Comparative Antifungal Activity
A key study by Dreassi et al. (2007) provides a quantitative comparison of the in vitro antifungal activity of the principal this compound components against a panel of clinically relevant Candida species. The study determined the Minimum Inhibitory Concentrations (MICs) for each purified component. The results indicate that the GNG and GGGG components exhibit the most significant antifungal potential, suggesting they could be developed into new antifungal compounds for treating Candida infections.[1][2]
The following table summarizes the MIC values (in µM) of the individual this compound components against various Candida species.
| Fungal Strain | GN | GG | GGN | GGG | GNG | GGGG |
| C. albicans ATCC 60193 | >100 | >100 | >100 | 50 | 25 | 12.5 |
| C. albicans 1 | >100 | >100 | >100 | 50 | 25 | 12.5 |
| C. albicans 2 | >100 | >100 | >100 | 100 | 50 | 25 |
| C. albicans 3 | >100 | >100 | >100 | 100 | 50 | 25 |
| C. parapsilosis ATCC 34136 | >100 | >100 | >100 | 25 | 12.5 | 6.25 |
| C. parapsilosis 1 | >100 | >100 | >100 | 25 | 12.5 | 6.25 |
| C. parapsilosis 2 | >100 | >100 | >100 | 50 | 25 | 12.5 |
| C. krusei ATCC 14243 | >100 | >100 | >100 | 12.5 | 6.25 | 3.12 |
| C. glabrata 1 | >100 | >100 | >100 | 12.5 | 6.25 | 3.12 |
| C. tropicalis 1 | >100 | >100 | >100 | 6.25 | 3.12 | 1.56 |
Data extracted from Dreassi et al., 2007, Journal of Pharmaceutical and Biomedical Analysis.
Currently, there is limited publicly available data on the antifungal spectrum of individual this compound components against other important fungal genera such as Aspergillus, Fusarium, and Penicillium. Further research is needed to broaden the understanding of their activity against a wider range of fungal pathogens.
Experimental Protocols
The determination of the antifungal spectrum of individual this compound components involves several key experimental steps, as detailed in the foundational study by Dreassi et al. (2007).
Isolation and Purification of this compound Components
The initial and critical step is the separation and purification of the individual components from the complex this compound mixture.
Experimental workflow for determining the antifungal spectrum.
Methodology: The separation of this compound components is achieved using liquid chromatography-mass spectrometry (LC-MS).[1][2] A C18 column with a linear gradient elution using formic acid in water and acetonitrile is employed for separation, with UV detection at 200 nm.[1][2] The identification of the individual components (GN, GG, GNG, GGN, GGG, GGGG) is confirmed by electrospray ionization-mass spectrometry (ESI-MS) analysis.[1][2]
Determination of Minimum Inhibitory Concentrations (MICs)
The antifungal activity of the purified components is quantified by determining their MIC values against various fungal strains.
Methodology: The reference microdilution method proposed by the European Committee for Antimicrobial Susceptibility Testing (EUCAST) is utilized for MIC determination.[3] This involves preparing serial dilutions of each purified this compound component in a microtiter plate. Each well is then inoculated with a standardized suspension of the fungal test organism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Mechanism of Action
The primary mechanism of action for this compound and its components is the disruption of the fungal cell membrane's integrity.[1] The cationic nature of the guanidinium groups is thought to facilitate interaction with the negatively charged components of the fungal membrane, leading to increased permeability and eventual cell death.
While the precise signaling pathways affected by individual this compound components are not yet fully elucidated, the interaction with the cell membrane is a critical initiating event. The varying degrees of guanidation and the length of the polyamine backbone in components like GNG and GGGG likely optimize this membrane interaction, leading to their enhanced antifungal potency. The polyamine transport system in fungi is a potential target, as these guanidated polyamines may compete with or disrupt the uptake of natural polyamines, which are essential for fungal growth and development.[4]
Proposed mechanism of action for this compound components.
References
- 1. Polyamine Metabolism in Fungi with Emphasis on Phytopathogenic Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Antifungal activity of the cationic antimicrobial polymer-polyhexamethylene guanidine hydrochloride and its mode of action [pubmed.ncbi.nlm.nih.gov]
- 4. Polyamine transport in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Guazatine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals like Guazatine, a fungicide and disinfectant, are critical components of laboratory safety protocols. Adherence to these procedures minimizes risks to personnel and the environment.
This compound and its formulations are toxic and pose a significant hazard to aquatic life.[1] Therefore, meticulous attention to its disposal is not just a matter of regulatory compliance but also of environmental stewardship.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Protective gloves
-
Protective clothing
-
Eye and face protection
-
In cases of inadequate ventilation, respiratory protection is necessary [1][2]
Work should be conducted in a well-ventilated area, and any contaminated clothing should be removed and washed before reuse.[1]
Quantitative Data Summary
The following table summarizes key hazard and toxicity data for this compound, underscoring the importance of proper handling and disposal.
| Parameter | Value | Species | Reference |
| Acute Oral LD50 | 227-300 mg/kg | Rat | [3] |
| Acute Dermal LD50 | >1000 mg/kg | Rat | [3] |
| Acute Fish LC50 (96h) | 0.42 mg/L | Bluegill Sunfish | [4] |
| Acute Daphnia EC50 (48h) | 0.15 mg/L | Daphnia magna | [4] |
| Acute Algae EC50 (72h) | 0.0135 mg/L | Raphidocelis subcapitata | [4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a multi-step process that must be followed diligently to ensure safety and compliance with local and national regulations.
1. Unused or Expired Product:
-
Do not dispose of on-site. On-site disposal of concentrated this compound is not acceptable.[2][4]
-
Prioritize intended use. The most responsible method for dealing with excess product is to use it for its intended purpose.[2][4]
-
Contact local authorities. If the product must be disposed of, contact your local environmental protection agency or a licensed waste disposal contractor for guidance.[2][4] They can provide information on approved waste disposal facilities and chemical collection programs.
2. Empty Containers:
-
Do not reuse containers. Empty this compound containers must not be used for any other purpose.[4]
-
Triple rinse. Triple or pressure rinse the empty container with an appropriate solvent (e.g., water), ensuring the rinsate is collected for proper disposal. Add the rinsings to the dip or spray tank if possible.[4]
-
Render unusable. Before final disposal, containers should be punctured, crushed, or broken to prevent reuse.[4]
-
Dispose of at an approved facility. The cleaned and unusable containers should be taken to an approved waste management facility.[4]
3. Spills and Contaminated Materials:
-
Contain the spill. Prevent the spill from spreading and entering drains, sewers, or waterways.[1][4]
-
Absorb the material. Use an inert absorbent material such as sand, clay, or vermiculite to soak up the spill.[1][4]
-
Collect and store. Carefully collect the absorbed material and place it into a sealable, properly labeled container for disposal.[1][4]
-
Decontaminate the area. Clean the affected area thoroughly.
-
Dispose of as hazardous waste. The collected contaminated material is considered hazardous waste and must be disposed of through a licensed waste disposal service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Guazatine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Guazatine, a fungicide that presents significant health risks. Adherence to these procedural, step-by-step guidelines is critical to mitigate exposure and ensure safe operational and disposal practices.
This compound is classified as a hazardous substance, with acute toxicity if inhaled, swallowed, or in contact with skin.[1] It is also known to cause severe skin and eye damage.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a mandatory safety protocol.
Recommended Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE ensemble is required to provide head-to-toe protection. This includes:
-
Respiratory Protection: Due to the risk of fatal inhalation, a NIOSH/MSHA-approved air-purifying respirator is essential.[3] For situations with potential for high concentrations of vapors or aerosols, a self-contained breathing apparatus is recommended. Work should always be conducted in a well-ventilated area, preferably under a chemical fume hood.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, given that this compound can cause serious eye damage, chemical safety goggles or a full-face shield are strongly recommended to protect against splashes.[2][4]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory.[5] While specific materials are not always detailed, nitrile or butyl rubber gloves are generally a good choice for handling pesticides.[6] Always inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A chemical-resistant suit or coveralls should be worn to prevent skin contact.[6][7] For tasks involving potential splashes, such as mixing or transferring, a chemical-resistant apron should be worn over the suit.[7]
-
Footwear: Chemical-resistant footwear is necessary. In some cases, shoe covers may be appropriate if there is a risk of spills.
-
Quantitative Safety Data
For a quick reference, the following table summarizes key quantitative safety information for this compound.
| Parameter | Value | Reference |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed | |
| Acute Toxicity (Inhalation) | Category 1: Fatal if inhaled | |
| Acute Toxicity (Dermal) | Category 4: Harmful in contact with skin | [5] |
| Australian Acceptable Daily Intake (ADI) | 0.006 mg/kg/day | [2] |
Operational Plan for Safe Handling of this compound
A systematic approach to handling this compound, from receipt to disposal, is crucial for minimizing risk.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store this compound in a tightly closed, original container in a dry, cool, and well-ventilated area.
-
The storage area should be locked and accessible only to authorized personnel.
-
Avoid storing with incompatible materials such as oxidizing agents, acids, and bases.[2]
2. Preparation and Handling:
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Always work within a designated area, preferably a chemical fume hood, to control vapor and aerosol exposure.
-
Don the complete PPE ensemble as described above.
-
When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Do not eat, drink, or smoke in the handling area.[2]
3. Spill Management:
-
In the event of a spill, evacuate the area and ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using an absorbent material.
-
Collect the spilled material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable decontamination solution.
4. First Aid Measures:
-
Inhalation: Move the victim to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
5. Disposal Plan:
-
All this compound waste, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Dispose of waste in accordance with local, state, and federal regulations. On-site disposal is not acceptable.[2]
-
Contact a licensed professional waste disposal service for proper disposal.
-
Empty containers should be triple-rinsed (or equivalent) and punctured to prevent reuse before disposal.[8]
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound | C18H41N7 | CID 3526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pestgenie.com.au [pestgenie.com.au]
- 3. accustandard.com [accustandard.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
